2-methyl-1,3-Dioxolane-2-acetamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methyl-1,3-dioxolan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-6(4-5(7)8)9-2-3-10-6/h2-4H2,1H3,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBSDGQCRVDMSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 2-Methyl-1,3-Dioxolane Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic routes to 2-methyl-1,3-dioxolane derivatives, crucial intermediates and functional groups in organic synthesis and drug development. The content covers the most prevalent and effective methodologies, offering detailed experimental protocols, comparative quantitative data, and visual representations of workflows and synthetic pathways to aid in laboratory application.
Introduction
The 1,3-dioxolane moiety serves as a versatile protecting group for carbonyl compounds (aldehydes and ketones) and 1,2-diols due to its stability in neutral to basic conditions and its facile, acid-catalyzed cleavage.[1] The 2-methyl-1,3-dioxolane scaffold, in particular, is a common structural motif in a variety of organic molecules and is often introduced to protect a methyl ketone or to be used as a chiral auxiliary. This guide will delve into the core synthetic strategies for the preparation of these valuable compounds.
Core Synthetic Methodologies
The synthesis of 2-methyl-1,3-dioxolane derivatives is primarily achieved through three main strategies: direct acetalization/ketalization, transketalization, and photocatalytic synthesis. Each method offers distinct advantages concerning substrate scope, reaction conditions, and scalability.
Acid-Catalyzed Acetalization/Ketalization
The most traditional and widely employed method for the synthesis of 2-methyl-1,3-dioxolanes is the acid-catalyzed reaction of a methyl ketone (e.g., acetone) or acetaldehyde with a 1,2-diol, typically ethylene glycol. The reaction is an equilibrium process, and the removal of water is essential to drive the reaction to completion.[1] This is commonly achieved by azeotropic distillation using a Dean-Stark apparatus.
A variety of Brønsted and Lewis acids can be utilized as catalysts. The choice of catalyst can influence reaction times, yields, and chemoselectivity.
The following diagram illustrates the typical experimental workflow for the acid-catalyzed synthesis of a 2-methyl-1,3-dioxolane derivative using a Dean-Stark trap.
This protocol describes the synthesis of 2,2-dimethyl-1,3-dioxolane from acetone and ethylene glycol.
Materials:
-
Acetone (1 equivalent)
-
Ethylene glycol (1.2 equivalents)
-
p-Toluenesulfonic acid monohydrate (0.01 equivalents)
-
Toluene (solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add acetone, ethylene glycol, and toluene.
-
Add the catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.
-
Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Continue refluxing until the theoretical amount of water has been collected, and thin-layer chromatography (TLC) or gas chromatography (GC) indicates the complete consumption of the limiting reagent.
-
Allow the reaction mixture to cool to room temperature.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene or another suitable organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation to yield pure 2,2-dimethyl-1,3-dioxolane.
| Carbonyl Compound | Diol | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Nitrobenzaldehyde | Ethylene glycol | p-TsOH | Benzene | Reflux | 4 | 100 | [1] |
| Salicylaldehyde | Various diols | Montmorillonite K10 | Toluene | Reflux | 1-4 | 45-93 | [2] |
| Acetone | Glycerol | Sulfuric Acid | - | 62 | 10 | >80 | [3] |
| 2-Nonadecanone | Glycerol | p-TsOH | Toluene | 140 | 3 | - | [4] |
| (±)-1-Phenyl-1,2-ethanediol | Acetaldehyde | p-TsOH | Diethyl ether | 5-20 | 6 | 84.3 (crude) | [5] |
| Fructose | - | Amberlyst® 15 | Water | 90-98 | 0.25 | 83-87 | [6] |
| Styrene Oxide | Acetone | Zeolite encapsulated Co(II), Cu(II), and Zn(II) complexes | - | Reflux | - | Good to Excellent | [7] |
Transketalization
Transketalization is an alternative method that involves the reaction of a ketone or its dimethyl acetal with a diol in the presence of an acid catalyst. This method is particularly useful when the starting ketone is volatile or when the direct ketalization is sluggish. The equilibrium is driven by the removal of a more volatile alcohol (e.g., methanol) or ketone.
This protocol details the transacetalization of acetone dimethyl acetal with butanol.[8] A similar principle can be applied using a diol like ethylene glycol to form the corresponding dioxolane.
Materials:
-
Acetone dimethyl acetal (1 equivalent)
-
Butanol (2.2 equivalents)
-
p-Toluenesulfonic acid (catalytic amount)
-
Benzene (solvent)
-
Sodium methoxide solution in methanol
Procedure:
-
Combine acetone dimethyl acetal, butanol, benzene, and a catalytic amount of p-toluenesulfonic acid in a flask equipped with a fractionating column.
-
Distill the mixture to remove the methanol-benzene azeotrope.
-
After the azeotrope is completely removed, cool the reaction mixture and quench with a solution of sodium methoxide in methanol.
-
Remove the remaining benzene and excess butanol by distillation, initially at atmospheric pressure and then under reduced pressure.
-
The final product is purified by vacuum distillation.[8]
| Acetal/Ketal | Diol/Alcohol | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Acetone dimethyl acetal | Butanol | p-TsOH | Benzene | Distillation | - | 74.6-80.3 | [8] |
| Glycerol | 2,2-Dimethoxypropane | Zeolites (USY, HBeta, HZSM-5) | - | 25 | 1 | 96-97 (conversion) | [1][5] |
Photocatalytic Synthesis
A more recent and greener approach to the synthesis of 2-methyl-1,3-dioxolane involves a photocatalytic method. This method utilizes a simple iron-based catalyst and UV irradiation at moderate temperatures.
This protocol describes the synthesis from ethanol and ethylene glycol.[2]
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Sodium nitrite (NaNO₂)
-
Ethanol
-
Ethylene glycol
-
Ethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a quartz reactor of a photocatalytic installation, charge iron(III) chloride hexahydrate (6.3 mmol) and sodium nitrite (6.3 mmol).
-
Add ethanol (500 mmol) and stir until a homogeneous solution is formed.
-
Add ethylene glycol (500 mmol) to the reaction mixture.
-
Irradiate the mixture with a medium-pressure mercury lamp (250 W) for 6-24 hours at a controlled temperature of 20-50°C.
-
Upon completion, extract the product with ethyl ether.
-
Separate the organic layer, dry it with anhydrous sodium sulfate, and remove the solvent by distillation.
-
The crude product is then purified by fractional distillation to yield 2-methyl-1,3-dioxolane.[2]
| Starting Alcohol | Diol | Catalyst System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ethanol | Ethylene glycol | FeCl₃·6H₂O / NaNO₂ / UV | 50 | 24 | 67 | [2] |
Synthetic Pathways and Logical Relationships
The following diagram illustrates the primary synthetic pathways for the formation of 2-methyl-1,3-dioxolane derivatives.
Conclusion
The synthesis of 2-methyl-1,3-dioxolane derivatives can be achieved through several reliable methods. The classical acid-catalyzed acetalization/ketalization remains a robust and widely used technique, with a variety of catalysts available to suit different substrate requirements. Transketalization offers a valuable alternative, particularly for volatile ketones. Emerging methods like photocatalysis provide greener and more novel approaches. The selection of the most appropriate synthetic route will depend on factors such as the nature of the starting materials, desired scale, available equipment, and sensitivity of other functional groups within the molecule. This guide provides the foundational knowledge and practical protocols to enable researchers and professionals to effectively synthesize these important chemical entities.
References
- 1. scielo.br [scielo.br]
- 2. 2-METHYL-1,3-DIOXOLANE synthesis - chemicalbook [chemicalbook.com]
- 3. Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-1,3-Dioxolane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-methyl-1,3-dioxolane. The information is compiled from various scientific and chemical data sources to support research, development, and quality control activities. All quantitative data is presented in a structured tabular format for ease of comparison, and detailed experimental protocols for the determination of these properties are provided.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of 2-methyl-1,3-dioxolane.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₈O₂ | [1][2] |
| Molecular Weight | 88.11 g/mol | [1][3][4] |
| Appearance | Colorless to light yellow, clear liquid | [5] |
| Boiling Point | 82-83 °C | [3][4] |
| Melting Point/Freezing Point | No data available | [5] |
| Density | 0.982 g/mL at 25 °C | [3][4] |
| Refractive Index | n20/D 1.398 | [3][4] |
| Viscosity | No data available | [1][5] |
| Surface Tension | No data available | - |
| Solubility | Completely miscible in water | [6] |
| Flash Point | -2 °C (closed cup) | [5] |
| Vapor Pressure | 57.3 hPa at 20 °C | [5] |
| Lower Explosion Limit | 1.9 %(V) | [5] |
Experimental Protocols
This section details the methodologies for determining the key physicochemical properties of 2-methyl-1,3-dioxolane.
Boiling Point Determination (Thiele Tube Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and convenient technique for determining the boiling point of a small sample of liquid.
Procedure:
-
A small quantity of 2-methyl-1,3-dioxolane is placed in a small test tube (fusion tube).
-
A capillary tube, sealed at one end, is inverted and placed inside the fusion tube containing the liquid.
-
The fusion tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the bottom of the fusion tube.
-
The entire assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
-
The side arm of the Thiele tube is gently heated, allowing for uniform heating of the bath.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is stopped, and the bath is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Density Determination (Oscillating U-tube Method - ASTM D4052)
Density is the mass per unit volume of a substance. The oscillating U-tube method provides a precise and rapid determination of the density of liquids.
Procedure:
-
The oscillating U-tube instrument is calibrated using two standards of known density, typically dry air and deionized water.
-
The sample of 2-methyl-1,3-dioxolane is injected into the thermostatted U-tube, ensuring no air bubbles are present.
-
The instrument measures the change in the oscillation period of the U-tube caused by the mass of the sample.
-
The density is calculated automatically by the instrument based on the calibration data and the measured oscillation period.
-
The temperature of the measurement is precisely controlled by the instrument.
Refractive Index Determination (Abbe Refractometer)
The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance.
Procedure:
-
The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.
-
A few drops of 2-methyl-1,3-dioxolane are placed on the surface of the measuring prism.
-
The prisms are closed and locked.
-
The light source is switched on, and the eyepiece is adjusted to bring the crosshairs into focus.
-
The coarse adjustment knob is turned until the light and dark fields are visible in the eyepiece.
-
The fine adjustment knob is used to bring the boundary line between the light and dark fields exactly to the center of the crosshairs.
-
If a colored band is visible at the boundary, the dispersion compensator is adjusted to obtain a sharp, black-and-white boundary.
-
The refractive index value is read from the instrument's scale. The temperature should be noted as the refractive index is temperature-dependent.
Flash Point Determination (Closed-Cup Method)
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The closed-cup method is used for liquids with lower flash points.
Procedure:
-
The sample cup of the closed-cup flash point tester is filled with 2-methyl-1,3-dioxolane to the specified level.
-
The lid is securely placed on the cup.
-
The sample is heated at a slow, constant rate.
-
At regular temperature intervals, an ignition source (a small flame) is introduced into the vapor space above the liquid.
-
The flash point is the lowest temperature at which the vapors of the liquid ignite with a brief flash.
Viscosity Determination (Ostwald Viscometer)
Viscosity is a measure of a fluid's resistance to flow. For low-viscosity liquids like 2-methyl-1,3-dioxolane, a capillary viscometer such as the Ostwald viscometer is suitable.
Procedure:
-
The viscometer is cleaned and dried thoroughly.
-
A known volume of 2-methyl-1,3-dioxolane is introduced into the larger bulb of the viscometer.
-
The viscometer is placed in a constant temperature bath until the sample reaches thermal equilibrium.
-
The liquid is drawn up into the other arm by suction until it is above the upper mark.
-
The suction is released, and the time taken for the liquid to flow from the upper mark to the lower mark is measured using a stopwatch.
-
The kinematic viscosity is calculated using the formula: ν = C * t, where ν is the kinematic viscosity, C is the viscometer constant, and t is the flow time. The dynamic viscosity (η) can be calculated by multiplying the kinematic viscosity by the density of the liquid (η = ν * ρ).
Solubility Determination
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.
Procedure:
-
To a test tube, add a measured amount of the solvent (e.g., 1 mL of water).
-
Add a small, measured amount of 2-methyl-1,3-dioxolane (e.g., 0.1 mL) to the solvent.
-
The mixture is agitated vigorously.
-
Observe if the 2-methyl-1,3-dioxolane dissolves completely to form a clear, homogeneous solution.
-
If it dissolves, the substance is soluble. If two distinct layers remain or the solution is cloudy, it is insoluble or partially soluble. The process can be repeated with different solvents (e.g., ethanol, diethyl ether, etc.).
References
- 1. 2-Methyl-1,3-dioxolane | C4H8O2 | CID 10342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Dioxolane, 2-methyl- [webbook.nist.gov]
- 3. 2-Methyl-1,3-dioxolane 97 497-26-7 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 2-METHYL-1,3-DIOXOLANE | 497-26-7 [chemicalbook.com]
2-Methyl-1,3-dioxolane (CAS 497-26-7): A Comprehensive Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 2-methyl-1,3-dioxolane (CAS 497-26-7), a heterocyclic acetal with significant applications in chemical synthesis and as a solvent. This document consolidates critical information on its physicochemical properties, synthesis protocols, safety and handling, and key applications, presented in a format tailored for scientific and research professionals.
Chemical Identity and Properties
2-Methyl-1,3-dioxolane, also known as acetaldehyde ethylene acetal, is a colorless, highly flammable liquid.[1][2] It is characterized by the empirical formula C₄H₈O₂ and a molecular weight of 88.11 g/mol .[1][3]
Physicochemical Data
The key physical and chemical properties of 2-methyl-1,3-dioxolane are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₄H₈O₂ | [3] |
| Molecular Weight | 88.11 g/mol | [1][3] |
| Appearance | Colorless to light yellow clear liquid | [4][5] |
| Boiling Point | 82-83 °C | [3][4][5] |
| Density | 0.982 g/mL at 25 °C | [3][4][5] |
| Flash Point | -2 °C (closed cup) | [3][4] |
| Refractive Index (n20/D) | 1.398 | [3][5] |
| Vapor Pressure | 57.3 hPa at 20 °C | [4] |
| Solubility | Completely miscible in water | [2][5] |
| Lower Explosion Limit | 1.9% (V) | [4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2-methyl-1,3-dioxolane. Key spectral identifiers are provided below.
| Spectroscopic Data | Identifiers | Reference |
| ¹H NMR | Spectrum available | [6] |
| ¹³C NMR | Spectrum available | [6] |
| Mass Spectrometry (MS) | Top peaks at m/z 73, 43, 45 | [1][7] |
| Infrared (IR) Spectroscopy | Spectrum available | [1] |
Synthesis of 2-Methyl-1,3-dioxolane
2-Methyl-1,3-dioxolane is primarily synthesized through the acetalization of acetaldehyde with ethylene glycol, typically in the presence of an acid catalyst.[8][9]
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 2-methyl-1,3-dioxolane.
Caption: General workflow for the synthesis of 2-methyl-1,3-dioxolane.
Experimental Protocol: Photocatalytic Synthesis
A photocatalytic method for the synthesis of cyclic acetals, including 2-methyl-1,3-dioxolane, has been described.[10]
Objective: To synthesize 2-methyl-1,3-dioxolane via a photocatalytic reaction.
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Sodium nitrite (NaNO₂)
-
Methanol or Ethanol
-
Ethylene glycol
-
Ethyl ether
-
Anhydrous sodium sulfate
Equipment:
-
Photocatalytic reactor with a quartz vessel (e.g., Strohmeier photoreactor)
-
Medium-pressure mercury lamp (250 W)
-
Magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Charge the reactor flask with 6.3 mmol of FeCl₃·6H₂O and 6.3 mmol of sodium nitrite.
-
Add 500 mmol of the primary alcohol (methanol or ethanol) and stir until a homogeneous solution is formed.
-
Add 500 mmol of ethylene glycol to the reaction mixture.
-
Assemble the reactor in the photocatalytic installation.
-
Irradiate the reaction mixture with the mercury lamp for 6-24 hours, maintaining the temperature between 20-50°C.
-
Upon completion, extract the product with ethyl ether.
-
Separate the organic layer using a separatory funnel and dry it over anhydrous sodium sulfate.
-
Distill off the ethyl ether and purify the residue by fractional distillation to obtain 2-methyl-1,3-dioxolane.[10]
Applications
2-Methyl-1,3-dioxolane has several key applications in research and industry:
-
Solvent: It serves as an extractant and solvent for oils, fats, waxes, dyestuffs, and cellulose derivatives.[5]
-
Chemical Intermediate: It is used in the synthesis of other organic compounds. For example, it is a useful methyl vinyl ketone equivalent.[11] It is also used in the preparation of 2-methyl-1,3-dioxolane-2-ethanol.[11]
-
Protecting Group: The dioxolane group is used to protect carbonyl groups in multi-step organic syntheses.[9]
-
Biodegradation Research: It is utilized in methods for studying the biodegradation of organic chlorine compounds.[5]
-
Pharmaceutical Research: While not a therapeutic agent itself, related dioxolane structures have been investigated as muscarinic acetylcholine receptor agonists.[3][9]
Safety and Handling
2-Methyl-1,3-dioxolane is a highly flammable liquid and vapor, posing a significant fire hazard.[1][2]
Hazard Classification
| Hazard | Classification |
| Flammability | Highly flammable liquid and vapor (GHS Category 2)[1][2] |
| Eye Irritation | Causes serious eye irritation (potential)[1] |
Safe Handling and Storage
Handling:
-
Keep away from heat, sparks, open flames, and hot surfaces.[4][12]
-
Use in a well-ventilated area.[4]
-
Wear protective gloves, clothing, and eye/face protection.[4]
-
Ground and bond container and receiving equipment to prevent static discharge.[4][12]
-
Avoid breathing vapors.[4]
Storage:
-
Store in a cool, dry, and well-ventilated place.[4]
Accidental Release Measures
In case of a spill, evacuate the area and remove all sources of ignition.[4] Use personal protective equipment and ensure adequate ventilation.[4]
Transportation Information
2-Methyl-1,3-dioxolane is regulated as a hazardous material for transportation.
| Regulation | Information | Reference |
| UN Number | 1993 | [4] |
| Proper Shipping Name | FLAMMABLE LIQUID, N.O.S. (2-Methyl-1,3-dioxolane) | [4] |
| Hazard Class | 3 (Flammable liquids) | [4] |
| Packing Group | II | [4] |
Logical Relationships in Application
The use of 2-methyl-1,3-dioxolane as a protecting group in organic synthesis follows a logical sequence of protection, reaction, and deprotection.
References
- 1. 2-Methyl-1,3-dioxolane | C4H8O2 | CID 10342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. 2-Methyl-1,3-dioxolane 97 497-26-7 [sigmaaldrich.com]
- 4. 2-METHYL-1,3-DIOXOLANE - Safety Data Sheet [chemicalbook.com]
- 5. 2-METHYL-1,3-DIOXOLANE | 497-26-7 [chemicalbook.com]
- 6. 2-METHYL-1,3-DIOXOLANE(497-26-7) 1H NMR spectrum [chemicalbook.com]
- 7. 1,3-Dioxolane, 2-methyl- [webbook.nist.gov]
- 8. WO2015095879A1 - Method of manufacturing 2-methyl-1, 3-dioxolane in a solid state polycondensation process - Google Patents [patents.google.com]
- 9. Dioxolane - Wikipedia [en.wikipedia.org]
- 10. 2-METHYL-1,3-DIOXOLANE synthesis - chemicalbook [chemicalbook.com]
- 11. tandfonline.com [tandfonline.com]
- 12. 2-Methyl-1,3-dioxolane 497-26-7 | TCI AMERICA [tcichemicals.com]
An In-depth Technical Guide to the Molecular Structure of 2-Methyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1,3-dioxolane, a cyclic acetal, is a versatile organic compound with applications as a solvent and a protecting group in organic synthesis. Its unique structural features and reactivity are of significant interest to researchers in various fields, including medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the molecular structure of 2-methyl-1,3-dioxolane, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of its chemical properties and behavior.
Molecular Structure and Properties
2-Methyl-1,3-dioxolane is a five-membered heterocyclic compound containing two oxygen atoms at positions 1 and 3, and a methyl group at position 2.[1][2] Its chemical formula is C₄H₈O₂ with a molecular weight of approximately 88.11 g/mol .[1] The presence of the dioxolane ring and the methyl group dictates its stereochemistry and reactivity.
Physicochemical Properties
A summary of the key physicochemical properties of 2-methyl-1,3-dioxolane is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-methyl-1,3-dioxolane | [1] |
| CAS Number | 497-26-7 | [1] |
| Molecular Formula | C₄H₈O₂ | [1] |
| Molecular Weight | 88.11 g/mol | [1] |
| Boiling Point | 82-83 °C | |
| Density | 0.982 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.398 |
Spectroscopic Analysis
The molecular structure of 2-methyl-1,3-dioxolane has been extensively characterized using various spectroscopic techniques.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including IR and Raman techniques, offers insights into the functional groups and vibrational modes of the molecule. A computational study on 2-methoxy-1,3-dioxolane has demonstrated the use of DFT calculations to assign the observed vibrational frequencies to specific molecular motions, such as C-H and C-O stretching and bending modes.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of 2-methyl-1,3-dioxolane. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and several fragment ions. While a detailed fragmentation pattern for 2-methyl-1,3-dioxolane is not explicitly detailed in the provided results, analysis of the related compound, 2-ethyl-2-methyl-1,3-dioxolane, shows characteristic losses of alkyl radicals (M-15 for methyl loss, M-29 for ethyl loss) from the molecular ion.[3] A similar fragmentation pattern involving the loss of the methyl group at the 2-position would be anticipated for 2-methyl-1,3-dioxolane.
Experimental Protocols
The synthesis of 2-methyl-1,3-dioxolane is typically achieved through the acid-catalyzed acetalization of ethylene glycol with acetaldehyde.[2]
Synthesis of 2-Methyl-1,3-dioxolane from Ethylene Glycol and Acetaldehyde
This protocol describes a general laboratory procedure for the synthesis of 2-methyl-1,3-dioxolane.
Materials:
-
Ethylene glycol
-
Acetaldehyde
-
Anhydrous p-toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
Set up a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add ethylene glycol, a molar excess of acetaldehyde, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the toluene by distillation.
-
Purify the crude product by fractional distillation to obtain pure 2-methyl-1,3-dioxolane.
Visualizations
Molecular Structure of 2-Methyl-1,3-dioxolane
Caption: Ball-and-stick model of the 2-methyl-1,3-dioxolane molecule.
Synthesis Workflow
Caption: Workflow for the synthesis of 2-methyl-1,3-dioxolane.
References
An In-depth Technical Guide on the Thermal Decomposition of 2-Methyl-1,3-dioxolane
This technical guide provides a comprehensive overview of the gas-phase thermal decomposition of 2-methyl-1,3-dioxolane, tailored for researchers, scientists, and professionals in drug development. The document synthesizes key findings on the reaction kinetics, mechanism, and experimental methodologies, presenting quantitative data in a structured format and visualizing complex processes for enhanced clarity.
Introduction
2-Methyl-1,3-dioxolane, a cyclic acetal, serves as a valuable model compound in various chemical studies, including those relevant to biomass pyrolysis and atmospheric chemistry.[1][2] Understanding its thermal stability and decomposition pathways is crucial for applications ranging from biofuel development to the synthesis of fine chemicals. The gas-phase thermolysis of 2-methyl-1,3-dioxolane is a homogeneous, unimolecular reaction that adheres to first-order kinetics.[3][4][5] This guide details the critical parameters governing this decomposition process.
Quantitative Kinetic Data
The kinetics of the thermal decomposition of 2-methyl-1,3-dioxolane have been determined experimentally in a static system. The reaction was studied over a temperature range of 459–490 °C and a pressure range of 46–113 Torr.[3][5][6] The rate coefficients are described by the Arrhenius equation, and the key kinetic parameters are summarized in the table below.
| Parameter | Value | Unit |
| Pre-exponential factor (log A) | 13.61 ± 0.12 | s⁻¹ |
| Activation Energy (Ea) | 242.1 ± 1.0 | kJ/mol |
| Temperature Range | 459 - 490 | °C |
| Pressure Range | 46 - 113 | Torr |
| Table 1: Arrhenius Parameters for the Thermal Decomposition of 2-Methyl-1,3-dioxolane. Data sourced from Rosas et al. (2012).[3][4][7] |
The provided Arrhenius equation is: log k (s⁻¹) = (13.61 ± 0.12) - (242.1 ± 1.0) / (2.303RT) , where R is the gas constant in kJ mol⁻¹ K⁻¹.[3][6]
Proposed Reaction Mechanism
The thermal decomposition of 2-methyl-1,3-dioxolane is proposed to occur through a stepwise mechanism rather than a single concerted step.[3][4] Theoretical calculations using Density Functional Theory (DFT) support this pathway.[6][7]
The key features of the mechanism are:
-
Rate-Determining Step: The reaction initiates with a rate-determining step that proceeds through a concerted, nonsynchronous four-centered cyclic transition state.[3][5] This involves the elongation and polarization of one of the C2-O bonds.[4][7]
-
Intermediate Formation: This initial step leads to the formation of an unstable intermediate product.
-
Rapid Decomposition of Intermediate: The intermediate rapidly decomposes through a concerted six-centered cyclic transition state mechanism to yield the final, stable products.[3][5]
-
Final Products: The primary products of the decomposition are acetaldehyde and ethylene oxide, which can further rearrange or decompose depending on the reaction conditions.[3][4][6]
References
- 1. zaguan.unizar.es [zaguan.unizar.es]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. Kinetics and mechanisms of the thermal decomposition of 2-methyl-1,3-dioxolane, 2,2-dimethyl-1,3-dioxolane, and cyclopentanone ethylene ketal in the gas phase. Combined experimental and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.usfq.edu.ec [research.usfq.edu.ec]
- 7. pubs.acs.org [pubs.acs.org]
2-Methyl-1,3-Dioxolane: A Technical Deep Dive into its Potential as a Biofuel Candidate
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction: The imperative to transition from fossil fuels to renewable energy sources has catalyzed extensive research into novel biofuel candidates. Among these, 2-methyl-1,3-dioxolane, a cyclic acetal, has emerged as a molecule of interest. Its synthesis from renewable feedstocks, such as ethylene glycol (derivable from bio-ethanol) and acetaldehyde (obtainable from biomass), positions it as a potential sustainable fuel component. This technical guide provides a comprehensive overview of 2-methyl-1,3-dioxolane, consolidating available data on its synthesis, physicochemical properties, and prospective role as a biofuel. While experimental data on its engine performance is nascent, this document aims to equip researchers with the foundational knowledge required to explore its viability further.
Physicochemical Properties
A thorough understanding of the physical and chemical characteristics of 2-methyl-1,3-dioxolane is paramount for evaluating its suitability as a biofuel. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₈O₂ | [1][2][3] |
| Molar Mass | 88.11 g/mol | [1][2][3] |
| Density | 0.982 g/mL at 25 °C | [1][2][4] |
| Boiling Point | 82-83 °C | [2][4] |
| Flash Point | -2 °C (closed cup) | [5] |
| Enthalpy of Vaporization | 35.1 kJ/mol | [6] |
| Heat of Combustion | -2183.6 kJ/mol (for C₄H₈O₂) | [7] |
Note on Heat of Combustion: The provided value is for the molecular formula C₄H₈O₂ and may not be specific to the 2-methyl-1,3-dioxolane isomer.[7]
Synthesis of 2-Methyl-1,3-Dioxolane
The primary synthesis route for 2-methyl-1,3-dioxolane involves the acid-catalyzed acetalization of ethylene glycol with acetaldehyde. This reaction is reversible and typically requires the removal of water to drive the equilibrium towards the product.
Standard Laboratory Synthesis: Acid-Catalyzed Acetalization
A general method for the synthesis of 1,3-dioxolanes involves the reaction of an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, in a solvent that allows for the azeotropic removal of water.[8]
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethylene glycol (1.0 equivalent), acetaldehyde (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.01 equivalents). Toluene is a suitable solvent for this reaction.
-
Reaction Execution: The reaction mixture is heated to reflux. The water formed during the reaction is collected in the Dean-Stark trap, driving the reaction to completion.
-
Work-up: After the theoretical amount of water has been collected, the reaction mixture is cooled to room temperature. The acidic catalyst is neutralized by washing with a saturated sodium bicarbonate solution. The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The crude product is purified by fractional distillation.[9] The fraction collected at 82-83 °C is 2-methyl-1,3-dioxolane.[2][4]
Photocatalytic Synthesis
A photocatalytic method for the synthesis of 2-methyl-1,3-dioxolane from ethanol and ethylene glycol has also been reported, offering a potentially more sustainable route.[10]
Experimental Protocol: [10]
-
Catalyst Preparation: In a 250 mL quartz reactor, charge 1.70 g (6.3 mmol) of FeCl₃·6H₂O and 0.44 g (6.3 mmol) of sodium nitrite. Add 30 mL of ethanol and stir until a homogeneous solution is formed.
-
Reaction: To the catalyst solution, add 30 g (500 mmol) of ethylene glycol.
-
Irradiation: Irradiate the reaction mixture with a 250 W medium-pressure mercury lamp for 6-24 hours at a controlled temperature of 20-50 °C.
-
Extraction and Purification: After the reaction is complete, extract the product with diethyl ether. Separate the organic layer, dry it with anhydrous sodium sulfate, and remove the ether by distillation. The resulting residue is then purified by fractional distillation to yield 2-methyl-1,3-dioxolane.
Synthesis Pathway Diagram
Figure 1: Acid-catalyzed synthesis of 2-methyl-1,3-dioxolane.
Biofuel Potential and Performance Characteristics
While 2-methyl-1,3-dioxolane's renewable synthesis routes are promising, its performance as a fuel is the ultimate determinant of its viability. Key performance indicators for diesel fuel substitutes include cetane number, heat of combustion, and emission profiles.
Cetane Number
The cetane number (CN) is a critical measure of the ignition quality of a diesel fuel.[11] A higher cetane number indicates a shorter ignition delay, leading to smoother combustion. To date, no experimentally determined cetane number for 2-methyl-1,3-dioxolane has been found in the reviewed literature.
Calculated Cetane Index (CCI): In the absence of experimental data, the cetane index can be calculated based on the fuel's density and distillation range using ASTM D4737.[1][2] This four-variable equation requires the 10%, 50%, and 90% distillation recovery temperatures. As 2-methyl-1,3-dioxolane is a pure compound with a distinct boiling point, these distillation parameters are not applicable, and therefore, a reliable cetane index cannot be calculated using this standard method. Further research is required to either experimentally determine the cetane number or develop a suitable predictive model for this class of compounds.
Engine Performance and Emissions
Comprehensive engine testing is necessary to evaluate the performance and emission characteristics of 2-methyl-1,3-dioxolane as a biofuel. Such studies would typically involve blending it with conventional diesel or biodiesel and measuring parameters such as brake thermal efficiency, specific fuel consumption, and emissions of nitrogen oxides (NOx), sulfur oxides (SOx), particulate matter (PM), and carbon monoxide (CO).
Currently, there is a significant lack of published data from engine tests specifically using 2-methyl-1,3-dioxolane. Studies on other dioxolane derivatives and oxygenated fuel additives suggest that they have the potential to reduce particulate matter emissions due to their oxygen content, which can promote more complete combustion.[5] However, the impact on NOx emissions can vary. Without direct experimental evidence for 2-methyl-1,3-dioxolane, its effect on engine performance and emissions remains speculative.
Experimental Workflow for Biofuel Evaluation
Figure 2: A general workflow for the evaluation of a biofuel candidate.
Conclusion and Future Outlook
2-Methyl-1,3-dioxolane presents an intriguing case as a potential biofuel candidate due to its renewable synthesis pathways from biomass-derived feedstocks. Its physicochemical properties are well-documented, and established methods for its synthesis and purification exist. However, a critical knowledge gap remains concerning its performance as a fuel. The lack of an experimentally determined cetane number and the absence of engine performance and emissions data are significant hurdles to its practical consideration.
Future research should prioritize the following:
-
Experimental determination of the cetane number of pure 2-methyl-1,3-dioxolane.
-
Comprehensive engine testing of various blends of 2-methyl-1,3-dioxolane with diesel and biodiesel to evaluate its impact on performance and emissions (NOx, PM, CO, hydrocarbons).
-
Optimization of synthesis processes to improve yields and reduce energy consumption, particularly focusing on green chemistry principles.
-
Techno-economic analysis to assess the commercial viability of producing 2-methyl-1,3-dioxolane as a biofuel.
Addressing these research questions will be crucial in determining whether 2-methyl-1,3-dioxolane can transition from a promising candidate to a tangible component of a sustainable energy future.
References
- 1. img.antpedia.com [img.antpedia.com]
- 2. store.astm.org [store.astm.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. 2-Methyl-1,3-dioxolane 97 497-26-7 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. brainly.com [brainly.com]
- 8. Ether - Wikipedia [en.wikipedia.org]
- 9. 2-METHYL-1,3-DIOXOLANE synthesis - chemicalbook [chemicalbook.com]
- 10. kaycantest.com [kaycantest.com]
- 11. Cetane Index Calculator – what it all means? - LEARN OIL ANALYSIS [learnoilanalysis.com]
Isomers of 2-Methyl-4-phenyl-1,3-dioxolane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-phenyl-1,3-dioxolane, a heterocyclic organic compound, exists as four distinct stereoisomers due to the presence of two chiral centers at positions 2 and 4 of the dioxolane ring. These isomers, comprising two pairs of enantiomers (cis and trans diastereomers), exhibit unique physicochemical properties and biological activities. This technical guide provides an in-depth overview of the synthesis, characterization, and known biological significance of these isomers, with a focus on their distinct sensory properties. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and fragrance development.
Stereochemistry and Isomeric Forms
The four stereoisomers of 2-methyl-4-phenyl-1,3-dioxolane are:
-
(2R,4S)-2-methyl-4-phenyl-1,3-dioxolane and (2S,4R)-2-methyl-4-phenyl-1,3-dioxolane (cis-isomers)
-
(2R,4R)-2-methyl-4-phenyl-1,3-dioxolane and (2S,4S)-2-methyl-4-phenyl-1,3-dioxolane (trans-isomers)
The cis and trans nomenclature refers to the relative positions of the methyl group at C2 and the phenyl group at C4 with respect to the plane of the dioxolane ring.
Physicochemical and Spectroscopic Data
While detailed experimental data for each individual enantiomer is not extensively available in the public domain, the following tables summarize the known quantitative data for the cis and trans diastereomeric pairs.
Table 1: Physical and Chromatographic Properties of 2-Methyl-4-phenyl-1,3-dioxolane Diastereomers
| Property | cis-(±)-2-Methyl-4-phenyl-1,3-dioxolane | trans-(±)-2-Methyl-4-phenyl-1,3-dioxolane | Reference |
| Boiling Point (4 mbar) | 89–90 °C | 91–92 °C | [1] |
| GC Retention Time (DBWAX 60N column) | 28.85 min | 29.2 min | [1] |
Table 2: ¹³C NMR Spectroscopic Data of 2-Methyl-4-phenyl-1,3-dioxolane Diastereomers (CDCl₃)
| Carbon Atom | cis-Isomer (δ, ppm) | trans-Isomer (δ, ppm) | Reference |
| CH₃ | 19.86 | 20.35 | [1] |
| CH₂ (C5) | 71.93 | 72.72 | [1] |
| CH (C4) | 78.26 | 77.37 | [1] |
| CH (C2) | 102.28 | 102.56 | [1] |
| Aromatic CH | 126.19, 127.91, 128.4 | 125.81, 127.76, 128.48, 128.51 | [1] |
Table 3: Mass Spectrometry Data of 2-Methyl-4-phenyl-1,3-dioxolane Diastereomers
| Isomer | m/z (relative intensity, %) | Reference |
| trans-Isomer | 164 (M+, 15), 134 (38), 121 (33), 120 (70), 104 (52), 103 (41), 91 (46), 77 (24), 58 (100), 43 (46) | [1] |
Experimental Protocols
Stereoselective Synthesis of 2-Methyl-4-phenyl-1,3-dioxolane Isomers
The stereoselective synthesis of the isomers of 2-methyl-4-phenyl-1,3-dioxolane can be achieved by the acid-catalyzed acetalization of enantiomerically pure 1-phenyl-1,2-ethanediol with acetaldehyde or its equivalent. The chirality at the C4 position is determined by the starting diol, while the reaction conditions can influence the diastereomeric ratio (cis/trans).
Materials:
-
(R)-(-)-1-Phenyl-1,2-ethanediol or (S)-(+)-1-Phenyl-1,2-ethanediol
-
Acetaldehyde (or paraldehyde as a trimer of acetaldehyde)
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of the selected enantiomer of 1-phenyl-1,2-ethanediol (1.0 eq) in toluene, add a catalytic amount of p-toluenesulfonic acid.
-
Add acetaldehyde (1.2 eq).
-
Heat the mixture to reflux and remove the water formed during the reaction using a Dean-Stark apparatus.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The resulting product will be a mixture of cis and trans diastereomers.
Separation of Diastereomers by Flash Chromatography
The cis and trans diastereomers can be separated by flash column chromatography on silica gel.
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.
-
Dissolve the crude mixture of diastereomers in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with an appropriate solvent system. A reported system is a mixture of benzene and ethyl acetate (95:5)[1]. The polarity of the solvent system may need to be optimized based on the specific silica gel and column dimensions.
-
Collect fractions and analyze them by TLC or GC to identify the separated diastereomers.
-
Combine the fractions containing the pure isomers and remove the solvent under reduced pressure.
Biological Activity and Sensory Properties
The primary reported biological significance of the isomers of 2-methyl-4-phenyl-1,3-dioxolane lies in their distinct sensory properties, particularly their odor characteristics. It has been found that the cis-isomers are sensorially more valuable than the trans-isomers[1].
Table 4: Sensory Properties of 2-Methyl-4-phenyl-1,3-dioxolane Isomers
| Isomer | Odor Description | Reference |
| cis-(±)-2-Methyl-4-phenyl-1,3-dioxolane | Described as having a more desirable fragrance profile. | [1] |
| trans-(±)-2-Methyl-4-phenyl-1,3-dioxolane | Reported to have weak, slightly animalic odor with chocolate-like notes. | [1] |
| (2R,4S)-cis-isomer | Strong, clear, indole, rose-jasmine; considered the strongest and best-smelling enantiomer. | [2] |
| (2S,4R)-cis-isomer | Styrene, indole, skatole, hyacinths. | [2] |
| (2S,4S)-trans-isomer | Floral, woody, diphenyl ether, rose, animal, chocolate note. | [2] |
| (2R,4R)-trans-isomer | Floral, lilac, woody, orange liquid, chocolate note. | [2] |
While specific studies on the pharmacological activities of these particular isomers are limited, the broader class of 1,3-dioxolanes has been investigated for various biological activities, including antibacterial and antifungal properties[3][4]. This suggests that the isomers of 2-methyl-4-phenyl-1,3-dioxolane could be of interest for further investigation in drug discovery.
Visualizations
Experimental Workflow: Synthesis and Separation
Caption: Synthetic and separation workflow for the isomers of 2-methyl-4-phenyl-1,3-dioxolane.
Logical Relationship: Chirality and Sensory Perception
Caption: Relationship between stereoisomerism and odor characteristics.
References
- 1. US7176176B2 - 2-methyl-4-phenyl-1,3-dioxolane - Google Patents [patents.google.com]
- 2. The 2-Methyl-4-phenyl-[1,3]dioxolanes [leffingwell.com]
- 3. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of new 1,3-dioxolanes as potential antibacterial and antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacology of 2-Methyl-1,3-dioxolane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacology of 2-methyl-1,3-dioxolane, a heterocyclic acetal with known interactions with the cholinergic system. This document summarizes the available data on its mechanism of action, toxicological profile, and the pharmacological activities of its derivatives, presenting quantitative data in structured tables and detailing relevant experimental methodologies.
Core Pharmacological Properties
2-Methyl-1,3-dioxolane is classified as a parasympathomimetic agent, suggesting it mimics the effects of the parasympathetic nervous system.[1] This activity is primarily attributed to its interaction with muscarinic acetylcholine receptors.[1][2] While direct and extensive pharmacological data on 2-methyl-1,3-dioxolane itself is limited, studies on its derivatives provide significant insights into its potential as a muscarinic receptor ligand.
Muscarinic Receptor Subtype Affinity of Dioxolane Derivatives
Research into derivatives of 2-methyl-1,3-dioxolane, such as 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and other N-substituted dioxolanes, has revealed specific binding affinities for the five human muscarinic receptor subtypes (M1-M5). The following table summarizes the binding affinities (expressed as pKi and Kd values) of these derivatives, which serve as important indicators of the potential activity of the 2-methyl-1,3-dioxolane scaffold.
| Compound | Receptor Subtype | Binding Affinity (pKi) | Binding Affinity (Kd, nM) | Reference |
| (2S, 4'R, 2'S)-1,1-dimethyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidinium iodide | hm1 | 6.85 | - | [3] |
| hm2 | 7.51 | - | [3] | |
| hm3 | 7.10 | - | [3] | |
| hm4 | 6.90 | - | [3] | |
| hm5 | 6.64 | - | [3] | |
| N-[4-(1'-(diphenylacetoxymethyl))-2-dioxolanyl] diethyl amine | M2 | - | ~30-70 | [1] |
| M3 | - | ~30-70 | [1] | |
| M4 | - | ~30-70 | [1] |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Kd is the dissociation constant. A lower Kd value indicates a higher binding affinity.
Functional Activity of Dioxolane Derivatives
Functional studies on derivatives of 2-methyl-1,3-dioxolane indicate that they act as partial agonists at muscarinic receptors, with a degree of selectivity for the M2 subtype.[3] This suggests that the 2-methyl-1,3-dioxolane moiety can be a key component in designing functionally selective muscarinic ligands.
Toxicological Profile
The toxicological data for 2-methyl-1,3-dioxolane is summarized below.
| Parameter | Species | Route of Administration | Value | Effects Observed | Reference |
| LD50 | Rat | Oral | 2900 mg/kg | Behavioral: Excitement | [4] |
| Behavioral: Muscle weakness, Respiration: Dyspnea | [4] |
The International Agency for Research on Cancer (IARC) has not classified 2-methyl-1,3-dioxolane as a probable, possible, or confirmed human carcinogen.[4]
Signaling Pathways
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate a variety of cellular responses. The two primary signaling pathways activated by muscarinic agonists are the Gq/11 pathway and the Gi/o pathway.
Caption: Gq/11 Signaling Pathway for M1, M3, and M5 Muscarinic Receptors.
Caption: Gi/o Signaling Pathway for M2 and M4 Muscarinic Receptors.
Experimental Protocols
The following is a representative experimental protocol for determining the binding affinity of a test compound, such as a 2-methyl-1,3-dioxolane derivative, to muscarinic receptors using a radioligand binding assay. This protocol is based on methodologies cited in the literature for similar compounds.[5][6]
Radioligand Binding Assay for Muscarinic Receptor Affinity
Objective: To determine the inhibition constant (Ki) of a test compound for a specific human muscarinic receptor subtype (hM1-hM5) expressed in a stable cell line.
Materials:
-
CHO (Chinese Hamster Ovary) cells stably expressing the human muscarinic receptor subtype of interest.
-
Cell culture medium and reagents.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS).
-
Non-specific binding control: Atropine (1 µM).
-
Test compound (e.g., a 2-methyl-1,3-dioxolane derivative) at various concentrations.
-
Scintillation cocktail and vials.
-
Liquid scintillation counter.
-
Glass fiber filters.
-
Filtration apparatus.
Workflow Diagram:
Caption: Workflow for a Radioligand Binding Assay.
Procedure:
-
Membrane Preparation:
-
Harvest cultured CHO cells.
-
Homogenize the cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a series of tubes, add a constant amount of the membrane preparation.
-
Add a constant concentration of [³H]NMS.
-
Add increasing concentrations of the test compound.
-
For the determination of non-specific binding, add 1 µM atropine instead of the test compound.
-
For the determination of total binding, add buffer instead of the test compound or atropine.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
2-Methyl-1,3-dioxolane represents a core scaffold with demonstrated potential for interacting with the muscarinic acetylcholine receptor system. While detailed pharmacological data for the parent compound is not extensively available, research on its derivatives highlights its promise in the development of selective muscarinic receptor ligands. The provided data and protocols offer a foundational understanding for further research and development in this area. Future studies should aim to characterize the complete pharmacokinetic and pharmacodynamic profile of 2-methyl-1,3-dioxolane to fully elucidate its therapeutic potential.
References
- 1. Design, synthesis and binding at cloned muscarinic receptors of N-[5-(1'-substituted-acetoxymethyl)-3-oxadiazolyl] and N-[4-(1'-substituted-acetoxymethyl)-2-dioxolanyl] dialkyl amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Ethyl-2-methyl-1,3-dioxolane | C6H12O2 | CID 61067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-METHYL-1,3-DIOXOLANE - Safety Data Sheet [chemicalbook.com]
- 5. Novel Potent Muscarinic Receptor Antagonists: Investigation on the Nature of Lipophilic Substituents in the 5- and/or 6-Positions of the 1,4-Dioxane Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Biological Activity of 2-Methyl-1,3-Dioxolane Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-dioxolane scaffold, a five-membered heterocyclic ring containing two oxygen atoms, is a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of biological activities. The incorporation of a methyl group at the 2-position of the 1,3-dioxolane ring, along with other substitutions, gives rise to a diverse class of compounds with promising pharmacological properties. These derivatives have been extensively investigated for their potential as therapeutic agents, demonstrating activities that span from antimicrobial and antiviral to anticancer and modulators of multidrug resistance.
This technical guide provides a comprehensive overview of the biological activities of 2-methyl-1,3-dioxolane derivatives. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows. The information presented herein is curated from peer-reviewed scientific literature to facilitate a deeper understanding of the structure-activity relationships and the therapeutic potential of this versatile class of compounds.
Biological Activities of 2-Methyl-1,3-Dioxolane Derivatives
2-Methyl-1,3-dioxolane derivatives have been shown to exhibit a wide array of biological activities. The nature and position of substituents on the dioxolane ring play a crucial role in determining the specific activity and potency of these compounds. The primary areas where these derivatives have shown significant promise are in antimicrobial, antiviral, and anticancer applications, as well as in overcoming multidrug resistance in cancer cells.
Antimicrobial Activity
A significant body of research has focused on the antibacterial and antifungal properties of 2-methyl-1,3-dioxolane derivatives. These compounds have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Data Presentation: Antibacterial and Antifungal Activity
The following table summarizes the minimum inhibitory concentration (MIC) values for a series of 2-substituted-1,3-dioxolane derivatives against various microbial strains. The compounds are noted for their activity against Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, Pseudomonas aeruginosa, and the fungus Candida albicans.[1][2][3]
| Compound ID | Substituent at C2 | S. aureus (ATCC 29213) MIC (µg/mL) | S. epidermidis (ATCC 12228) MIC (µg/mL) | E. faecalis (ATCC 29212) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) | C. albicans (ATCC 10231) MIC (µg/mL) |
| 1 | 2-hydroxyphenyl | >5000 | >5000 | >5000 | >5000 | >5000 |
| 2 | 2-hydroxyphenyl | 1250 | 625 | 1250 | >5000 | 156 |
| 3 | 2-hydroxyphenyl | 1250 | >5000 | 1250 | >5000 | 156 |
| 4 | 2-hydroxyphenyl | 625 | 312.5 | 625 | 1250 | 156 |
| 5 | 2-hydroxyphenyl | 1250 | 625 | 1250 | >5000 | 156 |
| 6 | 2-hydroxyphenyl | 1250 | 625 | 1250 | 1250 | 156 |
| 7 | 2-hydroxyphenyl | >5000 | >5000 | >5000 | >5000 | 156 |
| 8 | 2-hydroxyphenyl | 1250 | 625 | 1250 | 1250 | 156 |
Note: The specific substitutions on the dioxolane ring at positions 4 and 5 vary for each numbered compound as described in the source literature.[1][2][3]
Antiviral Activity
Certain 2-methyl-1,3-dioxolane nucleoside analogues have been synthesized and evaluated for their antiviral properties. A notable example is their activity against the Epstein-Barr virus (EBV), a human herpesvirus.
Data Presentation: Anti-Epstein-Barr Virus (EBV) Activity
The table below presents the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of a 7-deazapurine-d-dioxolane nucleoside analogue against EBV. The selectivity index (SI), a ratio of CC50 to EC50, is also provided as a measure of the compound's therapeutic window.
| Compound ID | Target Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 15 | EBV | 0.17 | >50 | >294 |
Modulation of Multidrug Resistance (MDR)
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Some 2,2-diphenyl-1,3-dioxolane derivatives have been identified as effective modulators of MDR, enhancing the efficacy of conventional anticancer drugs. The activity of these modulators is typically assessed by their ability to reverse resistance in cancer cell lines, often quantified by an IC50 value in a cytotoxicity assay.
Data Presentation: Multidrug Resistance Modulatory Activity
The following data pertains to a 2,2-diphenyl-1,3-dioxolane derivative investigated for its ability to reverse MDR in human Caco-2 colorectal adenocarcinoma cells.
| Compound Type | Activity Metric | Cell Line | Value |
| 2,2-diphenyl-1,3-dioxolane derivative | IC50 (MDR modulation) | Caco-2 | 11.2 µM |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and validation of biological activity data. This section provides methodologies for the key experiments cited in this guide.
Broth Microdilution Assay for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth and solvent only)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Compound Dilutions: Serially dilute the test compounds in the appropriate broth in the wells of a 96-well plate to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of 5 x 105 CFU/mL in the test wells.
-
Inoculation: Add the standardized inoculum to each well containing the test compound dilutions, as well as to the positive and negative control wells.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
MTT Assay for Cytotoxicity and Multidrug Resistance Modulation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well cell culture plates
-
Human cancer cell line (e.g., Caco-2 for MDR studies)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds and chemotherapeutic agent (e.g., doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: For cytotoxicity, treat the cells with various concentrations of the test compound. For MDR modulation, co-treat the cells with a fixed concentration of a chemotherapeutic agent and varying concentrations of the test compound. Include appropriate controls (cells alone, cells with solvent, cells with chemotherapeutic agent alone).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the control.
Anti-Epstein-Barr Virus (EBV) DNA Reduction Assay
This assay quantifies the ability of a compound to inhibit the replication of EBV DNA in a host cell line.
Materials:
-
P3HR-1 cell line (an EBV-producing human Burkitt lymphoma cell line)[4]
-
Complete RPMI-1640 medium with 10% FBS
-
12-O-tetradecanoylphorbol-13-acetate (TPA) to induce the EBV lytic cycle[4]
-
Test compounds
-
Positive control antiviral drug (e.g., Ganciclovir)
-
DNA extraction kit
-
Quantitative real-time PCR (qPCR) machine and reagents for EBV DNA quantification
Procedure:
-
Cell Culture and Induction: Culture P3HR-1 cells and induce the EBV lytic cycle by treating with TPA (e.g., 35 ng/mL) for a specified period (e.g., 5 days).[4]
-
Compound Treatment: Treat the induced cells with various concentrations of the test compounds and the positive control.
-
Incubation: Incubate the treated cells for a period that allows for viral replication (e.g., 48 hours).
-
DNA Extraction: Isolate total DNA from the cells.
-
qPCR Analysis: Quantify the amount of EBV DNA in each sample using qPCR with primers and probes specific for a conserved region of the EBV genome.
-
Data Analysis: The EC50 is calculated as the compound concentration that reduces the amount of EBV DNA by 50% compared to the untreated control.
Visualizations
Diagrams are provided to illustrate key experimental workflows and a relevant signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broth-Dilution Method for Determining the Antibiotic Susceptibility of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and Quantification of Epstein-Barr Virus from the P3HR1 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Methyl-1,3-dioxolane-2-ethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-methyl-1,3-dioxolane-2-ethanol, a valuable bifunctional molecule and a key synthetic intermediate. Its structure, which includes both a protected ketone and a primary alcohol, makes it a versatile building block, notably as a methyl vinyl ketone equivalent in various organic transformations.[1] This compound and its derivatives are of interest in medicinal chemistry, for instance, in the development of modulators for multidrug resistance in cancer.
Introduction
2-Methyl-1,3-dioxolane-2-ethanol is a stable and versatile intermediate used in a variety of chemical syntheses. The protection of the ketone functionality as a dioxolane allows for selective reactions at the primary alcohol. This document outlines two high-yield synthetic methods for its preparation. The primary detailed protocol describes an efficient, acid-catalyzed ketalization of 4-hydroxy-2-butanone. An alternative, higher-yield method involving the reduction of an ester is also presented.
Synthesis Methods
Two principal methods for the synthesis of 2-methyl-1,3-dioxolane-2-ethanol are highlighted below. Quantitative data for these reactions are summarized in Table 1.
Method 1: Acid-Catalyzed Ketalization of 4-Hydroxy-2-butanone
This procedure involves the direct reaction of 4-hydroxy-2-butanone with ethylene glycol in the presence of a weak acid catalyst and a dehydrating agent. This method is notable for its high isolated yield and straightforward work-up.[1][2]
Method 2: Reduction of Ethyl 3,3-ethylenedioxybutanoate
This alternative route utilizes the reduction of the corresponding ethyl ester, ethyl 3,3-ethylenedioxybutanoate, with a powerful reducing agent, lithium aluminum hydride (LiAlH₄), in an ethereal solvent. This method boasts a near-quantitative yield.[1]
Data Presentation
Table 1: Comparison of Synthesis Methods for 2-Methyl-1,3-dioxolane-2-ethanol
| Parameter | Method 1: Ketalization | Method 2: Reduction |
| Starting Material | 4-Hydroxy-2-butanone, Ethylene Glycol | Ethyl 3,3-ethylenedioxybutanoate |
| Reagents/Catalyst | d-Tartaric Acid, Anhydrous MgSO₄ | Lithium Aluminium Hydride |
| Solvent | Ethyl Acetate | Diethyl Ether |
| Reported Yield | 90%[1][2] | 97%[1] |
| Key Advantages | Readily available starting materials, mild conditions | Very high yield |
| Considerations | Requires removal of water | Use of a highly reactive and hazardous reducing agent |
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-1,3-dioxolane-2-ethanol via Ketalization
This protocol is adapted from a reported efficient preparation method.[2]
Materials:
-
4-Hydroxy-2-butanone
-
Anhydrous Ethylene Glycol
-
d-Tartaric Acid
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dry Ethyl Acetate
-
500 mL Round-bottomed flask
-
Dean-Stark apparatus and condenser
-
Nitrogen gas source
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a 500 mL round-bottomed flask, add 4-hydroxy-2-butanone (10.2 g, 116 mmol), d-tartaric acid (90 mg, 0.6 mmol), and anhydrous MgSO₄ (4.0 g, 33 mmol) in dry ethyl acetate (150 mL).
-
Over a period of 10 minutes, add anhydrous ethylene glycol (12.4 g, 200 mmol) to the flask.
-
Equip the flask with a Dean-Stark adapter and a condenser, and introduce a nitrogen atmosphere.
-
Heat the reaction mixture to reflux and continue for a period sufficient to ensure the complete consumption of the starting material (monitoring by TLC or GC is recommended). Water will be collected in the Dean-Stark trap.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the MgSO₄ and catalyst.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The product is often of high purity and may not require further purification. If necessary, distillation under reduced pressure can be performed.
Protocol 2: Synthesis of 2-Methyl-1,3-dioxolane-2-ethanol via Reduction (General Outline)
This is a general outline based on the reported transformation.[1] Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It should be handled with extreme care by experienced personnel in a fume hood and under an inert atmosphere.
Materials:
-
Ethyl 3,3-ethylenedioxybutanoate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether
-
Apparatus for reactions under inert atmosphere
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a suspension of LiAlH₄ in anhydrous diethyl ether.
-
Cool the suspension in an ice bath.
-
Dissolve ethyl 3,3-ethylenedioxybutanoate in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring.
-
After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water, while cooling in an ice bath.
-
Filter the resulting solid and wash it thoroughly with diethyl ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Characterization Data
Expected Spectroscopic Data:
-
¹H NMR: Protons on the dioxolane ring are expected to appear as a multiplet around 3.9-4.0 ppm. The methylene protons adjacent to the alcohol will likely be a triplet around 3.7 ppm, and the methylene protons adjacent to the dioxolane ring will be a triplet around 1.9 ppm. The methyl group protons should appear as a singlet around 1.3 ppm. The alcohol proton will be a broad singlet, the position of which is concentration-dependent.
-
¹³C NMR: The quaternary carbon of the dioxolane ring is expected around 109 ppm. The carbons of the dioxolane methylene groups should appear around 64 ppm. The carbon bearing the hydroxyl group is expected around 59 ppm, and the other methylene carbon around 38 ppm. The methyl carbon signal should be around 24 ppm.
-
IR Spectroscopy: A broad absorption band in the region of 3400 cm⁻¹ corresponding to the O-H stretch of the alcohol. C-O stretching bands will be present in the 1200-1000 cm⁻¹ region.
Visualizations
Reaction Scheme
References
Application Notes and Protocols for 2-Methyl-1,3-dioxolane as a Solvent
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-methyl-1,3-dioxolane as a solvent in a laboratory setting. It includes a summary of its physical and chemical properties, safety and handling guidelines, and a detailed experimental protocol for a relevant organic synthesis application.
Introduction
2-Methyl-1,3-dioxolane is a cyclic acetal that presents itself as a clear, colorless to light yellow liquid.[1] It is also known as acetaldehyde ethylene acetal.[2] This solvent is gaining attention as a potential alternative to more conventional ether solvents like tetrahydrofuran (THF) and 1,4-dioxane in certain applications. Its physical and chemical properties, coupled with its potential as a greener solvent alternative, make it a compound of interest for researchers in organic synthesis and drug development.
Physical and Chemical Properties
A comprehensive summary of the key physical and chemical properties of 2-methyl-1,3-dioxolane is provided in the table below, compiled from various sources.
| Property | Value | References |
| Molecular Formula | C₄H₈O₂ | [1][3] |
| Molecular Weight | 88.11 g/mol | [1][3] |
| Appearance | Clear colorless to light yellow liquid | [1][4] |
| Boiling Point | 82-83 °C | [1][5] |
| Density | 0.982 g/mL at 25 °C | [1][5] |
| Flash Point | -2 °C (closed cup) | [1][2] |
| Refractive Index (n20/D) | 1.398 | [5] |
| Vapor Pressure | 57.3 hPa at 20 °C | [1] |
| Explosive Limit | Lower: 1.9 %(V) | [1] |
| Water Solubility | Miscible | [5] |
| CAS Number | 497-26-7 | [1] |
Health and Safety Information
2-Methyl-1,3-dioxolane is a highly flammable liquid and vapor and should be handled with appropriate safety precautions.[6] It can cause serious eye irritation.[6]
| Hazard Statement | GHS Classification | Precautionary Measures | References |
| Highly flammable liquid and vapor | Flammable Liquid, Category 2 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. | [6] |
| Causes serious eye irritation | Eye Irritation, Category 2A | Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |
Handling and Storage:
-
Handling: Avoid inhalation of vapor or mist.[1] Use in a well-ventilated area. Take measures to prevent the buildup of electrostatic charge.[1]
-
Storage: Store in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed.[1] It is moisture-sensitive.[1]
Applications in Organic Synthesis
2-Methyl-1,3-dioxolane can be used as a solvent and an extractant for oils, fats, waxes, dyestuffs, and cellulose derivatives.[4][7] While it is often the product of reactions to protect carbonyl groups, its properties make it a suitable solvent for certain reactions, particularly those requiring a polar aprotic medium.
One area of application is in organometallic chemistry, such as lithiation reactions. Although many procedures use THF or diethyl ether, the structural similarity of 2-methyl-1,3-dioxolane suggests its potential as an alternative.
Below is a detailed protocol for a lithiation reaction of an aryl-substituted 2-methyl-1,3-dioxolane, adapted from the literature. While the original research primarily utilized THF and diethyl ether, this protocol is presented to illustrate the type of reaction where 2-methyl-1,3-dioxolane could be investigated as a solvent substitute.
Experimental Protocol: Ortho-Lithiation of 2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane
This protocol describes the ortho-lithiation of 2-(4-chlorophenyl)-2-methyl-1,3-dioxolane followed by quenching with an electrophile, based on procedures described for similar substrates.[6] This reaction is a key step in the synthesis of polysubstituted aromatic compounds, which are important intermediates in drug discovery.
Materials:
-
2-(4-Chlorophenyl)-2-methyl-1,3-dioxolane
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous 2-methyl-1,3-dioxolane (as the solvent to be tested)
-
Anhydrous diethyl ether or THF (for comparison)
-
Electrophile (e.g., dry ice (solid CO₂), dimethylformamide (DMF), etc.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Solvents for workup and purification (e.g., diethyl ether, ethyl acetate, hexanes)
Equipment:
-
Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stir bar, rubber septa, and a nitrogen/argon inlet
-
Syringes and needles for transferring anhydrous liquids
-
Low-temperature cooling bath (e.g., dry ice/acetone or an immersion cryocooler)
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup:
-
Assemble the reaction flask under an inert atmosphere of nitrogen or argon. Ensure all glassware is oven-dried and cooled under vacuum before use.
-
To the flask, add 2-(4-chlorophenyl)-2-methyl-1,3-dioxolane (1.0 eq).
-
Add anhydrous 2-methyl-1,3-dioxolane via syringe to achieve a desired concentration (e.g., 0.1-0.5 M).
-
-
Lithiation:
-
Cool the reaction mixture to the desired temperature. For this substrate, lithiation can be attempted at temperatures ranging from -78 °C to 0 °C. A starting point of -78 °C is recommended to minimize side reactions.[6]
-
Slowly add n-butyllithium (typically 1.1-1.2 eq) dropwise to the stirred solution via syringe over a period of 10-15 minutes.
-
After the addition is complete, allow the reaction to stir at the same temperature for a specified time (e.g., 1-2 hours) to ensure complete lithiation. The progress of the reaction can be monitored by TLC if a suitable quenching and derivatization method is available.
-
-
Electrophilic Quench:
-
Prepare the electrophile. If using dry ice, crush it into a powder and add it portion-wise to the reaction mixture. If using a liquid electrophile like DMF, add it dropwise via syringe.
-
After the addition of the electrophile, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours or until the reaction is complete as indicated by TLC.
-
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired ortho-functionalized product.
-
Logical Workflow for Solvent Selection and Use
The following diagram illustrates a logical workflow for selecting and using 2-methyl-1,3-dioxolane as a solvent in a research setting.
Conclusion
2-Methyl-1,3-dioxolane is a versatile solvent with a favorable profile for certain applications in organic synthesis. Its physical properties are comparable to other commonly used ether solvents, and it may offer a greener alternative. The provided protocol for a lithiation reaction serves as a template for its application in the synthesis of complex molecules relevant to drug development. As with any solvent, careful consideration of its properties, safety, and compatibility with the specific reaction chemistry is essential for successful implementation.
References
- 1. Lithiation of 2-aryl-2-methyl-1,3-dioxolanes with PMDTA-complexed butyllithium - Lookchem [lookchem.com]
- 2. 2-Ethyl-4-methyl-1,3-dioxolane | 4359-46-0 | Benchchem [benchchem.com]
- 3. 2-Methyl-1,3-dioxolane | C4H8O2 | CID 10342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-METHYL-1,3-DIOXOLANE synthesis - chemicalbook [chemicalbook.com]
- 5. 2-METHYL-1,3-DIOXOLANE CAS#: 497-26-7 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Methyl-1,3-dioxolane 97 497-26-7 [sigmaaldrich.com]
Application Notes and Protocols: 2-Methyl-1,3-dioxolane Derivatives in Fragrance Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
While 2-methyl-1,3-dioxolane itself is not recognized as a significant fragrance ingredient, its core chemical structure serves as a key building block for a variety of commercially important aroma compounds. These derivatives, primarily substituted dioxolanes, offer a range of scent profiles from fruity and floral to sweet and woody. Their stability and unique olfactory characteristics make them valuable components in fine fragrances, personal care products, and household goods. This document provides detailed application notes on prominent 2-methyl-1,3-dioxolane derivatives used in the fragrance industry, along with standardized protocols for their analysis and evaluation.
Featured 2-Methyl-1,3-dioxolane Derivatives in Fragrance
The versatility of the dioxolane ring allows for a wide array of scent profiles depending on the nature and position of its substituents. Below is a summary of some of the most well-documented derivatives and their olfactory properties.
Ethyl 2-methyl-1,3-dioxolane-2-acetate (Fructone / Apple Ketal)
A widely used fragrance ingredient, ethyl 2-methyl-1,3-dioxolane-2-acetate is valued for its pleasant fruity and sweet aroma.
-
Scent Profile: Described as having a fruity, woody scent reminiscent of sweet pine. It is also characterized by apple and sweet organoleptic properties.[1][2][3]
-
Applications: Due to its versatile and appealing scent, it is used in a wide range of products, including fine fragrances, cosmetics, and household items.
-
Safety: The Research Institute for Fragrance Materials (RIFM) has assessed its safety, and it is considered safe for use in consumer products under current declared levels.[1]
2-Methyl-4-phenyl-1,3-dioxolane
This derivative is known for its floral characteristics, with different isomers presenting distinct olfactory nuances. The sensory properties are highly dependent on the stereochemistry of the molecule.
-
Scent Profile: Generally possesses a floral, jasmine-like odor.[4] However, some diastereomeric mixtures can have undesirable chocolate notes.[4] The cis-isomers are considered the most sensorially valuable.[4]
-
Applications: Utilized in perfume compositions to impart floral and jasmine notes. The pure enantiomers are particularly valued for avoiding the unwanted chocolate undertones.[4]
2-Ethyl-4-methyl-1,3-dioxolane
This compound is a notable example of how subtle structural changes can dramatically alter the perceived scent, leading to a less traditionally "perfumistic" and more "off-odor" characterization.
-
Scent Profile: Described as having a medicinal sweet or sickeningly sweet smell.[5]
-
Odor Threshold: This compound is potent, with a very low odor threshold concentration of between 5 and 10 ng/L.[5]
Quantitative Data of 2-Methyl-1,3-dioxolane Derivatives
The following table summarizes the available quantitative data for key 2-methyl-1,3-dioxolane derivatives, providing a basis for comparison and formulation.
| Compound | CAS Number | Scent Profile | Odor Threshold (in air) | Reference |
| (2R,4S)-cis-2-Methyl-4-phenyl-[5][6]dioxolane | Not specified | Strong, clear, indole, rose-jasmine | 125 µg/L | [7] |
| (2S,4R)-cis-2-Methyl-4-phenyl-[5][6]dioxolane | Not specified | Styrene, indole, skatole, hyacinths | 384 µg/L | [7] |
| (2S,4S)-trans-2-Methyl-4-phenyl-[5][6]dioxolane | Not specified | Floral, woody, diphenyl ether, rose, animal, chocolate note | 384 µg/L | [7] |
| (2R,4R)-trans-2-Methyl-4-phenyl-[5][6]dioxolane | Not specified | Floral, lilac, woody, orange liquid, chocolate note | 589 µg/L | [7] |
| 2-Ethyl-4-methyl-1,3-dioxolane | 4359-46-0 | Medicinal sweet, sickeningly sweet | 5-10 ng/L (in water) | [5] |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Dioxolane Fragrance Compounds
This protocol outlines the methodology for the separation and identification of volatile compounds in a fragrance mixture containing dioxolane derivatives.
Objective: To identify and quantify the individual components of a fragrance formulation.
Materials and Equipment:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Headspace autosampler
-
Appropriate GC column (e.g., non-polar or medium-polar)
-
Helium carrier gas
-
Sample vials
-
Microsyringe
-
Fragrance sample
-
Solvent (e.g., ethanol, if dilution is required)
Procedure:
-
Sample Preparation:
-
For liquid samples, accurately weigh a known amount of the fragrance oil into a headspace vial.
-
If necessary, dilute the sample with a suitable solvent to bring the concentration of analytes within the linear range of the detector.
-
-
GC-MS Instrument Setup:
-
Set the GC oven temperature program to achieve optimal separation of the fragrance components. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).
-
Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).
-
Set the MS to scan a mass range appropriate for the expected compounds (e.g., m/z 35-350).
-
-
Analysis:
-
Place the prepared sample vials in the autosampler tray.
-
Initiate the analysis sequence. The headspace sampler will inject the volatile components onto the GC column.
-
The separated components will elute from the column and enter the mass spectrometer for detection.
-
-
Data Analysis:
-
Process the resulting chromatogram to identify the peaks.
-
Compare the mass spectrum of each peak with a reference library (e.g., NIST) to identify the compound.
-
Quantify the identified compounds using appropriate calibration standards or by relative peak area percentage.
-
References
- 1. Methyl dioxolan | The Fragrance Conservatory [fragranceconservatory.com]
- 2. Ethyl 2-methyl-1,3-dioxolane-2-acetate = 99 6413-10-1 [sigmaaldrich.com]
- 3. Ethyl 2-methyl-1,3-dioxolane-2-acetate = 99 6413-10-1 [sigmaaldrich.com]
- 4. US7176176B2 - 2-methyl-4-phenyl-1,3-dioxolane - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. umbrex.com [umbrex.com]
- 7. The 2-Methyl-4-phenyl-[1,3]dioxolanes [leffingwell.com]
"protocol for the synthesis of 2-methyl-1,3-dioxolane"
Application Note: Synthesis of 2-Methyl-1,3-dioxolane
Introduction
2-Methyl-1,3-dioxolane is a heterocyclic acetal with the chemical formula C4H8O2.[1][2][3][4] It serves as a valuable protecting group for aldehydes in organic synthesis due to its stability under neutral and basic conditions and its facile removal under acidic conditions.[5][6] Furthermore, it finds applications as a solvent and extractant for various substances, including oils, fats, and cellulose derivatives.[7] This document outlines a detailed protocol for the synthesis of 2-methyl-1,3-dioxolane via the acid-catalyzed reaction of an acetaldehyde source with ethylene glycol. An alternative photocatalytic method is also presented.
Physicochemical Properties
A summary of the key physical and chemical properties of 2-methyl-1,3-dioxolane is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C4H8O2 |
| Molecular Weight | 88.11 g/mol [1][2][4] |
| Boiling Point | 82-83 °C[3][4][7] |
| Density | 0.982 g/mL at 25 °C[3][7] |
| Refractive Index (n20/D) | 1.398[3][7] |
| Appearance | Clear, colorless to light yellow liquid[4][7] |
| Flash Point | -2 °C (closed cup)[4] |
| CAS Number | 497-26-7[1][2] |
Experimental Protocols
Two primary methods for the synthesis of 2-methyl-1,3-dioxolane are detailed below.
Protocol 1: Acid-Catalyzed Acetalization
This protocol describes the synthesis of 2-methyl-1,3-dioxolane from paraldehyde (the trimer of acetaldehyde) and ethylene glycol using an acid catalyst and a Dean-Stark apparatus to remove the water byproduct and drive the reaction to completion.
Materials
-
Paraldehyde
-
Ethylene glycol
-
p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Distillation apparatus
Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethylene glycol (0.5 mol), paraldehyde (0.2 mol, an excess of the diol is used), a catalytic amount of p-toluenesulfonic acid (approx. 1-2 mol%), and 100 mL of toluene.
-
Azeotropic Distillation: Assemble a Dean-Stark apparatus and a condenser on top of the round-bottom flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will distill, and the water will be collected in the side arm of the Dean-Stark trap, while the toluene will return to the reaction flask.
-
Reaction Monitoring: Continue the reflux until no more water is collected in the Dean-Stark trap (approximately 3-4 hours). The theoretical amount of water to be collected can be calculated beforehand to monitor the reaction progress.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 50 mL of a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with 50 mL of water and then with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent.
-
Remove the toluene by simple distillation.
-
Purify the resulting crude product by fractional distillation. Collect the fraction boiling at 82-83 °C.
-
Protocol 2: Photocatalytic Synthesis
This protocol outlines a photocatalytic method for the synthesis of 2-methyl-1,3-dioxolane.[1]
Materials
-
Iron(III) chloride hexahydrate (FeCl3·6H2O)[1]
-
Sodium nitrite (NaNO2)[1]
-
Ethanol[1]
-
Ethylene glycol[1]
-
Ethyl ether
-
Anhydrous sodium sulfate
-
Photocatalytic reactor with a quartz reaction vessel (e.g., Strohmeier photoreactor)[1]
-
Medium-pressure mercury lamp (250 W)[1]
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure
-
Catalyst Preparation: In the quartz reactor of the photocatalytic setup, charge 6.3 mmol of FeCl3·6H2O and 6.3 mmol of NaNO2. Add 30 mL of ethanol and stir the mixture until a homogeneous solution is formed.[1]
-
Reaction Mixture: To the catalyst solution, add 500 mmol of ethylene glycol.[1]
-
Photoreaction: Place the reactor in the photocatalytic apparatus. Irradiate the mixture with a 250 W medium-pressure mercury lamp while maintaining the temperature at 50 °C for 24 hours.[1]
-
Extraction: After the reaction is complete, cool the mixture and extract the product with ethyl ether.[1]
-
Work-up:
-
Transfer the mixture to a separatory funnel. The organic layer will be the upper layer.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.[1]
-
-
Purification:
-
Filter the drying agent.
-
Remove the ethyl ether using a rotary evaporator.
-
Subject the residue to fractional distillation to obtain pure 2-methyl-1,3-dioxolane.[1]
-
Safety Precautions
-
2-Methyl-1,3-dioxolane is a highly flammable liquid and vapor.[2] Handle with care and keep away from ignition sources.
-
The compound can cause serious eye irritation.[2] Always wear appropriate personal protective equipment (PPE), including safety goggles and gloves.
-
All procedures should be performed in a well-ventilated fume hood.
Diagrams
Caption: Experimental workflows for the synthesis of 2-methyl-1,3-dioxolane.
References
- 1. 2-METHYL-1,3-DIOXOLANE synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Methyl-1,3-dioxolane | C4H8O2 | CID 10342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 2-METHYL-1,3-DIOXOLANE - Safety Data Sheet [chemicalbook.com]
- 5. Dioxolane - Wikipedia [en.wikipedia.org]
- 6. 2-Ethyl-2-methyl-1,3-dioxolane | 126-39-6 | Benchchem [benchchem.com]
- 7. 2-METHYL-1,3-DIOXOLANE | 497-26-7 [chemicalbook.com]
Application Notes and Protocols for the Analysis of 2-Methyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 2-methyl-1,3-dioxolane using various analytical techniques. The information is intended to guide researchers, scientists, and professionals in the drug development field in establishing robust analytical methods for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like 2-methyl-1,3-dioxolane. Headspace sampling is particularly well-suited for the analysis of this compound in various matrices.
Quantitative Data
| Parameter | Value | Reference |
| Kovats Retention Index (Standard Non-polar) | 627, 632, 636, 676 | [1] |
| Kovats Retention Index (Semi-standard Non-polar) | 618, 627 | [1] |
| Kovats Retention Index (Standard Polar) | 953, 973 | [1] |
| Limit of Quantification (LOQ) in Water (Headspace/GC-MS) | 5 µg/L | [2] |
Key Mass Spectral Fragments
| m/z | Relative Intensity | Assignment |
| 73 | High | [M-CH3]+ |
| 43 | High | [CH3CO]+ |
Note: Relative intensities can vary depending on the instrument and conditions.
Experimental Protocol: Headspace GC-MS
This protocol outlines a general procedure for the analysis of 2-methyl-1,3-dioxolane in a liquid matrix using static headspace GC-MS.
1. Sample Preparation:
-
Accurately weigh or pipette a known amount of the sample (e.g., 1-5 g or 1-5 mL) into a headspace vial (e.g., 20 mL).
-
If required, add a known amount of an appropriate internal standard (e.g., deuterated analog) for quantitative analysis.
-
Add a matrix modifier if necessary (e.g., sodium chloride to increase the volatility of the analyte).
-
Seal the vial immediately with a PTFE-lined septum and aluminum cap.
2. Headspace Autosampler Parameters:
-
Vial Equilibration Temperature: 80-120 °C
-
Vial Equilibration Time: 15-30 min
-
Loop Temperature: 90-130 °C
-
Transfer Line Temperature: 100-140 °C
-
Injection Volume: 1 mL (gas loop)
3. Gas Chromatograph (GC) Parameters:
-
Injector Temperature: 200-250 °C
-
Injection Mode: Split (e.g., 20:1) or Splitless, depending on the required sensitivity.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Column: A mid-polar capillary column is recommended, such as a DB-624 or HP-5MS (e.g., 30 m x 0.25 mm ID x 1.4 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2-5 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/min.
-
Hold at 150 °C for 2-5 minutes.
-
This program should be optimized for the specific application and to ensure separation from other matrix components.
-
4. Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-200.
-
Acquisition Mode: Full Scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions (e.g., m/z 73 and 43).
Diagram: GC-MS Experimental Workflow
Caption: Workflow for the analysis of 2-methyl-1,3-dioxolane by Headspace GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the structural elucidation and confirmation of 2-methyl-1,3-dioxolane. Both ¹H and ¹³C NMR provide characteristic signals for this molecule.
Quantitative Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~4.9-5.0 | Quartet | CH (at C2) |
| ~3.8-4.0 | Multiplet | O-CH₂-CH₂-O | |
| ~1.3 | Doublet | CH₃ | |
| ¹³C NMR | ~103 | CH | C2 |
| ~65 | CH₂ | C4 and C5 | |
| ~21 | CH₃ | Methyl Carbon |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument frequency.
Experimental Protocol: ¹H and ¹³C NMR
This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of 2-methyl-1,3-dioxolane.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the 2-methyl-1,3-dioxolane sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved. If necessary, vortex the tube gently.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if precise chemical shift referencing is required, although referencing to the residual solvent peak is common.
2. NMR Spectrometer Setup and Acquisition (¹H NMR):
-
Spectrometer Frequency: 300-600 MHz.
-
Solvent: Chloroform-d (CDCl₃).
-
Temperature: 298 K (25 °C).
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 8-16.
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).
3. NMR Spectrometer Setup and Acquisition (¹³C NMR):
-
Spectrometer Frequency: 75-150 MHz.
-
Solvent: Chloroform-d (CDCl₃).
-
Temperature: 298 K (25 °C).
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 128-1024 (or more, depending on sample concentration).
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A range that encompasses all expected carbon signals (e.g., 0-150 ppm).
4. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
Diagram: NMR Experimental Workflow
Caption: Workflow for the analysis of 2-methyl-1,3-dioxolane by NMR spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. For 2-methyl-1,3-dioxolane, the characteristic C-O stretching vibrations of the acetal group are prominent.
Quantitative Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980-2880 | Strong | C-H stretching (alkane) |
| ~1150-1050 | Strong | C-O stretching (acetal) |
| ~1460 | Medium | C-H bending (CH₂) |
| ~1380 | Medium | C-H bending (CH₃) |
Note: Peak positions and intensities can be influenced by the physical state of the sample (neat liquid, solution) and the measurement technique.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
This protocol describes the analysis of liquid 2-methyl-1,3-dioxolane using an ATR-FTIR spectrometer, which is a common and convenient method for liquid samples.
1. Instrument Preparation:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe, then allow it to dry completely.
-
Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
2. Sample Analysis:
-
Place a small drop of the neat 2-methyl-1,3-dioxolane liquid directly onto the center of the ATR crystal.
-
If using a pressure arm, lower it to ensure good contact between the sample and the crystal. Apply consistent pressure for reproducible results.
-
Acquire the IR spectrum.
3. Data Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Data Format: Transmittance or Absorbance.
4. Data Processing:
-
The background spectrum is automatically subtracted by the instrument software.
-
Identify and label the characteristic absorption bands.
-
Compare the obtained spectrum with a reference spectrum for confirmation.
Diagram: IR Spectroscopy Experimental Workflow
Caption: Workflow for the analysis of 2-methyl-1,3-dioxolane by ATR-FTIR spectroscopy.
References
2-Methyl-1,3-Dioxolane: A Versatile Protecting Group for Carbonyls in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 2-methyl-1,3-dioxolane group serves as a robust and versatile protecting group for aldehydes and ketones in the intricate landscape of multi-step organic synthesis. Its stability under a range of reaction conditions, coupled with the facility of its introduction and removal, renders it an invaluable tool for the selective transformation of complex molecules. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the effective utilization of this protecting group.
Introduction
In the synthesis of complex organic molecules, such as natural products and active pharmaceutical ingredients, the selective reaction of one functional group in the presence of others is a paramount challenge. Carbonyl functionalities, being highly reactive towards nucleophiles and reducing agents, often necessitate temporary protection to prevent undesired side reactions. The formation of a 2-methyl-1,3-dioxolane from a carbonyl compound and ethylene glycol is a widely employed strategy to achieve this protection. This cyclic acetal is generally stable to basic, nucleophilic, and reductive conditions, allowing for a broad range of chemical transformations on other parts of the molecule.
Formation of 2-Methyl-1,3-Dioxolane
The protection of a carbonyl group as a 2-methyl-1,3-dioxolane is typically achieved through an acid-catalyzed reaction with ethylene glycol. The equilibrium of this reaction is driven towards the product by the removal of water, commonly accomplished by azeotropic distillation with a Dean-Stark apparatus or by the use of a dehydrating agent.
General Reaction Scheme:
Quantitative Data for Formation Reactions
| Carbonyl Compound | Reagents and Conditions | Solvent | Time | Yield (%) | Reference |
| Methyl 5-oxohexanoate | Ethylene glycol, p-TsOH | Toluene | - | 94 | [1] |
| 4-Hydroxy-2-butanone | Ethylene glycol, d-tartaric acid, MgSO4 | Ethyl acetate | 10 min (addition) | 90 | |
| Salicylaldehyde | Diol (a), Montmorillonite K10, TMOF | Toluene | 4 h | 61 | [2] |
| Salicylaldehyde | Diol (b), Montmorillonite K10, TMOF | Toluene | 5 h | 45 | [2] |
| Salicylaldehyde | Diol (e), Montmorillonite K10, TMOF | Toluene | 3 h | 93 | [2] |
| Salicylaldehyde | Diol (f), Montmorillonite K10, TMOF | Toluene | 3 h | 88 | [2] |
p-TsOH = p-toluenesulfonic acid; TMOF = trimethyl orthoformate
Experimental Protocol: Formation of Methyl 2-methyl-1,3-dioxolane-2-butanoate[1]
-
To a solution of methyl 5-oxohexanoate (28 mmol) in a suitable solvent is added ethylene glycol.
-
A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) is added to the mixture.
-
The reaction is heated to reflux with continuous removal of water.
-
Upon completion, the reaction is cooled, and the catalyst is neutralized.
-
The product is isolated and purified by standard procedures to yield methyl 2-methyl-1,3-dioxolane-2-butanoate (4.94 g, 94%).
Deprotection of 2-Methyl-1,3-Dioxolane
The removal of the 2-methyl-1,3-dioxolane protecting group is most commonly achieved by acid-catalyzed hydrolysis. The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate.
General Reaction Scheme:
Quantitative Data for Deprotection Reactions
While specific quantitative data for the deprotection of the 2-methyl-1,3-dioxolane group is less frequently reported in isolation, the general conditions for acetal hydrolysis are well-established and typically proceed in high yield. The following table provides examples of conditions for the cleavage of related 1,3-dioxolanes.
| Protected Compound | Reagents and Conditions | Solvent | Time | Yield (%) | Reference |
| 2-Phenyl-1,3-dioxolane | NaBArF4 (catalytic) | Water | 5 min | Quantitative | [3] |
| General Acetals/Ketals | Cerium(III) triflate (catalytic) | Wet Nitromethane | - | High | [3] |
| General Acetals/Ketals | Iodine (catalytic) | Acetone | Minutes | Excellent | [3] |
NaBArF4 = sodium tetrakis(3,5-trifluoromethylphenyl)borate
Experimental Protocol: General Acid-Catalyzed Deprotection
-
The 2-methyl-1,3-dioxolane protected compound is dissolved in a suitable organic solvent (e.g., acetone, THF).
-
An aqueous solution of a protic acid (e.g., HCl, H2SO4, or acetic acid) is added to the mixture.
-
The reaction is stirred at room temperature or gently heated until the reaction is complete, as monitored by TLC or GC/MS.
-
The reaction mixture is neutralized with a base (e.g., saturated NaHCO3 solution).
-
The deprotected carbonyl compound is extracted with an organic solvent and purified by standard methods.
Stability of the 2-Methyl-1,3-Dioxolane Protecting Group
The 2-methyl-1,3-dioxolane group is known for its stability towards a variety of reagents, which is a key attribute for its use in multi-step synthesis.
-
Stable to:
-
Labile to:
Visualizing the Workflow and Mechanisms
To further aid in the understanding of the application of the 2-methyl-1,3-dioxolane protecting group, the following diagrams, generated using the DOT language, illustrate the key processes.
Caption: General workflow for the use of 2-methyl-1,3-dioxolane as a protecting group.
Caption: Mechanism for the acid-catalyzed formation of a 2-methyl-1,3-dioxolane.
Caption: Mechanism for the acid-catalyzed deprotection of a 2-methyl-1,3-dioxolane.
Conclusion
The 2-methyl-1,3-dioxolane protecting group is a reliable and efficient means of temporarily masking the reactivity of aldehydes and ketones. Its ease of formation and cleavage, combined with its stability to a wide array of synthetic reagents, makes it an indispensable tool in the arsenal of the synthetic chemist. The protocols and data presented herein provide a comprehensive guide for the successful application of this protecting group in the synthesis of complex molecules, facilitating the advancement of research and development in the chemical and pharmaceutical sciences.
References
Applications of 2-Methyl-1,3-Dioxolane in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-methyl-1,3-dioxolane and its derivatives in materials science. The primary applications covered are in the synthesis of advanced polymers for optical materials and as a component in electrolytes for lithium-ion batteries.
I. Polymer Synthesis: Perfluorinated Polymers for Optical Applications
Derivatives of 2-methyl-1,3-dioxolane, particularly perfluorinated 2-methylene-1,3-dioxolanes, are valuable monomers for the synthesis of amorphous perfluoropolymers. These polymers exhibit high glass transition temperatures, low refractive indices, and excellent optical transparency, making them suitable for applications such as optical fibers, pellicles, and antireflective coatings.[1]
Application Note: Radical Polymerization of Perfluoro-2-methylene-1,3-dioxolane Monomers
Radical polymerization of perfluorinated 2-methylene-1,3-dioxolane monomers can be carried out in bulk or in solution using a suitable initiator. The choice of initiator and solvent is critical, as some common initiators like 2,2'-azobisisobutyronitrile (AIBN) are not effective for these monomers in perfluorinated solvents or in bulk.[1] Perfluorinated peroxides are typically used as initiators. The resulting polymers are generally amorphous, with their properties influenced by the substituents on the dioxolane ring.[1]
Key Polymer Properties:
| Polymer/Copolymer | Glass Transition Temperature (Tg) (°C) | Refractive Index (at 632 nm) | Key Characteristics |
| Poly(perfluoro-2-methylene-4,5-dimethyl-1,3-dioxolane) (P(PMDD)) | 155 | - | High Tg, extraordinary optical transmission.[1] |
| Poly(perfluoro-3-methylene-2,4-dioxabicyclo[4.3.0]nonane) (P(PMDN)) | 161 | - | High Tg, extraordinary optical transmission.[1] |
| Poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane) (P(PFMMD)) | 130-134 | 1.3360 - 1.3270 (400-1550 nm) | Colorless, transparent, high UV-vis light transmittance after purification.[2] |
| Copolymers of perfluoro(2-methylene-1,3-dioxolane) derivatives | 90-185 | 1.3280 - 1.3570 | Amorphous, chemically and thermally stable.[1] |
| P(PFMMD)/perfluoropolyether blend | 125-130 | 1.328-1.333 | Improved flexibility.[1] |
Experimental Protocol: Bulk Polymerization of Perfluoro-2-methylene-4-methyl-1,3-dioxolane (PFMMD)
This protocol describes the bulk polymerization of PFMMD to synthesize a high-purity amorphous perfluoropolymer.
Materials:
-
Perfluoro-2-methylene-4-methyl-1,3-dioxolane (PFMMD) monomer
-
Perfluorodibenzoyl peroxide (PFDBP) or perfluorodi-tert-butyl peroxide initiator
-
Hexafluorobenzene (HFB) (solvent for purification)
-
Chloroform (non-solvent for precipitation)
-
Glass ampules
-
Vacuum line with freeze-pump-thaw capabilities
-
Constant temperature bath
-
Filtration apparatus (0.45 µm filter)
Procedure:
-
Monomer and Initiator Preparation: A desired amount of the initiator is dissolved in the PFMMD monomer.
-
Degassing: The monomer-initiator mixture is filtered through a 0.45 µm filter into a glass ampule. The ampule is then subjected to three freeze-pump-thaw cycles to remove dissolved gases.
-
Polymerization: The sealed ampule is placed in a constant temperature bath at 60°C for 24 hours. To achieve high conversion, the temperature can be gradually increased to 110°C.[3]
-
Isolation and Purification:
-
The resulting polymer is dissolved in hexafluorobenzene (HFB).
-
The polymer solution is then precipitated into chloroform.
-
The precipitated polymer is collected by filtration and dried in a vacuum oven.[3]
-
Workflow for Bulk Polymerization of PFMMD:
Caption: Workflow for the bulk polymerization of PFMMD.
II. Polymer Synthesis: Degradable Copolymers
2-methylene-4-phenyl-1,3-dioxolane (MPDL) can be used as a controlling comonomer in nitroxide-mediated polymerization (NMP) to produce well-defined, degradable polymers.[4] The incorporation of MPDL into a polymer backbone, such as poly(methyl methacrylate) (PMMA), introduces ester linkages that can be hydrolyzed, allowing for tunable degradation.[4]
Application Note: Nitroxide-Mediated Copolymerization of Methyl Methacrylate (MMA) with 2-Methylene-4-phenyl-1,3-dioxolane (MPDL)
This approach allows for the synthesis of PMMA-rich copolymers with controlled molecular weights and dispersity.[4] The extent of degradation can be controlled by varying the initial feed ratio of MPDL. This has potential applications in areas where controlled degradation is desirable, such as in biomedical materials or environmentally friendly plastics.
Copolymer Properties:
| Copolymer | Mn (kg mol-1) | Đ (PDI) | Key Feature |
| P(MMA-co-MPDL) | ~20-30 | 1.3-1.4 | Tunable hydrolytic degradation.[4] |
Experimental Protocol: Nitroxide-Mediated Copolymerization of MMA and MPDL
A detailed experimental protocol for this specific copolymerization is not fully available in the provided search results. However, a general procedure for NMP would involve the following steps. For a precise protocol, consulting the original research article is recommended.
General Procedure Outline:
-
Reactant Preparation: A mixture of methyl methacrylate (MMA), 2-methylene-4-phenyl-1,3-dioxolane (MPDL), a nitroxide mediator (e.g., SG1-based initiator), and a solvent (if not bulk polymerization) is prepared in a reaction vessel.
-
Degassing: The reaction mixture is deoxygenated, typically by several freeze-pump-thaw cycles.
-
Polymerization: The reaction vessel is heated to the desired temperature (e.g., 90-120°C) and maintained for a specific time to achieve the target monomer conversion.
-
Termination and Isolation: The polymerization is quenched (e.g., by cooling and exposure to air), and the polymer is isolated by precipitation in a non-solvent, followed by filtration and drying.
Logical Relationship for Degradable Polymer Synthesis:
Caption: Synthesis and degradation pathway of P(MMA-co-MPDL).
III. Electrolytes for Lithium-Ion Batteries
2-Methyl-1,3-dioxolane and its derivatives are explored as components in electrolytes for lithium-ion batteries. They can be used as co-solvents or as precursors for in-situ formation of gel polymer electrolytes. These electrolytes can offer advantages such as improved safety, wider operating temperature ranges, and good electrochemical stability.[5]
Application Note: Dioxolane-Based Electrolytes for Enhanced Battery Performance
Electrolytes containing 1,3-dioxolane (DOL), a related compound, often in combination with other solvents like dimethoxyethane (DME), are investigated for fast-charging lithium-ion batteries.[6] Furthermore, in-situ polymerization of 1,3-dioxolane can form a gel polymer electrolyte (GPE), which enhances the safety and stability of lithium metal batteries, particularly at high voltages.[5][7]
Electrolyte Performance Data:
| Electrolyte System | Ionic Conductivity (S cm-1) | Key Performance Metric |
| In-situ poly-DOL gel electrolyte (P-DOL) | 3.62 x 10-4 | Li |
| P-DOL with high-voltage cathode (LiNi0.8Co0.1Mn0.1O2) | - | Stable cycling for 120 cycles at -20°C with 88.4% capacity retention.[5] |
| 1 M LiFSI in TEG:DOL (2:3) | - | High capacity and stability in a broad temperature range (-20°C to 60°C).[8] |
Experimental Protocol: In-Situ Formation of a Poly-1,3-dioxolane (P-DOL) Gel Electrolyte
This protocol outlines the in-situ polymerization of 1,3-dioxolane to form a gel polymer electrolyte directly within a lithium-ion battery cell.
Materials:
-
1,3-dioxolane (DOL) (monomer solvent)
-
Lithium bis(fluorosulfonyl)imide (LiFSI) (lithium salt)
-
Lithium difluoro(oxalate)borate (LiDFOB) (initiator)
-
Cathode (e.g., LiFePO4, NCM811)
-
Anode (e.g., Lithium metal)
-
Separator
-
Coin cell components (casings, spacers, springs)
-
Glovebox with an argon atmosphere
Procedure:
-
Electrolyte Precursor Preparation: Inside an argon-filled glovebox, prepare the precursor solution by dissolving LiFSI and LiDFOB in DOL. A typical concentration could be 0.6 M LiFSI and 0.4 M LiDFOB.
-
Cell Assembly:
-
Assemble a coin cell in the glovebox with the cathode, anode, and separator in the standard configuration.
-
Inject a precise amount of the liquid precursor solution (e.g., 30 µL) to wet the cell components.
-
-
In-Situ Polymerization: The polymerization of DOL is initiated by LiDFOB within the assembled cell. This process typically occurs at room temperature, forming the gel polymer electrolyte in place.
-
Electrochemical Testing:
-
Cyclic Voltammetry (CV): To determine the electrochemical stability window of the electrolyte. A typical setup would involve a three-electrode cell with lithium metal as the reference and counter electrodes and a stainless steel working electrode, sweeping the potential at a slow scan rate (e.g., 0.1 mV/s).
-
Galvanostatic Cycling: To evaluate the cycling performance of the full cell. This involves charging and discharging the cell at constant currents (C-rates) within a specific voltage range (e.g., 2.5-3.8 V for Li||LFP) for a set number of cycles.
-
Rate Capability Test: To assess the cell's performance at different charging and discharging rates (e.g., from 0.1C to 2C).
-
Experimental Workflow for In-Situ GPE Formation and Testing:
Caption: Workflow for in-situ gel polymer electrolyte formation and testing.
IV. Physical and Chemical Properties of 2-Methyl-1,3-dioxolane
A summary of the key physical and chemical properties of 2-methyl-1,3-dioxolane is provided below for reference in experimental design.
| Property | Value |
| Molecular Formula | C4H8O2 |
| Molecular Weight | 88.11 g/mol |
| Appearance | Colorless to light yellow liquid[9] |
| Density | 0.982 g/mL at 25 °C[10] |
| Boiling Point | 82-83 °C[10] |
| Flash Point | -2 °C (closed cup)[9] |
| Refractive Index | n20/D 1.398[10] |
| Solubility | Soluble in many organic solvents. |
| CAS Number | 497-26-7 |
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ishigure.appi.keio.ac.jp [ishigure.appi.keio.ac.jp]
- 4. Efficient synthesis of 2-methylene-4-phenyl-1,3-dioxolane, a cyclic ketene acetal for controlling the NMP of methyl methacrylate and conferring tunable degradability - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. In Situ-Initiated Poly-1,3-dioxolane Gel Electrolyte for High-Voltage Lithium Metal Batteries [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. 2-METHYL-1,3-DIOXOLANE - Safety Data Sheet [chemicalbook.com]
- 10. 2-Methyl-1,3-dioxolane 97 497-26-7 [sigmaaldrich.com]
Application of 2-Methyl-1,3-Dioxolane in Pharmaceutical Manufacturing: Advanced Protocols and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of pharmaceutical synthesis, the strategic protection and deprotection of functional groups is paramount to achieving high yields and purity of active pharmaceutical ingredients (APIs). Among the arsenal of protecting groups, 2-methyl-1,3-dioxolane stands out as a versatile and efficient choice for the temporary masking of carbonyl functionalities, specifically aldehydes and ketones. Its application is critical in multi-step syntheses where reactive carbonyls must be shielded from undesired transformations while other parts of a molecule undergo chemical modification.[1][2] This document provides detailed application notes and protocols for the use of 2-methyl-1,3-dioxolane in pharmaceutical manufacturing, complete with quantitative data, experimental procedures, and workflow diagrams to guide researchers in its effective implementation.
The 1,3-dioxolane functional group is widely employed in the synthesis of natural products and complex pharmaceutical compounds, serving as a stable protecting group that can be readily introduced and removed under specific conditions.[2] 2-Methyl-1,3-dioxolane is particularly useful for protecting aldehydes and methyl ketones, forming a stable five-membered cyclic acetal. This protection strategy is crucial in the synthesis of various classes of pharmaceuticals, including antiviral nucleoside analogues.[3][4]
Core Applications in Pharmaceutical Synthesis
The primary role of 2-methyl-1,3-dioxolane in pharmaceutical manufacturing is as a protecting group for carbonyl compounds . This is essential for achieving chemoselectivity in complex molecules possessing multiple reactive sites.
Key Advantages:
-
Stability: Dioxolane acetals are stable to a wide range of reagents, including nucleophiles, bases, and many reducing and oxidizing agents.[1]
-
Ease of Formation: The protection reaction (acetalization) typically proceeds in high yield under mild acidic conditions.[1]
-
Selective Removal: Deprotection is generally achieved under acidic conditions, which can be tuned to be mild enough to not affect other acid-sensitive groups in the molecule.[1]
Data Presentation: Reaction Conditions and Yields
The efficiency of protection and deprotection reactions involving 2-methyl-1,3-dioxolane is highly dependent on the substrate, catalyst, and reaction conditions. Below are tables summarizing typical quantitative data for these transformations.
Table 1: Protection of Carbonyls as 2-Methyl-1,3-dioxolanes
| Carbonyl Substrate | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| Aldehyd (generic) | Ethylene glycol, p-toluenesulfonic acid (cat.), Toluene, reflux (Dean-Stark) | 2-6 h | >90% | [1] |
| Ketone (generic) | Ethylene glycol, p-toluenesulfonic acid (cat.), Toluene, reflux (Dean-Stark) | 4-12 h | 85-95% | [1] |
| Aldehyde (in presence of ketone) | Trialkyl orthoformate, Tetrabutylammonium tribromide (cat.), Absolute alcohol | 1-3 h | High (chemoselective for aldehyde) | [1] |
| Methyl 5-oxohexanoate | Ethylene glycol | Not specified | 94% | [5] |
Table 2: Deprotection of 2-Methyl-1,3-dioxolanes
| Protected Substrate | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| 2-Phenyl-1,3-dioxolane | Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) (cat.), Water, 30 °C | 5 min | Quantitative | [1] |
| Generic Acetal/Ketal | Iodine (cat.), Wet nitromethane, Room Temperature | Minutes | Excellent | [1] |
| Generic Acetal/Ketal | Cerium(III) triflate (cat.), Wet nitromethane, Room Temperature | 1-2 h | High | [1] |
| Generic Acetal/Ketal | Nickel boride (in situ from NiCl₂ and NaBH₄), Methanol | Not specified | Quantitative | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of 2-methyl-1,3-dioxolane.
Protocol 1: General Procedure for the Protection of a Ketone
This protocol describes a standard procedure for the protection of a ketone as a 2-methyl-1,3-dioxolane using ethylene glycol and an acid catalyst with azeotropic removal of water.
Materials:
-
Ketone (1.0 eq)
-
Ethylene glycol (1.5 - 2.0 eq)
-
p-Toluenesulfonic acid monohydrate (0.01 - 0.05 eq)
-
Toluene (solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add the ketone (1.0 eq), toluene, and ethylene glycol (1.5 - 2.0 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 - 0.05 eq).
-
Heat the mixture to reflux and monitor the reaction progress by observing the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude 2-methyl-1,3-dioxolane derivative.
-
Purify the product by flash column chromatography or distillation as required.
Protocol 2: General Procedure for the Deprotection of a 2-Methyl-1,3-dioxolane
This protocol outlines a typical acidic hydrolysis method for the deprotection of a 2-methyl-1,3-dioxolane to regenerate the parent carbonyl compound.
Materials:
-
2-Methyl-1,3-dioxolane derivative (1.0 eq)
-
Acetone-water mixture (e.g., 4:1 v/v)
-
Hydrochloric acid (1 M) or other suitable acid catalyst (e.g., Amberlyst-15)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate or other suitable extraction solvent
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the 2-methyl-1,3-dioxolane derivative (1.0 eq) in an acetone-water mixture in a round-bottom flask.
-
Add a catalytic amount of aqueous hydrochloric acid (1 M).
-
Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, neutralize the acid by carefully adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate or another suitable organic solvent.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the deprotected carbonyl compound.
-
Purify the product as necessary.
Visualizations: Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the logical workflow of using 2-methyl-1,3-dioxolane as a protecting group in a multi-step pharmaceutical synthesis.
Caption: Workflow for Carbonyl Protection and Deprotection.
The diagram above illustrates a typical three-stage workflow in a pharmaceutical synthesis involving a protecting group. The carbonyl group of the starting material is first protected as a 2-methyl-1,3-dioxolane. Subsequently, other chemical transformations are carried out on the molecule while the dioxolane group remains intact. Finally, the protecting group is removed to reveal the original carbonyl functionality in the final product.
Caption: Logical Relationship of Protection and Deprotection.
This diagram illustrates the reversible nature of the protection of a carbonyl group as a 2-methyl-1,3-dioxolane. The forward reaction, typically catalyzed by an acid, forms the stable dioxolane. The reverse reaction, acidic hydrolysis, regenerates the original carbonyl compound, making this an effective strategy for temporary functional group masking.
Conclusion
2-Methyl-1,3-dioxolane is an indispensable tool in the repertoire of the modern pharmaceutical chemist. Its reliability, ease of use, and the stability of the resulting protected compound make it an excellent choice for the protection of aldehydes and ketones during complex, multi-step syntheses. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to effectively utilize 2-methyl-1,3-dioxolane in the synthesis of novel pharmaceutical agents, ensuring high yields and the desired chemical selectivity. The careful application of this protecting group strategy can significantly streamline synthetic routes and facilitate the efficient production of life-saving medicines.
References
Application Note: Analysis of 2-Methyl-1,3-dioxolane by Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the identification and quantification of 2-methyl-1,3-dioxolane using Gas Chromatography-Mass Spectrometry (GC-MS). 2-Methyl-1,3-dioxolane is a volatile organic compound (VOC) used as a solvent and in various chemical syntheses. Its detection and quantification are crucial for process monitoring, quality control, and environmental analysis. The methodologies described herein are based on established techniques for VOC analysis, such as headspace and purge and trap sampling, coupled with GC-MS. This note includes comprehensive experimental protocols, data presentation in tabular format for clarity, and a workflow diagram for procedural illustration.
Introduction
2-Methyl-1,3-dioxolane (CAS No. 497-26-7) is a cyclic acetal that finds application in various industrial processes. Monitoring its presence and concentration in different matrices is essential for ensuring product quality, process efficiency, and environmental safety. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust, sensitive, and selective method for the analysis of this compound. This application note outlines a general yet detailed approach for the GC-MS analysis of 2-methyl-1,3-dioxolane, which can be adapted to specific sample matrices and analytical requirements.
Data Presentation
Quantitative data for the analysis of 2-methyl-1,3-dioxolane is summarized below. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 5 µg/L | [1] |
| Limit of Detection (LOD) | 0.11 ng/mL | |
| Limit of Quantification (LOQ) | 0.43 ng/mL |
Mass Spectral Data
The electron ionization (EI) mass spectrum of 2-methyl-1,3-dioxolane is characterized by the following major fragments:
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Description |
| 73 | High | [M-CH3]+ |
| 43 | Medium | [C2H3O]+ |
| 45 | Medium | [C2H5O]+ |
Kovats Retention Index
The Kovats Retention Index is a dimensionless quantity that helps in the identification of compounds by comparing their retention times to those of n-alkane standards.
| Column Type | Kovats Index | Reference |
| Standard Non-Polar | 627, 632, 636, 676 | [2] |
| Semi-Standard Non-Polar | 618, 627 | [2] |
| Standard Polar | 953, 973 | [2] |
Experimental Protocols
The following protocols are based on established methods for VOC analysis, such as the US EPA Method 8260.[3][4][5] These can be adapted for the specific analysis of 2-methyl-1,3-dioxolane.
Protocol 1: Headspace GC-MS for Liquid Samples (e.g., Water)
This protocol is suitable for the analysis of 2-methyl-1,3-dioxolane in aqueous samples.
1. Sample Preparation:
-
Place a 5-10 mL aliquot of the liquid sample into a 20 mL headspace vial.
-
If required, add a salting-out agent (e.g., NaCl) to increase the volatility of the analyte.
-
Add an appropriate internal standard if quantitative analysis is desired.
-
Immediately seal the vial with a PTFE-lined septum and crimp cap.
2. Headspace Autosampler Conditions:
-
Incubation Temperature: 80-90 °C
-
Incubation Time: 15-30 minutes
-
Syringe Temperature: 90-100 °C
-
Injection Volume: 1 mL
-
Injection Mode: Splitless or Split (e.g., 10:1)
3. GC-MS Conditions:
-
GC System: Agilent 8890 GC or equivalent
-
MS System: Agilent 5977B MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 150 °C
-
Ramp: 25 °C/min to 250 °C, hold for 2 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-350
-
Acquisition Mode: Scan or Selected Ion Monitoring (SIM) for higher sensitivity. For SIM, monitor m/z 73, 43, and 45.
Protocol 2: Purge and Trap GC-MS for Water Samples (EPA Method 8260)
This protocol is a standard method for the analysis of VOCs in water and provides excellent sensitivity.
1. Sample Preparation:
-
Use a 5 mL water sample.
-
Add any necessary preservatives or internal standards.
2. Purge and Trap Conditions:
-
Purge Gas: Helium
-
Purge Flow: 40 mL/min
-
Purge Time: 11 minutes
-
Purge Temperature: Ambient
-
Trap: Vocarb 3000 or equivalent
-
Desorb Temperature: 250 °C
-
Desorb Time: 2 minutes
-
Bake Temperature: 270 °C
-
Bake Time: 8 minutes
3. GC-MS Conditions:
-
GC System: PerkinElmer Clarus 680 GC or equivalent
-
MS System: PerkinElmer Clarus SQ 8 S MS or equivalent
-
Column: Elite-5MS (30 m x 0.25 mm ID, 1.0 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 220 °C
-
Oven Temperature Program:
-
Initial temperature: 35 °C, hold for 5 minutes
-
Ramp: 12 °C/min to 180 °C
-
Ramp: 25 °C/min to 240 °C, hold for 3 minutes
-
-
MS Transfer Line Temperature: 250 °C
-
Ion Source Temperature: 250 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-400
-
Acquisition Mode: Scan
Mandatory Visualization
References
Troubleshooting & Optimization
Technical Support Center: 2-Methyl-1,3-dioxolane Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of 2-methyl-1,3-dioxolane.
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in 2-methyl-1,3-dioxolane synthesis can stem from several factors. The most common issues are incomplete reaction and side reactions. Here’s a systematic approach to troubleshoot low yields:
-
Incomplete Water Removal: The formation of 2-methyl-1,3-dioxolane from acetaldehyde (or its equivalent) and ethylene glycol is a reversible equilibrium reaction. Water is a byproduct, and its presence will shift the equilibrium back to the starting materials, thus lowering your yield.
-
Solution: Employ efficient water removal techniques. A Dean-Stark apparatus with a suitable solvent (e.g., toluene, benzene) is a standard and effective method for azeotropically removing water as it forms. Molecular sieves can also be used, particularly for smaller-scale reactions.
-
-
Suboptimal Catalyst Choice or Concentration: The choice and concentration of the acid catalyst are crucial.
-
Solution: If you are using a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid, ensure the concentration is optimal. Too little catalyst will result in a slow or incomplete reaction, while too much can lead to side reactions like polymerization of acetaldehyde or degradation of the product. Consider using milder, solid acid catalysts like acidic resins (e.g., Amberlyst 15), zeolites, or montmorillonite K10, which can simplify purification and sometimes improve selectivity. For instance, montmorillonite K10 has been effectively used in the synthesis of similar 1,3-dioxolanes.[1]
-
-
Side Reactions: The primary side reaction to be aware of is the acid-catalyzed hydrolysis of the 2-methyl-1,3-dioxolane product back to the starting materials. This is especially a risk during workup if aqueous acidic solutions are used.
-
Solution: During the reaction workup, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution) before any aqueous extraction steps. Also, be mindful of the pH; 1,3-dioxolanes are generally more stable at a higher pH.
-
-
Reaction Temperature and Time: The reaction may not be reaching completion if the temperature is too low or the reaction time is too short.
-
Solution: Ensure the reaction is heated to a temperature that allows for efficient azeotropic removal of water. Monitor the reaction progress using a suitable analytical technique (e.g., GC, TLC) to determine the optimal reaction time.
-
Q2: I am observing the formation of byproducts. What are they and how can I minimize them?
A2: Byproduct formation is a common issue. Besides the starting materials from the reverse reaction, you might encounter:
-
Polymers of Acetaldehyde: Acetaldehyde can polymerize in the presence of acid.
-
Solution: Use a moderate amount of acid catalyst and maintain a controlled reaction temperature. Adding the acetaldehyde slowly to the reaction mixture can also help to keep its concentration low and minimize polymerization.
-
-
Products from Ring-Opening Reactions: Under strongly acidic conditions, the dioxolane ring can be susceptible to opening.
-
Solution: Use a milder acid catalyst and carefully control the reaction conditions. Neutralize the reaction mixture promptly after completion.
-
Q3: I am having difficulty purifying my 2-methyl-1,3-dioxolane product. What are the best practices?
A3: Purification of 2-methyl-1,3-dioxolane can be challenging due to its physical properties.
-
Distillation: The final product can often be purified by distillation.[2] However, if the boiling points of your product and any remaining starting materials or byproducts are close, this can be difficult.
-
Extractive Rectification: For challenging separations, particularly with azeotropes, extractive rectification can be employed. For example, in the purification of 1,3-dioxolane, ethylene glycol has been used as an extracting agent to separate it from water.[3]
-
Aqueous Workup: If an aqueous workup is necessary, ensure the solution is neutralized or slightly basic before extraction to prevent hydrolysis of the product. After extraction with a suitable organic solvent, dry the organic layer thoroughly (e.g., with anhydrous sodium sulfate or magnesium sulfate) before removing the solvent.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed synthesis of 2-methyl-1,3-dioxolane?
A1: The reaction proceeds through the following key steps:
-
Protonation of the acetaldehyde carbonyl oxygen by the acid catalyst.
-
Nucleophilic attack of one of the hydroxyl groups of ethylene glycol on the protonated carbonyl carbon.
-
Proton transfer from the attacking hydroxyl group to the other hydroxyl group of the intermediate.
-
Intramolecular cyclization with the elimination of a water molecule to form the protonated 2-methyl-1,3-dioxolane.
-
Deprotonation to yield the final product and regenerate the acid catalyst.
Q2: Can I use a catalyst other than a Brønsted acid?
A2: Yes, Lewis acids such as zirconium tetrachloride have been shown to be effective catalysts for acetalization under mild conditions. Additionally, photocatalytic methods using, for example, iron(III) chloride hexahydrate and sodium nitrite under UV irradiation have been reported for the synthesis of 1,3-dioxacyclanes, with a 67% yield for 2-methyl-1,3-dioxolane.[4]
Q3: How does the structure of the diol affect the reaction yield?
A3: The steric hindrance of the diol can significantly impact the reaction yield. Studies on similar 1,3-dioxolane syntheses have shown that sterically hindered diols can lead to lower yields.[1] For the synthesis of 2-methyl-1,3-dioxolane, ethylene glycol is not sterically hindered, which is favorable for a good yield.
Q4: Is it possible to synthesize 2-methyl-1,3-dioxolane under non-acidic conditions?
A4: While acid catalysis is the most common method, alternative routes exist. For instance, a method for producing 2-hydroxymethyl-1,3-dioxolane involves the reaction of 1,3-dioxolane with formaldehyde under non-acidic conditions in the presence of an organic peroxide.[5] It was noted in this research that for a related reaction, the yield was improved by using a base like lithium carbonate to neutralize acidic byproducts.[5]
Quantitative Data on Dioxolane Synthesis
The following table summarizes yields for the synthesis of 2-methyl-1,3-dioxolane and related dioxolanes under various conditions. This data is intended to provide a comparative overview.
| Product | Starting Materials | Catalyst/Conditions | Yield | Reference |
| 2-Methyl-1,3-dioxolane | Ethylene glycol, Ethanol | Iron(III) chloride hexahydrate, Sodium nitrite, UV-irradiation, 50°C, 24h | 67% | [4] |
| (4S,5S)-, (4R,5R)-, and meso-4,5-diethyl-1,3-dioxolane | 3,4-hexanediol, Formic acid | [Ru(triphos)(tmm)], Bi(OTf)₃, 90°C, 16h | 9% | [2] |
| 4,5-dipropyl-1,3-dioxolane | 4,5-octanediol, Formic acid | [Ru(triphos)(tmm)], Bi(OTf)₃, 90°C, 32h (reloaded with formic acid) | 31% | [6] |
| 2-phenyl-1,3-dioxolanes | Salicylaldehyde, various sterically hindered diols | Montmorillonite K10, Toluene, Reflux | 45-61% | [1] |
| 2-phenyl-1,3-dioxolanes | Salicylaldehyde, various less hindered diols | Montmorillonite K10, Toluene, Reflux | 88-93% | [1] |
Experimental Protocols
General Protocol for Acid-Catalyzed Synthesis of 2-Methyl-1,3-dioxolane with Azeotropic Water Removal
This protocol is a generalized procedure based on standard acetalization methods.
Materials:
-
Acetaldehyde
-
Ethylene glycol
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Acid catalyst (e.g., p-toluenesulfonic acid monohydrate)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a condenser.
-
To the flask, add ethylene glycol (1.0 equivalent), toluene, and a catalytic amount of p-toluenesulfonic acid (e.g., 0.01-0.05 equivalents).
-
Begin heating the mixture to reflux with vigorous stirring.
-
Slowly add acetaldehyde (1.0-1.2 equivalents) to the reaction mixture.
-
Continue to heat at reflux, collecting the water-toluene azeotrope in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected and/or by an appropriate analytical method (e.g., GC, TLC).
-
Once the reaction is complete (no more water is collected), cool the reaction mixture to room temperature.
-
Carefully neutralize the catalyst by washing the reaction mixture with a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation.
Diagrams
Caption: General experimental workflow for the synthesis of 2-methyl-1,3-dioxolane.
Caption: Logical relationships in troubleshooting low yield.
References
- 1. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 3. RU2039054C1 - Process for recovering and cleaning 1,3-dioxolanes - Google Patents [patents.google.com]
- 4. 2-METHYL-1,3-DIOXOLANE synthesis - chemicalbook [chemicalbook.com]
- 5. US4550184A - Production of 2-hydroxymethyl-1,3-dioxolane - Google Patents [patents.google.com]
- 6. Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Methyl-1,3-dioxolane Purification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of 2-methyl-1,3-dioxolane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial or synthesized 2-methyl-1,3-dioxolane?
A1: Common impurities include water, peroxides, and starting materials from its synthesis, such as acetaldehyde and ethylene glycol.[1][2] Acetaldehyde can also be a by-product of its decomposition.[2] Due to its acetal structure, it is prone to forming explosive peroxides upon storage and exposure to air, similar to ethers.[3][4]
Q2: How can I detect the presence of peroxides in my 2-methyl-1,3-dioxolane sample?
A2: Peroxides can be detected using commercially available peroxide test strips. To perform the test, wet the indicator square on the test strip with the solvent and then add one drop of deionized water to the test area. A color change from white to blue or purple indicates the presence of peroxides.[4] Always test for peroxides before any distillation or concentration step.[4]
Q3: What is the most effective method for removing water from 2-methyl-1,3-dioxolane?
A3: The most effective method depends on the required level of dryness. For general drying, anhydrous drying agents like sodium sulfate or magnesium sulfate can be used.[5][6] For achieving very low water content (sub-10 ppm), the use of activated 3Å molecular sieves is highly effective.[7] Passing the solvent through a column of activated neutral or basic alumina is also an excellent method for rapid drying.[7]
Q4: What are the recommended conditions for the distillation of 2-methyl-1,3-dioxolane?
A4: 2-Methyl-1,3-dioxolane has a boiling point of 82-83 °C at atmospheric pressure.[8] For purification, fractional distillation is recommended. It is crucial to first ensure the sample is free of peroxides . If peroxides are present, they must be removed before heating. When distilling peroxide-forming compounds, it is a critical safety practice to never distill to dryness; always leave at least 10-20% of the liquid in the distillation flask to prevent the concentration of potentially explosive peroxide residues.[3]
Q5: How should purified 2-methyl-1,3-dioxolane be stored to prevent impurity formation?
A5: Purified 2-methyl-1,3-dioxolane should be stored in a tightly sealed, dark or amber glass bottle to protect it from light and air, which can promote peroxide formation.[4] Storing under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. For long-term storage, adding a radical inhibitor like butylated hydroxytoluene (BHT) can be considered. Store in a cool, well-ventilated area away from heat and ignition sources.[9]
Troubleshooting Guide
Problem 1: Purity remains low after a single simple distillation.
-
Cause: The boiling points of impurities may be too close to that of 2-methyl-1,3-dioxolane for effective separation by simple distillation.
-
Solution: Employ fractional distillation using a column with high theoretical plates (e.g., a Vigreux or packed column). Monitor the temperature at the head of the column closely and collect the fraction that distills at a constant temperature corresponding to the boiling point of pure 2-methyl-1,3-dioxolane (82-83 °C).[8]
Problem 2: The sample tests positive for peroxides.
-
Cause: Exposure to air and light has led to the formation of hydroperoxides and other peroxide species.[4]
-
Solution: DO NOT DISTILL THE SAMPLE. Peroxides can be removed by passing the solvent through a column packed with basic activated alumina.[3] Alternatively, stir the solvent with a freshly prepared aqueous solution of ferrous sulfate.[3] After treatment, re-test for peroxides to ensure their complete removal before proceeding with any further purification steps.
Problem 3: The solvent is wet (contains water) after extraction or synthesis.
-
Cause: Water is a common impurity from synthesis workups or absorption from the atmosphere.
-
Solution: Use a suitable drying agent. The choice of agent depends on the required dryness and compatibility. See the table and protocol below for guidance.
Data & Protocols
Physical Properties for Purification
| Property | Value | Source |
| Boiling Point | 82-83 °C | [8] |
| Density | 0.982 g/mL at 25 °C | |
| Refractive Index | n20/D 1.398 | |
| Flash Point | -2 °C | [9] |
Comparison of Common Drying Agents
| Drying Agent | Capacity | Speed | Efficiency (Final H₂O) | Comments |
| Anhydrous Na₂SO₄ | High | Slow | Moderate | Good for pre-drying; particles are granular and easy to filter/decant.[6] |
| Anhydrous MgSO₄ | Moderate | Fast | High | Fine powder, requires filtration. Can be slightly acidic. |
| Anhydrous CaCl₂ | High | Fast | High | Can form adducts with oxygen-containing compounds.[6] |
| 3Å Molecular Sieves | Moderate | Moderate | Very High (<10 ppm) | Excellent for achieving very low water levels. Best used after pre-drying.[7] |
| Activated Alumina | High | Fast | Very High (<10 ppm) | Excellent for rapid drying in a column; also removes peroxides.[3][7] |
Experimental Protocols
Protocol 1: Peroxide Removal using Activated Alumina
-
Safety First: Confirm the presence of peroxides using a test strip. Perform this procedure in a chemical fume hood.
-
Column Preparation: Prepare a chromatography column with a stopcock. Place a small plug of glass wool at the bottom.
-
Packing: Fill the column with basic activated alumina (approximately 80 g of 80-mesh alumina for every 100-400 mL of solvent is a good starting point).[3]
-
Elution: Gently pour the 2-methyl-1,3-dioxolane onto the top of the alumina bed.
-
Collection: Allow the solvent to pass through the column under gravity. Collect the purified solvent in a clean, dry flask.
-
Verification: Test the collected solvent for peroxides to ensure the removal was successful. If peroxides are still present, pass the solvent through a fresh column of alumina.
-
Disposal: The used alumina should be considered hazardous. Slurry the used alumina with a dilute acidic solution of ferrous sulfate before proper disposal to safely destroy any adsorbed peroxides.[3]
Protocol 2: Final Drying with Molecular Sieves
-
Pre-drying: If the solvent is very wet, pre-dry it by stirring with anhydrous sodium sulfate for 15-20 minutes and then decanting.
-
Activation: Ensure your 3Å molecular sieves are activated by heating them in a muffle furnace at ~300 °C for at least 3 hours under a vacuum or inert gas flow, then cooling in a desiccator.
-
Drying: Add the activated molecular sieves (approx. 20-30 g per liter of solvent) to the pre-dried 2-methyl-1,3-dioxolane.
-
Equilibration: Seal the flask and allow it to stand for at least 24 hours to achieve optimal dryness.[7]
-
Use: Carefully decant or filter the dry solvent for use.
Protocol 3: Purification by Fractional Distillation
-
Pre-treatment: Ensure the 2-methyl-1,3-dioxolane is free of peroxides and has been pre-dried.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, distillation head, condenser, and receiving flask. Use boiling chips or a magnetic stir bar.
-
Distillation: Heat the flask gently. Discard the initial low-boiling forerun.
-
Collection: Collect the fraction that distills at a constant temperature of 82-83 °C .
-
Shutdown: Crucially, stop the distillation before the flask goes to dryness. Leave at least 10-20% of the initial volume as a residue.[3]
-
Storage: Store the purified, dry product under an inert atmosphere in a sealed, appropriate container.
Visualized Workflows
Caption: General purification workflow for 2-methyl-1,3-dioxolane.
Caption: Troubleshooting decision tree for impurity analysis.
References
- 1. WO2015095879A1 - Method of manufacturing 2-methyl-1, 3-dioxolane in a solid state polycondensation process - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. uwyo.edu [uwyo.edu]
- 4. bu.edu [bu.edu]
- 5. 2-METHYL-1,3-DIOXOLANE synthesis - chemicalbook [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. 2-METHYL-1,3-DIOXOLANE | 497-26-7 [chemicalbook.com]
- 9. 2-METHYL-1,3-DIOXOLANE - Safety Data Sheet [chemicalbook.com]
"stability of 2-methyl-1,3-dioxolane under acidic conditions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-methyl-1,3-dioxolane, focusing on its stability under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is 2-methyl-1,3-dioxolane and what are its common applications in research?
A1: 2-Methyl-1,3-dioxolane is a cyclic acetal. In research and drug development, it is primarily used as a protecting group for aldehydes and ketones. This protection is necessary to prevent these functional groups from reacting during other synthetic steps. The 1,3-dioxolane group is stable under neutral and basic conditions but can be readily removed under acidic conditions to regenerate the original carbonyl compound.[1]
Q2: What is the general stability of 2-methyl-1,3-dioxolane?
A2: 2-Methyl-1,3-dioxolane is stable under neutral and basic conditions, making it an effective protecting group. However, it is susceptible to hydrolysis under acidic conditions. The rate of this hydrolysis is dependent on the pH of the solution and the temperature.
Q3: What are the products of the acidic hydrolysis of 2-methyl-1,3-dioxolane?
A3: The acid-catalyzed hydrolysis of 2-methyl-1,3-dioxolane yields acetaldehyde and ethylene glycol. This reaction is reversible.
Troubleshooting Guides
Guide 1: Incomplete Deprotection (Hydrolysis)
Problem: After attempting to deprotect a substrate containing a 2-methyl-1,3-dioxolane group under acidic conditions, analysis (e.g., by TLC, GC-MS, or NMR) shows the presence of starting material.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Insufficient Acid Catalyst | Increase the concentration of the acid catalyst. Common catalysts include p-toluenesulfonic acid (p-TsOH), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄). |
| Reaction Time Too Short | Extend the reaction time. Monitor the reaction progress periodically using an appropriate analytical technique. |
| Low Reaction Temperature | Increase the reaction temperature. The rate of hydrolysis is temperature-dependent. |
| Insufficient Water | Hydrolysis requires water as a reactant. Ensure that the reaction mixture contains an adequate amount of water. For reactions in organic solvents, using a mixture with an aqueous acid solution is common. |
| Steric Hindrance | If the 2-methyl-1,3-dioxolane is in a sterically hindered position on the molecule, deprotection may be slower. Stronger acidic conditions or longer reaction times may be necessary. |
Guide 2: Formation of Side Products During Deprotection
Problem: Analysis of the reaction mixture after deprotection reveals the presence of unexpected impurities or degradation of the target molecule.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Acid-Sensitive Functional Groups | If your substrate contains other acid-labile groups (e.g., t-butyl esters, silyl ethers), they may be cleaved under the deprotection conditions. Use milder acidic conditions (e.g., pyridinium p-toluenesulfonate (PPTS), weaker acid, lower temperature) or a different protecting group strategy. |
| Aldol Condensation of Acetaldehyde | The acetaldehyde generated during hydrolysis can undergo self-condensation or react with the deprotected carbonyl compound, especially under strongly acidic or basic workup conditions. Ensure the workup is performed promptly and under neutral or slightly acidic pH. |
| Substrate Degradation | The substrate itself may be unstable to the acidic conditions required for deprotection. Consider using a milder deprotection method or an alternative protecting group that can be removed under neutral or basic conditions. |
Quantitative Data
Table 1: Hydrolysis Rate of a Dioxolane Derivative at Various pH Values
| pH | Relative Hydrolysis Rate |
| 3 | Fast (on the order of hours)[2] |
| 5 | Moderate[2] |
| 7 | Slow, stability is questionable over long periods[2] |
| 9 | Stable[2] |
Note: This data is for 2-ethyl-4-methyl-1,3-dioxolane and is intended to show the general trend of increasing stability with increasing pH.
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-1,3-dioxolane
This protocol describes a general procedure for the acid-catalyzed synthesis of 2-methyl-1,3-dioxolane from acetaldehyde and ethylene glycol.
Materials:
-
Acetaldehyde
-
Ethylene glycol
-
Toluene
-
p-Toluenesulfonic acid (p-TsOH) monohydrate (catalyst)
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add ethylene glycol (1.0 equivalent), a large excess of acetaldehyde (or paraldehyde, which is a trimer of acetaldehyde and easier to handle), and a catalytic amount of p-TsOH (e.g., 0.01 equivalents).
-
Add toluene as the solvent to facilitate azeotropic removal of water.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until no more water is collected in the trap.
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the 2-methyl-1,3-dioxolane by fractional distillation.
Protocol 2: Monitoring the Acidic Hydrolysis of 2-Methyl-1,3-dioxolane by ¹H NMR
This protocol provides a method for monitoring the progress of the deprotection reaction in real-time.
Materials:
-
Substrate protected with 2-methyl-1,3-dioxolane
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆)
-
Aqueous acidic solution (e.g., D₂O with DCl or trifluoroacetic acid)
-
NMR tubes
-
¹H NMR spectrometer
Procedure:
-
Dissolve a known amount of the protected substrate in the chosen deuterated solvent in an NMR tube.
-
Acquire a ¹H NMR spectrum of the starting material to identify the characteristic peaks of the 2-methyl-1,3-dioxolane group (typically a doublet for the methyl group and multiplets for the methylene groups).
-
To the NMR tube, add a catalytic amount of the aqueous acidic solution.
-
Immediately start acquiring ¹H NMR spectra at regular time intervals.
-
Monitor the decrease in the integration of the peaks corresponding to the 2-methyl-1,3-dioxolane group and the appearance of new peaks corresponding to the deprotected carbonyl compound and the byproducts (acetaldehyde and ethylene glycol).
-
The percentage of hydrolysis can be calculated by comparing the integration of the starting material peaks to the product peaks.
Visualizations
Caption: Acid-catalyzed hydrolysis mechanism of 2-methyl-1,3-dioxolane.
Caption: Troubleshooting workflow for 2-methyl-1,3-dioxolane deprotection.
References
"troubleshooting acetal cleavage in dioxolane reactions"
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the cleavage of acetals, specifically 1,3-dioxolanes, to regenerate the parent carbonyl compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My dioxolane deprotection is not going to completion. What are the common causes and how can I fix it?
A: Incomplete cleavage is one of the most common issues. The acid-catalyzed hydrolysis of dioxolanes is an equilibrium process. To drive the reaction towards the desired carbonyl compound and diol, consider the following:
-
Insufficient Water: Water is a necessary reagent for hydrolysis. Ensure your solvent system contains an adequate amount of water. For reactions in solvents like THF or dioxane, adding a specific volume of aqueous acid (e.g., 1M HCl) is standard practice.[1][2]
-
Catalyst Activity: The acid catalyst may be weak or used in insufficient quantity. While catalytic amounts are typical, for stubborn substrates, increasing the catalyst loading might be necessary.[3]
-
Reaction Time/Temperature: Some dioxolanes are more stable and require longer reaction times or gentle heating to achieve complete conversion. Monitor the reaction by TLC or LCMS to determine the optimal time.
-
Equilibrium: The reaction is reversible.[4] If the starting material is particularly stable or the product is reactive, the equilibrium may not favor complete deprotection. Using a large excess of water can help shift the equilibrium forward.
Q2: The acidic conditions required to cleave my dioxolane are also cleaving other sensitive protecting groups in my molecule. What can I do?
A: This is a classic chemoselectivity problem. The key is to use milder conditions or alternative catalysts that selectively cleave the dioxolane.
-
Use a Mild Lewis Acid: Many Lewis acids are effective for dioxolane cleavage under gentle conditions that tolerate other acid-sensitive groups.[5] Catalysts like Cerium(III) triflate (Ce(OTf)₃), Erbium(III) triflate (Er(OTf)₃), and Indium(III) trifluoromethanesulfonate (In(OTf)₃) are known for their high chemoselectivity.[5][6]
-
Neutral Conditions: A catalytic amount of iodine in a wet solvent can deprotect dioxolanes under neutral conditions.[5]
-
Specialized Dioxolanes: If you are in the planning stages of a synthesis, consider using a dioxolane derivative that can be cleaved under non-acidic conditions. For example, 4-phenyl-1,3-dioxolanes can be cleaved by catalytic hydrogenation (e.g., Pd-C, H₂), leaving acid-labile groups like THP or silyl ethers intact.[7]
The following workflow can help guide your decision-making process for troubleshooting incomplete reactions.
Caption: Troubleshooting workflow for incomplete dioxolane cleavage.
Q3: I am having trouble with my workup. The product is difficult to extract, or I am getting emulsions. Any suggestions?
A: Workup issues are common, especially when using water-miscible solvents like THF, dioxane, or acetonitrile.
-
Solvent Removal: Before starting the aqueous workup, it is highly recommended to remove the bulk of the water-miscible organic solvent via rotary evaporation.[1] This will prevent your product from partitioning into the aqueous layer and reduce the likelihood of emulsion formation.
-
Dilution: If removing the solvent is not practical, dilute the reaction mixture significantly with a non-polar extraction solvent (e.g., ethyl acetate, dichloromethane) before washing with aqueous solutions. This helps force the separation of layers.[1][2]
-
Brine Wash: After aqueous washes, a final wash with saturated aqueous NaCl (brine) can help break up emulsions and remove residual water from the organic layer.
Data Summary: Acetal Deprotection Catalysts
The choice of catalyst can significantly impact reaction time, yield, and chemoselectivity. The table below summarizes various catalytic systems for the deprotection of 2-phenyl-1,3-dioxolane to benzaldehyde as a model reaction.
| Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Citation(s) |
| NaBArF₄ (0.1 mol%) | Water | 30 | 5 min | Quantitative | [6][8] |
| Er(OTf)₃ (cat.) | Wet Nitromethane | Room Temp. | - | High | [5][6] |
| Ce(OTf)₃ (cat.) | Wet Nitromethane | Room Temp. | - | High | [5] |
| In(OTf)₃ (cat.) | Acetone | Room Temp. | - | Good to Excellent | [5] |
| Protic Ionic Liquid V (10 mol%) | Water | 70 | 2 h | 90 | [9] |
| Iron(III) Tosylate (1-5 mol%) | Water | - | - | - | [10] |
| I₂ (cat.) | Water/Surfactant | 25-40 | Minutes | High | [5] |
Note: "-" indicates data not specified in the cited source.
Key Experimental Protocols
Protocol 1: General Dioxolane Deprotection with Aqueous Acid
-
Dissolution: Dissolve the dioxolane-protected substrate (1.0 eq) in a suitable organic solvent such as acetone, THF, or 1,4-dioxane.[11]
-
Acid Addition: Add a 1M to 3M aqueous solution of an acid (e.g., HCl, H₂SO₄, or a saturated aqueous solution of p-toluenesulfonic acid) dropwise to the stirred solution.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is consumed.
-
Quenching: Carefully neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: If a water-miscible solvent was used, remove it under reduced pressure.[1] Add water and an immiscible organic solvent (e.g., ethyl acetate). Separate the layers.
-
Washing: Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude carbonyl product.
-
Purification: Purify the crude product as necessary, typically by column chromatography or recrystallization.
Mechanisms & Pathways
The acid-catalyzed hydrolysis of a dioxolane is the microscopic reverse of its formation. The process involves protonation, ring-opening to a stable oxocarbenium ion, and nucleophilic attack by water.
Caption: Simplified mechanism of acid-catalyzed dioxolane hydrolysis.
For substrates with multiple acid-sensitive groups, selecting the correct deprotection strategy is critical to avoid undesired side reactions and maximize yield.
Caption: Decision tree for selecting dioxolane cleavage conditions.
References
- 1. Workup [chem.rochester.edu]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. youtube.com [youtube.com]
- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 6. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Dioxolane - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-1,3-dioxolane Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-methyl-1,3-dioxolane.
Troubleshooting Guide
This guide addresses common issues encountered during the formation of 2-methyl-1,3-dioxolane, which is typically synthesized via the acid-catalyzed reaction of an acetaldehyde source (such as paraldehyde) with ethylene glycol. The primary challenge in this reversible reaction is the effective removal of water to drive the equilibrium towards the product.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inefficient Water Removal | The acetalization reaction is an equilibrium process.[1] Ensure your Dean-Stark trap is functioning correctly to remove water as it is formed, driving the reaction to completion.[2][3][4] The size of the Dean-Stark trap can impact efficiency; a smaller capacity trap may be more effective for smaller scale reactions.[5] Wrapping the Dean-Stark trap with glass wool or other insulating material can improve its performance.[5] |
| Inactive or Insufficient Catalyst | The reaction requires an acid catalyst.[6][7] Ensure the catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or an acidic ion-exchange resin) has been added in the correct amount and is active. If using a recycled resin, ensure it has been properly regenerated. |
| Low Reaction Temperature | While higher temperatures can favor the reverse reaction, the reaction mixture needs to be heated sufficiently to ensure azeotropic removal of water. For toluene, this means refluxing at a temperature that allows for the toluene/water azeotrope to distill. |
| Poor Quality Reagents | Ensure that the acetaldehyde source (e.g., paraldehyde) and ethylene glycol are of sufficient purity. Paraldehyde can depolymerize to acetaldehyde in the presence of acid. |
| Improper Stirring | Efficient stirring is crucial, especially when starting with solid reagents, to ensure proper mixing and heat distribution.[5] |
Issue 2: Incomplete Reaction
| Potential Cause | Troubleshooting Step |
| Insufficient Reaction Time | Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap.[2][5] The reaction is complete when no more water is collected. This can take several hours. |
| Equilibrium Reached Prematurely | This is often due to inefficient water removal. See "Inefficient Water Removal" under Issue 1. |
| Catalyst Deactivation | The catalyst may become deactivated over time. If the reaction stalls, a small additional amount of catalyst might be necessary. |
Issue 3: Formation of Impurities
| Potential Cause | Troubleshooting Step |
| Side Reactions of Acetaldehyde | Acetaldehyde can undergo self-condensation (aldol reaction) under acidic conditions, especially at higher temperatures. Using paraldehyde (a trimer of acetaldehyde) and adding it to the reaction mixture at a controlled rate can help minimize the concentration of free acetaldehyde. |
| Dehydration of Ethylene Glycol | Under strongly acidic conditions and high temperatures, ethylene glycol can dehydrate to form acetaldehyde or other byproducts.[8][9][10][11] Use the minimum effective amount of acid catalyst and avoid excessive temperatures. |
| Formation of 2,2'-Bi-1,3-dioxolane | This impurity can form, particularly in industrial processes related to ethylene glycol synthesis.[12] Purification by distillation is typically effective in removing this and other high-boiling impurities. |
| Residual Starting Materials | Incomplete reaction will leave unreacted ethylene glycol and acetaldehyde/paraldehyde in the mixture. Ensure the reaction goes to completion. |
| Product Decomposition | 2-Methyl-1,3-dioxolane can undergo thermal decomposition at very high temperatures (459-490 °C).[8] While not typical for synthesis conditions, it's a consideration for purification by distillation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-methyl-1,3-dioxolane?
The most common laboratory-scale synthesis involves the acid-catalyzed acetalization of an acetaldehyde source (often paraldehyde for easier handling) with ethylene glycol.[7] The reaction is typically carried out in a solvent that forms an azeotrope with water (e.g., toluene), allowing for the continuous removal of water using a Dean-Stark apparatus.
Q2: Why is water removal so critical in this reaction?
The formation of 2-methyl-1,3-dioxolane from acetaldehyde and ethylene glycol is a reversible equilibrium reaction that produces water as a byproduct.[1] According to Le Chatelier's principle, removing a product (in this case, water) will shift the equilibrium to the right, favoring the formation of the desired acetal.[2][3]
Q3: What are the best catalysts for this reaction?
A variety of acid catalysts can be used, including:
-
p-Toluenesulfonic acid (p-TsOH): A common, effective, and relatively mild solid acid catalyst.
-
Sulfuric acid (H₂SO₄): A strong acid catalyst that can also be effective but may lead to more side reactions if not used carefully.
-
Acidic ion-exchange resins: These are solid, reusable catalysts that can simplify workup.[1]
-
Iron(III) chloride (FeCl₃): Has been used in photocatalytic synthesis methods.[13]
The choice of catalyst may depend on the scale of the reaction, desired purity, and workup considerations.
Q4: How can I monitor the progress of the reaction?
The most straightforward way to monitor the reaction is by measuring the volume of water collected in the Dean-Stark trap.[2][5] Once the theoretical amount of water has been collected, or when water collection ceases, the reaction is generally considered complete. Thin-layer chromatography (TLC) can also be used to monitor the disappearance of the starting materials.[5]
Q5: What is the best way to purify the final product?
The final product, 2-methyl-1,3-dioxolane, is a liquid that can be purified by fractional distillation.[13][14] Before distillation, it is common to neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution), wash the organic layer with water and brine, and then dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
Data Presentation
Table 1: Effect of Catalyst Loading on Reaction Time and Yield (Illustrative)
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| p-TsOH | 0.5 | 6 | 85 |
| p-TsOH | 1.0 | 4 | 92 |
| p-TsOH | 2.0 | 3 | 93 |
| Amberlyst-15 | 10 (w/w%) | 5 | 90 |
Note: These are representative data. Actual results may vary based on specific reaction conditions.
Table 2: Effect of Temperature on Reaction Rate (Illustrative)
| Solvent | Temperature (°C) | Relative Reaction Rate |
| Toluene | 110 | 1 |
| Heptane | 98 | 0.6 |
| Cyclohexane | 81 | 0.3 |
Note: The primary role of temperature is to facilitate the azeotropic removal of water. The boiling point of the solvent will dictate the reaction temperature.
Experimental Protocols
Standard Protocol for the Synthesis of 2-Methyl-1,3-dioxolane
This protocol describes the synthesis of 2-methyl-1,3-dioxolane from paraldehyde and ethylene glycol using p-toluenesulfonic acid as a catalyst and toluene as the solvent for azeotropic water removal.
Materials:
-
Paraldehyde
-
Ethylene glycol
-
Toluene
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.
-
Charging the Flask: To the round-bottom flask, add ethylene glycol (1.0 eq), toluene (enough to fill the flask to about one-third of its volume), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01-0.02 eq).
-
Addition of Paraldehyde: Slowly add paraldehyde (0.33 eq, as it is a trimer of acetaldehyde) to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Toluene and water will begin to co-distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap, and the toluene will overflow back into the reaction flask.
-
Monitoring: Continue the reaction until no more water collects in the Dean-Stark trap. This typically takes 3-6 hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the toluene by simple distillation or rotary evaporation.
-
Purify the resulting crude 2-methyl-1,3-dioxolane by fractional distillation. The boiling point of 2-methyl-1,3-dioxolane is approximately 82-83 °C.
-
Visualizations
Caption: Experimental workflow for the synthesis of 2-methyl-1,3-dioxolane.
Caption: Troubleshooting logic for low yield in 2-methyl-1,3-dioxolane synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry Teaching Labs - Dean-Stark [chemtl.york.ac.uk]
- 3. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. WO2015095879A1 - Method of manufacturing 2-methyl-1, 3-dioxolane in a solid state polycondensation process - Google Patents [patents.google.com]
- 7. doubtnut.com [doubtnut.com]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. brainly.in [brainly.in]
- 11. CN108047010A - A kind of method that glycol dehydration prepares acetaldehyde - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. 2-METHYL-1,3-DIOXOLANE synthesis - chemicalbook [chemicalbook.com]
- 14. publications.rwth-aachen.de [publications.rwth-aachen.de]
Technical Support Center: Synthesis of 2-Methyl-1,3-dioxolane
Welcome to the technical support center for the synthesis of 2-methyl-1,3-dioxolane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthesis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of 2-methyl-1,3-dioxolane from acetaldehyde and ethylene glycol.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction: The equilibrium for acetal formation is reversible. The presence of water, a byproduct, can shift the equilibrium back to the reactants. | - Remove water: Use a Dean-Stark apparatus during the reaction to azeotropically remove water as it forms. Alternatively, add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture. - Increase reaction time: Allow the reaction to proceed for a longer duration to ensure it reaches completion. - Use an excess of a reactant: Employing an excess of the less expensive reactant (usually ethylene glycol) can drive the equilibrium towards the product. |
| Inactive catalyst: The acid catalyst may be old, hydrated, or of insufficient quantity. | - Use fresh or dried catalyst: Ensure the acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) is anhydrous. - Increase catalyst loading: Incrementally increase the amount of catalyst, but be mindful that excessive acid can promote side reactions. | |
| Loss of volatile reactant: Acetaldehyde has a low boiling point (20.2 °C) and can be lost from the reaction mixture, especially at elevated temperatures. | - Control temperature: Maintain a controlled reaction temperature, and consider performing the reaction at or below room temperature with a more active catalyst. - Use a sealed reaction setup: Employ a well-sealed reaction vessel with a condenser to minimize the loss of acetaldehyde. | |
| Presence of Significant Impurities in the Product | Unreacted starting materials: Incomplete reaction or inefficient purification can leave unreacted acetaldehyde and ethylene glycol in the product. | - Drive the reaction to completion: See solutions for "Low or No Product Yield". - Improve purification: Fractional distillation is the primary method for purification. Ensure the distillation column is efficient enough to separate the product from the starting materials based on their boiling points (2-methyl-1,3-dioxolane: ~83 °C; ethylene glycol: 197.3 °C; acetaldehyde: 20.2 °C). - Aqueous workup: Washing the crude product with water can help remove the highly water-soluble ethylene glycol.[1] |
| Presence of water: Water is a byproduct of the reaction and can be present if not effectively removed. | - Thorough drying: After an aqueous workup, dry the organic layer with a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) before distillation. | |
| Formation of 2,2'-bi-1,3-dioxolane: This dimer can form as a byproduct, particularly under strongly acidic conditions.[2] | - Use a milder catalyst: Consider using a weaker acid catalyst or a solid acid catalyst to minimize dimerization. - Optimize reaction conditions: Avoid excessively high temperatures and prolonged reaction times, which can favor side reactions. - Careful fractional distillation: This byproduct may have a higher boiling point than the desired product, allowing for separation by distillation. | |
| Formation of other acetals/ethers: Side reactions can lead to the formation of other cyclic or linear ether compounds. | - Control stoichiometry: Use a precise molar ratio of reactants to minimize the formation of undesired products. - Purify starting materials: Ensure the purity of acetaldehyde and ethylene glycol to prevent the introduction of reactive impurities. | |
| Product is Contaminated with Acid Catalyst | Incomplete neutralization or removal: The acid catalyst may not be fully removed during the workup. | - Neutralization: Before distillation, wash the crude product with a mild base solution (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst. - Filtration for solid catalysts: If a solid acid catalyst is used, ensure it is completely removed by filtration before proceeding with purification. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the synthesis of 2-methyl-1,3-dioxolane?
A1: The synthesis is an acid-catalyzed acetalization reaction between acetaldehyde and ethylene glycol. The reaction is an equilibrium process where one molecule of acetaldehyde reacts with one molecule of ethylene glycol to form one molecule of 2-methyl-1,3-dioxolane and one molecule of water.
Q2: What are the most common side reactions in this synthesis?
A2: The most common side reactions include:
-
Presence of unreacted starting materials: Due to the reversible nature of the reaction.
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Formation of water: As a byproduct that can inhibit the forward reaction.
-
Dimerization of ethylene glycol: Under acidic conditions, ethylene glycol can potentially dimerize to form byproducts like 2,2'-bi-1,3-dioxolane.[2]
-
Dehydration of ethylene glycol: Ethylene glycol can dehydrate to form acetaldehyde, which is a reactant but can also lead to other side reactions if its concentration is not controlled.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking aliquots from the reaction mixture at different time intervals, you can quantify the consumption of reactants and the formation of the product.
Q4: What is the best acid catalyst for this synthesis?
A4: Both p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄) are commonly used acid catalysts. p-TsOH is often preferred as it is a solid, making it easier to handle, and it is generally considered a milder catalyst, which can help to reduce the formation of acid-catalyzed side products. Solid acid catalysts like acidic resins (e.g., Amberlyst 15) can also be used and offer the advantage of easy removal by filtration.[3]
Q5: How can I effectively remove the water produced during the reaction?
A5: The most common and effective method is to use a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene. The water is collected in the side arm of the apparatus, while the solvent returns to the reaction flask, thus driving the equilibrium towards the product. Alternatively, chemical drying agents like anhydrous magnesium sulfate or molecular sieves can be added directly to the reaction mixture.
Q6: What is the best method for purifying the final product?
A6: Fractional distillation is the most effective method for purifying 2-methyl-1,3-dioxolane. The product has a boiling point of approximately 83 °C, which is significantly different from the boiling points of ethylene glycol (197.3 °C) and potential dimeric byproducts. A preliminary aqueous workup can be beneficial to remove the bulk of the unreacted ethylene glycol and any neutralized acid catalyst.
Data Presentation
Table 1: Impact of Acid Catalyst on Yield and Purity (Illustrative Data)
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) | Major Impurities |
| p-Toluenesulfonic Acid | 1 | 4 | 80 (with Dean-Stark) | ~85-95 | >98 | Unreacted ethylene glycol, water |
| Sulfuric Acid | 1 | 4 | 80 (with Dean-Stark) | ~80-90 | ~95 | Unreacted ethylene glycol, water, potential dimerization byproducts |
| Amberlyst 15 | 10 (w/w) | 6 | 80 (with Dean-Stark) | ~80-90 | >98 | Unreacted ethylene glycol, water |
Note: These are representative values and can vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-1,3-dioxolane using p-Toluenesulfonic Acid and a Dean-Stark Trap
Materials:
-
Acetaldehyde (1.0 mol)
-
Ethylene glycol (1.2 mol)
-
p-Toluenesulfonic acid monohydrate (0.01 mol)
-
Toluene (150 mL)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, magnetic stirrer, separatory funnel, distillation apparatus.
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, and a condenser.
-
To the flask, add ethylene glycol, toluene, and p-toluenesulfonic acid monohydrate.
-
Begin heating the mixture to reflux with vigorous stirring.
-
Once refluxing, slowly add acetaldehyde to the reaction mixture.
-
Continue refluxing and collect the water in the Dean-Stark trap until no more water is collected.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene by simple distillation or rotary evaporation.
-
Purify the crude product by fractional distillation, collecting the fraction boiling at approximately 83 °C.
Mandatory Visualizations
Caption: Main reaction pathway for the synthesis of 2-methyl-1,3-dioxolane.
References
Technical Support Center: 2-Methyl-1,3-dioxolane
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and storage of 2-methyl-1,3-dioxolane.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary hazards associated with 2-methyl-1,3-dioxolane?
A1: 2-Methyl-1,3-dioxolane is a highly flammable liquid and vapor.[1][2] It can also cause serious eye irritation.[2][3] One of the most significant hazards is its potential to form explosive peroxides upon storage and exposure to air.[4][5]
Q2: My experiment is giving unexpected results. Could the 2-methyl-1,3-dioxolane be the issue?
A2: Yes, impurities in 2-methyl-1,3-dioxolane can affect experimental outcomes. The most common issue is the presence of peroxides, which can alter reaction pathways. It is also moisture-sensitive, and hydrolysis can lead to the formation of acetaldehyde and ethylene glycol, which may interfere with your experiment.[6][7] It is recommended to test for peroxides and use a freshly opened bottle or purified solvent for sensitive applications.
Q3: I suspect my container of 2-methyl-1,3-dioxolane may have formed peroxides. What should I do?
A3: Do not move or shake the container if you observe crystalline deposits, cloudiness, or an immiscible layer, as these can be signs of dangerous peroxide levels.[4] If it is safe to do so, you should test for the presence of peroxides using appropriate test strips or a chemical test. If peroxides are present at a concentration of 25 ppm or higher, the container should be disposed of as hazardous waste.[4]
Q4: How can I test for the presence of peroxides in 2-methyl-1,3-dioxolane?
A4: A simple and effective method is to use peroxide test strips, which will indicate the peroxide concentration through a color change.[4] Alternatively, a chemical test can be performed by mixing 1 mL of the 2-methyl-1,3-dioxolane with 1 mL of glacial acetic acid and adding a few drops of a 5% aqueous potassium iodide solution. A yellow to brown color indicates the presence of peroxides.[4][5]
Q5: What is the recommended procedure for storing 2-methyl-1,3-dioxolane to minimize hazards?
A5: Store in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and other ignition sources.[1][3][8] The container should be tightly closed to prevent exposure to air and moisture.[3][7][8] It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) and in the dark.[4] Opened containers should be dated and tested for peroxides periodically.[4]
Q6: What personal protective equipment (PPE) should I wear when handling 2-methyl-1,3-dioxolane?
A6: Always wear appropriate personal protective equipment, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[3] If there is a risk of inhalation, use a respirator with a suitable cartridge.[3] Ensure that an eyewash station and safety shower are readily accessible.[7]
Q7: In case of a spill, what is the correct clean-up procedure?
A7: In the event of a spill, immediately evacuate the area and remove all ignition sources.[3][8] Ventilate the area. For containment and clean-up, use an inert absorbent material. Do not use combustible materials like paper towels. Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[8][9]
Quantitative Data
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈O₂ | [2][10][11] |
| Molecular Weight | 88.11 g/mol | [10][12] |
| Appearance | Colorless to light yellow liquid | [8] |
| Boiling Point | 82-83 °C | [8][13][14] |
| Density | 0.982 g/cm³ at 25 °C | [8][13][14] |
| Flash Point | -2 °C (closed cup) | [8] |
| Lower Explosion Limit | 1.9 % (V) | [8] |
| Vapor Pressure | 57.3 hPa at 20 °C | [8] |
| Refractive Index | n20/D 1.398 | [13] |
Experimental Protocols
Protocol 1: Peroxide Testing using Potassium Iodide Method
Objective: To qualitatively determine the presence of peroxides in 2-methyl-1,3-dioxolane.
Materials:
-
Sample of 2-methyl-1,3-dioxolane
-
Glacial acetic acid
-
Potassium iodide, 5% aqueous solution
-
Test tube with stopper
-
Pipettes
Procedure:
-
In a clean, dry test tube, add 1 mL of the 2-methyl-1,3-dioxolane sample.
-
Add 1 mL of glacial acetic acid to the test tube.
-
Add 2-3 drops of the 5% potassium iodide solution.
-
Stopper the test tube and gently mix the contents.
-
Observe any color change against a white background.
-
Dispose of the test solution as hazardous waste.
Protocol 2: Safe Handling and Dispensing
Objective: To safely transfer 2-methyl-1,3-dioxolane from a storage container to an experimental setup.
Materials:
-
Container of 2-methyl-1,3-dioxolane
-
Inert gas source (Nitrogen or Argon) with regulator and tubing
-
Clean, dry glassware for the experiment
-
Syringe or cannula
-
Personal Protective Equipment (PPE) as specified in the FAQs
Procedure:
-
Ensure the work area is well-ventilated, and all ignition sources are removed.
-
Don the appropriate PPE (safety goggles, gloves, lab coat).
-
If the container has been previously opened, check the date and test for peroxides if necessary.
-
To create an inert atmosphere, carefully puncture the septum of the container with a needle connected to the inert gas source.
-
Insert a second needle through the septum to act as a vent.
-
Establish a gentle, positive pressure of the inert gas.
-
Using a clean, dry syringe or cannula, withdraw the desired amount of 2-methyl-1,3-dioxolane.
-
Transfer the liquid to your reaction vessel, which should also be under an inert atmosphere if the reaction is air-sensitive.
-
After dispensing, remove the syringe/cannula and the gas inlet needle. The septum should self-seal.
-
Store the container of 2-methyl-1,3-dioxolane according to the recommended storage conditions.
Visualizations
Caption: Troubleshooting workflow for suspected peroxide formation in 2-methyl-1,3-dioxolane.
References
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. echemi.com [echemi.com]
- 4. Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo [uwaterloo.ca]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. 2-Ethyl-4-methyl-1,3-dioxolane | 4359-46-0 | Benchchem [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-METHYL-1,3-DIOXOLANE - Safety Data Sheet [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. 2-METHYL-1,3-DIOXOLANE synthesis - chemicalbook [chemicalbook.com]
- 11. 1,3-Dioxolane, 2-methyl- [webbook.nist.gov]
- 12. 2-Methyl-1,3-dioxolane | C4H8O2 | CID 10342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-Methyl-1,3-dioxolane 97 497-26-7 [sigmaaldrich.com]
- 14. chembk.com [chembk.com]
Technical Support Center: 2-Methyl-1,3-Dioxolane Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to mitigate hazards associated with 2-methyl-1,3-dioxolane experiments. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue: Suspected Peroxide Formation
Symptoms:
-
Visible crystal formation or precipitation in the liquid.[1][2]
-
Oily or viscous liquid observed in the container.[1]
-
Container has been stored for an extended period, especially if opened previously.[1][3]
-
Friction, shock, or heat could cause detonation of peroxides, particularly in dried residues or on container threads.[1][4]
Immediate Actions:
-
DO NOT OPEN OR MOVE THE CONTAINER. [2][3] Peroxide crystals can accumulate on the cap threads and detonate upon opening.[2]
-
Alert your institution's Environmental Health and Safety (EHS) department immediately for proper disposal.[1][5]
-
Evacuate the immediate area as a precaution.
Logical Flow for Handling Suspected Peroxides:
Caption: Immediate response workflow for suspected peroxide formation.
Issue: Fire Involving 2-Methyl-1,3-Dioxolane
Background: 2-Methyl-1,3-dioxolane is highly flammable with a low flash point, meaning it can ignite easily at room temperature.[6][7][8] Vapors are heavier than air and can travel to an ignition source.[9]
Immediate Actions:
-
If the fire is small and you are trained to use a fire extinguisher, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[10][11] Do not use water as it may be ineffective.[9]
-
If the fire is large or spreading, activate the fire alarm and evacuate the area immediately.
-
Shut off all ignition sources if it is safe to do so.
-
Once in a safe location, call emergency services.
Fire Response Logic:
Caption: Decision-making workflow for a fire incident.
Frequently Asked Questions (FAQs)
1. What are the primary hazards of 2-methyl-1,3-dioxolane? 2-Methyl-1,3-dioxolane is a highly flammable liquid and vapor.[7][8][12] Its main hazards are its flammability and its potential to form explosive peroxides upon storage and exposure to air.[1][2][3] It is also incompatible with strong oxidizing agents and strong acids.[6]
2. How can I prevent peroxide formation? To minimize peroxide formation, store 2-methyl-1,3-dioxolane in a cool, dry, and dark place in a tightly sealed, airtight container.[1][2][3] It is recommended to purchase this chemical with inhibitors like BHT when possible and to only buy quantities that will be used within a short period.[13][14] Always label containers with the date received and the date opened.[1][2][5]
3. How often should I test for peroxides? For opened containers of peroxide-forming chemicals like 2-methyl-1,3-dioxolane, it is good practice to test for peroxides before each use, especially before distillation or evaporation.[15] A general guideline for ethers is to test or discard them after one year of being opened. Some guidelines suggest testing opened containers quarterly.[13]
4. What personal protective equipment (PPE) should I wear? When handling 2-methyl-1,3-dioxolane, wear protective gloves, chemical safety goggles, and a lab coat.[6][10] Work should be conducted in a well-ventilated area or a chemical fume hood.[10][11]
5. What should I do in case of a spill? For a small spill, remove all ignition sources.[10] Absorb the spill with an inert material like sand or vermiculite and place it in a sealed container for disposal.[7][10] Ensure adequate ventilation.[10] For large spills, evacuate the area and contact your institution's EHS department.
6. How should I dispose of 2-methyl-1,3-dioxolane? Disposal must be handled as hazardous waste in accordance with local, state, and federal regulations.[7] Do not dispose of it down the drain.[11]
Quantitative Data Summary
| Property | Value | Source |
| Flash Point | -2 °C (28.4 °F) - closed cup | [6][7][8] |
| Boiling Point | 82-83 °C | [6][8] |
| Density | 0.982 g/cm³ at 25 °C | [6][7][8] |
| Lower Explosion Limit | 1.9 % (V) | [6] |
| Oral LD50 (Rat) | 2900 mg/kg | [6] |
Experimental Protocols
Protocol: Peroxide Detection in 2-Methyl-1,3-Dioxolane
Objective: To qualitatively determine the presence of peroxides in a sample of 2-methyl-1,3-dioxolane.
Materials:
-
Sample of 2-methyl-1,3-dioxolane
-
Potassium iodide (KI) solution (10% w/v, freshly prepared)
-
Glacial acetic acid
-
Starch solution (optional)
-
Test tube
Procedure:
-
In a chemical fume hood, add 1-3 mL of the 2-methyl-1,3-dioxolane sample to a test tube.
-
Add an equal volume of glacial acetic acid.
-
Add approximately 0.1 g of sodium iodide or potassium iodide crystals, or 1 mL of a freshly prepared 10% potassium iodide solution.[4]
-
Shake the mixture.
-
The formation of a yellow to brown color indicates the presence of peroxides.[4] A darker color signifies a higher concentration.
-
For detecting trace amounts, add a few drops of a starch solution. A blue or purple color indicates the presence of peroxides.[4]
Workflow for Peroxide Detection:
Caption: Step-by-step workflow for peroxide detection.
Protocol: Peroxide Removal
Objective: To remove low levels of peroxides from 2-methyl-1,3-dioxolane for immediate use. Note: This procedure should only be performed on solutions with low levels of peroxides. If high concentrations are suspected, contact EHS for disposal.
Method 1: Activated Alumina Column
-
Pack a chromatography column with activated alumina.
-
Pass the solvent through the column.[15]
-
The purified solvent should be used immediately as any inhibitors will have been removed, making it more susceptible to future peroxide formation.[2][4]
-
To neutralize the peroxides retained on the alumina, flush the column with a dilute acidic solution of ferrous sulfate.[15]
Method 2: Ferrous Sulfate Wash
-
Prepare a 5% solution of ferrous sulfate (FeSO₄) in water.[15]
-
In a separatory funnel, shake the 2-methyl-1,3-dioxolane with the ferrous sulfate solution.[4][15]
-
Separate the layers.
-
Wash the organic layer with water to remove any remaining ferrous sulfate.
-
Dry the solvent over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
The purified solvent should be used immediately.
Important Considerations:
-
Never distill a solvent containing peroxides without first removing them.[15]
-
When distilling peroxide-forming solvents, always leave at least 10-20% of the initial volume in the distillation flask to prevent concentration of peroxides to explosive levels.[2][15]
-
Do not use metal spatulas or magnetic stirring bars, as metal contamination can lead to explosive decomposition.[1][2] Use ceramic, Teflon, or wooden equipment.[2]
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. westernsydney.edu.au [westernsydney.edu.au]
- 3. Working Safely with Peroxides and Hydroperoxides in the Laboratory | Lab Manager [labmanager.com]
- 4. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 5. mines.edu [mines.edu]
- 6. 2-METHYL-1,3-DIOXOLANE - Safety Data Sheet [chemicalbook.com]
- 7. bg.cpachem.com [bg.cpachem.com]
- 8. 2-Methyl-1,3-dioxolane 97 497-26-7 [sigmaaldrich.com]
- 9. nj.gov [nj.gov]
- 10. echemi.com [echemi.com]
- 11. hpc-standards.com [hpc-standards.com]
- 12. 2-Methyl-1,3-dioxolane | C4H8O2 | CID 10342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 14. ww2.keenan.com [ww2.keenan.com]
- 15. operations.ok.ubc.ca [operations.ok.ubc.ca]
Technical Support Center: Degradation Pathways of 2-Methyl-1,3-dioxolane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 2-methyl-1,3-dioxolane.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 2-methyl-1,3-dioxolane?
A1: The primary degradation pathways for 2-methyl-1,3-dioxolane include acid-catalyzed hydrolysis, thermal decomposition, and ozonolysis. Under environmental or biological conditions, microbial degradation is also a potential pathway.
Q2: How does pH affect the stability of 2-methyl-1,3-dioxolane?
A2: 2-Methyl-1,3-dioxolane is susceptible to acid-catalyzed hydrolysis. It is relatively stable in neutral and basic conditions but degrades in acidic environments. The rate of hydrolysis increases as the pH decreases.
Q3: What are the expected products of the acid-catalyzed hydrolysis of 2-methyl-1,3-dioxolane?
A3: The acid-catalyzed hydrolysis of 2-methyl-1,3-dioxolane yields acetaldehyde and ethylene glycol. This reaction is reversible.[1][2]
Q4: What conditions favor the thermal decomposition of 2-methyl-1,3-dioxolane?
A4: Thermal decomposition occurs at elevated temperatures, typically in the gas phase. Studies have shown this decomposition to be a unimolecular, first-order reaction at temperatures between 459-490 °C.[3][4]
Q5: Can 2-methyl-1,3-dioxolane be degraded by microorganisms?
A5: While direct microbial degradation pathways for 2-methyl-1,3-dioxolane are not extensively documented, its hydrolysis product, acetaldehyde, is known to be metabolized by a variety of bacteria.[5][6][7] The initial hydrolysis could potentially be facilitated by extracellular enzymes in a microbial environment.
Degradation Pathway Diagrams
Acid-Catalyzed Hydrolysis
The acid-catalyzed hydrolysis of 2-methyl-1,3-dioxolane is a reversible reaction that proceeds via protonation of an oxygen atom, followed by nucleophilic attack of water and subsequent ring-opening to yield acetaldehyde and ethylene glycol.
Thermal Decomposition
The gas-phase thermal decomposition of 2-methyl-1,3-dioxolane is a unimolecular process that is suggested to proceed through a stepwise mechanism involving a diradical intermediate. The primary products are acetaldehyde and ethylene oxide, which can further decompose.
Troubleshooting Guides
This section provides solutions to common issues encountered during the experimental study of 2-methyl-1,3-dioxolane degradation.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent degradation rates in hydrolysis experiments. | Fluctuations in pH. | Ensure the reaction buffer has sufficient capacity to maintain a constant pH throughout the experiment. Regularly monitor the pH. |
| Temperature variations. | Use a temperature-controlled water bath or reaction block to maintain a consistent temperature. | |
| Poor peak shape or resolution in GC-MS analysis. | Inappropriate GC column. | Use a column with a suitable stationary phase for the analysis of polar compounds like ethylene glycol and acetaldehyde. A wax-type column or a column designed for volatile organics is often a good choice. |
| Active sites in the GC inlet or column. | Deactivate the inlet liner and use a high-quality, inert GC column. Perform regular maintenance, including trimming the column and replacing the liner and septum.[8][9] | |
| Incorrect injection temperature. | Optimize the injector temperature to ensure complete volatilization of 2-methyl-1,3-dioxolane and its degradation products without causing thermal decomposition in the inlet. | |
| Difficulty in quantifying degradation products. | Low concentration of products. | Use a more sensitive analytical technique or a pre-concentration method such as solid-phase microextraction (SPME). |
| Matrix effects from the reaction medium. | Prepare calibration standards in a matrix that matches the reaction medium as closely as possible. The use of an internal standard is highly recommended for accurate quantification.[10] | |
| No observable degradation in biodegradation experiments. | The chosen microbial culture cannot degrade 2-methyl-1,3-dioxolane. | Screen different microbial consortia from relevant environmental samples. Consider enrichment cultures using 2-methyl-1,3-dioxolane as the sole carbon source. |
| The compound is toxic to the microorganisms at the tested concentration. | Perform a toxicity assay and start with a lower concentration of 2-methyl-1,3-dioxolane. | |
| The initial hydrolysis step is the rate-limiting factor. | Adjust the pH of the culture medium to a slightly acidic condition to facilitate the initial abiotic hydrolysis, making acetaldehyde and ethylene glycol available for microbial uptake. |
Experimental Protocols
Acid-Catalyzed Hydrolysis Kinetics Study
Objective: To determine the rate of hydrolysis of 2-methyl-1,3-dioxolane at a specific pH and temperature.
Methodology:
-
Preparation of Buffer Solution: Prepare a buffer solution of the desired pH (e.g., pH 4, 5, or 6) with a sufficient buffer capacity.
-
Reaction Setup: In a temperature-controlled reactor, add a known volume of the buffer solution. Allow the buffer to equilibrate to the desired temperature (e.g., 25 °C, 40 °C, 60 °C).
-
Initiation of Reaction: Add a known amount of 2-methyl-1,3-dioxolane to the pre-heated buffer solution to achieve the desired initial concentration. Start the timer immediately.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by neutralizing the acid with a suitable base (e.g., sodium bicarbonate) to a pH > 8.
-
Analysis: Analyze the concentration of the remaining 2-methyl-1,3-dioxolane and the formed products (acetaldehyde and ethylene glycol) in the quenched samples using a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: Plot the concentration of 2-methyl-1,3-dioxolane versus time. Determine the reaction order and calculate the rate constant.[11][12][13]
GC-MS Analysis of Degradation Products
Objective: To identify and quantify 2-methyl-1,3-dioxolane and its degradation products.
Methodology:
-
Sample Preparation: Dilute the quenched reaction samples with a suitable solvent (e.g., methanol or water) to a concentration within the calibrated range of the instrument. Add an internal standard (e.g., 1,4-dioxane-d8) for accurate quantification.
-
GC-MS System:
-
Injector: Split/splitless injector, typically operated in split mode to handle the solvent.
-
Column: A polar capillary column (e.g., DB-WAX or equivalent) is recommended for good separation of the analytes.
-
Oven Program: A temperature gradient program is typically used to separate the volatile acetaldehyde from the less volatile ethylene glycol and 2-methyl-1,3-dioxolane.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in both full scan mode for identification and selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
-
Calibration: Prepare a series of calibration standards containing known concentrations of 2-methyl-1,3-dioxolane, acetaldehyde, and ethylene glycol, along with the internal standard.
-
Analysis: Inject the prepared samples and calibration standards into the GC-MS system.
-
Data Processing: Identify the compounds based on their retention times and mass spectra. Quantify the analytes by constructing a calibration curve from the standard solutions.
Experimental Workflow Diagram
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Kinetics and mechanisms of the thermal decomposition of 2-methyl-1,3-dioxolane, 2,2-dimethyl-1,3-dioxolane, and cyclopentanone ethylene ketal in the gas phase. Combined experimental and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microbial Degradation of Acetaldehyde in Freshwater, Estuarine and Marine Environments - Research Repository [repository.essex.ac.uk]
- 6. microbiologysociety.org [microbiologysociety.org]
- 7. Microbial metabolism of ethanol and acetaldehyde and clinical consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 13. first-order degradation kinetics: Topics by Science.gov [science.gov]
Validation & Comparative
"comparative analysis of 2-methyl-1,3-dioxolane synthesis methods"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthesis methods for 2-methyl-1,3-dioxolane, a valuable cyclic acetal used as a protective group for carbonyls, a solvent, and in the production of polymers.[1][2][3] The following sections detail various synthetic routes, present quantitative data for easy comparison, provide comprehensive experimental protocols, and include visualizations of the reaction workflows.
Overview of Synthesis Methods
The primary route for synthesizing 2-methyl-1,3-dioxolane is the acetalization of acetaldehyde with ethylene glycol, typically under acidic catalysis. The core challenge in this equilibrium reaction is the removal of water to drive the reaction towards the product.[4] Variations of this method employ different catalysts and reaction conditions. Key methodologies include:
-
Brønsted or Lewis Acid Catalysis: This is the most conventional approach, utilizing catalysts such as p-toluenesulfonic acid, zirconium tetrachloride, or other acidic resins.[2][5] The reaction is often performed in a solvent that allows for the azeotropic removal of water using a Dean-Stark apparatus.[4][5]
-
Photocatalytic Synthesis: An alternative method involves the use of a photocatalyst, such as a combination of iron(III) chloride hexahydrate and sodium nitrite, under UV irradiation.[6] This approach offers a different energy source for driving the reaction.
-
Industrial Process Integration: In industrial settings, such as polyester production, 2-methyl-1,3-dioxolane can be synthesized from acetaldehyde, an unintentional byproduct, by reacting it with ethylene glycol in the presence of an acid catalyst.[1][7] This method focuses on waste valorization.
Comparative Data of Synthesis Methods
The following table summarizes quantitative data from various reported synthesis methods for 2-methyl-1,3-dioxolane and related dioxolanes to provide a clear comparison of their performance.
| Method | Catalyst | Reactants | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Photocatalytic Synthesis | Iron(III) chloride hexahydrate, Sodium nitrite | Ethanol, Ethylene glycol | None | 24 | 50 | ~67 | [6] |
| Acid-Catalyzed Acetalization | p-Toluenesulfonic acid | Acetaldehyde, Ethylene glycol | Toluene | Not Specified | Reflux | High | [2][5] |
| Lewis Acid Catalysis | Zirconium tetrachloride | Carbonyl compounds, Ethylene glycol | Not Specified | Not Specified | Mild | Excellent | [5] |
| Heterogeneous Catalysis | Montmorillonite K10 | Salicylaldehyde, Various diols | Toluene | 1 + reflux | Reflux | 45-93 | [3] |
Experimental Protocols
Method 1: Photocatalytic Synthesis
This protocol is adapted from a general procedure for the synthesis of cyclic acetals using a photocatalytic reactor.[6]
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Sodium nitrite (NaNO₂)
-
Ethanol
-
Ethylene glycol
-
Ethyl ether
-
Anhydrous sodium sulfate
Equipment:
-
Photocatalytic reactor (e.g., Strohmeier photoreactor) with a quartz reactor (250 mL capacity)
-
Medium-pressure mercury lamp (250 W)
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Charge the quartz reactor with 6.3 mmol (1.70 g) of FeCl₃·6H₂O and 6.3 mmol (0.44 g) of sodium nitrite.
-
Add 500 mmol (30 mL) of ethanol to the reactor.
-
Stir the mixture until a homogeneous solution is formed. Note that the liberation of nitrogen oxides may occur.
-
Add 500 mmol (30 g) of ethylene glycol to the reaction mixture.
-
Assemble the reactor in the photocatalytic installation according to the manufacturer's instructions.
-
Irradiate the reaction mixture with the medium-pressure mercury lamp, maintaining the temperature of the water layer for cooling between 20-50°C.
-
Continue the photoactivation for 24 hours.
-
After the reaction is complete, transfer the mixture to a separatory funnel and extract the product with ethyl ether.
-
Separate the upper organic layer and dry it over anhydrous sodium sulfate.
-
Remove the ethyl ether by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain 2-methyl-1,3-dioxolane.
Method 2: Acid-Catalyzed Acetalization with Dean-Stark Trap
This is a general and widely used laboratory method for the synthesis of 1,3-dioxolanes.[4][5]
Materials:
-
Acetaldehyde
-
Ethylene glycol
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a round-bottom flask, add ethylene glycol and a solution of acetaldehyde in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Equip the flask with a Dean-Stark apparatus, a condenser, and a magnetic stirrer.
-
Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the toluene by rotary evaporation.
-
Purify the resulting crude product by distillation to yield 2-methyl-1,3-dioxolane.
Visualizations
Caption: General workflow for the acid-catalyzed synthesis of 2-methyl-1,3-dioxolane.
Caption: Chemical equation for the synthesis of 2-methyl-1,3-dioxolane.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]
- 3. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Ethyl-4-methyl-1,3-dioxolane | 4359-46-0 | Benchchem [benchchem.com]
- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 6. 2-METHYL-1,3-DIOXOLANE synthesis - chemicalbook [chemicalbook.com]
- 7. WO2015095879A1 - Method of manufacturing 2-methyl-1, 3-dioxolane in a solid state polycondensation process - Google Patents [patents.google.com]
A Comparative Guide to 2-Methyl-1,3-Dioxolane as a Biofuel Additive
For Researchers, Scientists, and Drug Development Professionals
The quest for sustainable and high-performance transportation fuels has led to extensive research into various biofuel additives. Among the promising candidates is 2-methyl-1,3-dioxolane, a cyclic acetal that can be derived from renewable resources. This guide provides an objective comparison of the performance of 2-methyl-1,3-dioxolane with other common biofuel additives, namely ethanol and methyl tert-butyl ether (MTBE), supported by experimental data.
Physicochemical Properties: A Comparative Overview
Understanding the fundamental physicochemical properties of fuel additives is crucial for predicting their behavior in gasoline blends. The following table summarizes the key properties of 2-methyl-1,3-dioxolane, ethanol, and MTBE.
| Property | 2-Methyl-1,3-dioxolane | Ethanol | MTBE (Methyl tert-butyl ether) |
| Molecular Formula | C₄H₈O₂ | C₂H₅OH | C₅H₁₂O[1] |
| Molar Mass ( g/mol ) | 88.11[2] | 46.07 | 88.15[1] |
| Density (g/mL at 25°C) | 0.982[3] | ~0.789 | ~0.740 |
| Boiling Point (°C) | 82-83[3] | 78.37 | 55.2[1] |
| Flash Point (°C) | -2[3][4] | 13 | -28 |
| Oxygen Content (wt%) | ~36.3 | ~34.7 | ~18.2[1] |
Performance as a Gasoline Additive: Experimental Data
The performance of a fuel additive is primarily evaluated based on its impact on the octane number, vapor pressure, and engine performance. This section presents a comparative analysis of 2-methyl-1,3-dioxolane, ethanol, and MTBE based on available experimental data.
Octane Number Enhancement
The octane number is a critical measure of a fuel's resistance to knocking or detonation in an engine. A higher octane number allows for higher compression ratios, leading to improved engine efficiency and performance.
| Additive | Base Gasoline RON | Blending Percentage (vol%) | Resulting RON |
| Ethanol | 93.2 | 10 | 97.2[5] |
| 93.2 | 20 | 101.2[5] | |
| MTBE | 81.3 | 10 | ~85.9[1] |
| 81.3 | 20 | ~90.5[1] |
Note: Specific experimental data for the Research Octane Number (RON) of 2-methyl-1,3-dioxolane blends was not available in the initial search results. However, related dioxolane derivatives have shown significant antiknock performance.
Engine Performance and Emissions
The addition of oxygenates to gasoline can significantly impact engine performance and exhaust emissions.
| Additive | Effect on Brake Power/Torque | Effect on CO Emissions | Effect on HC Emissions | Effect on NOx Emissions |
| Ethanol | Increase of up to 8.3% in brake power with E20 blend[6] | Significant reduction[6][7][8] | Significant reduction[6][7][8] | Increase in some cases[9] |
| MTBE | Slight improvement in power output[10] | Reduction of 13-43%[10] | Reduction of 10-30%[10] | Increase reported in some studies[11] |
Note: Comprehensive engine performance and emissions data for 2-methyl-1,3-dioxolane blends were not available in the initial search results.
Experimental Protocols
The following are standard experimental methodologies for evaluating key fuel properties.
Octane Number Determination
The Research Octane Number (RON) and Motor Octane Number (MON) of spark-ignition engine fuel are determined using standardized single-cylinder Cooperative Fuel Research (CFR) engines.
-
ASTM D2699: Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel. This method simulates low-speed, mild driving conditions.[12][13][14]
-
ASTM D2700: Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel. This method represents more severe, high-speed driving conditions.
The Anti-Knock Index (AKI), which is commonly displayed at retail gasoline pumps in the United States, is the average of the RON and MON: AKI = (RON + MON) / 2 .[15]
Reid Vapor Pressure (RVP) Measurement
RVP is a measure of the volatility of gasoline and is crucial for engine performance and environmental regulations.
-
ASTM D5191: Standard Test Method for Vapor Pressure of Petroleum Products (Mini Method). This automated method determines the total vapor pressure exerted in a vacuum by a small, air-containing, volatile liquid sample.[16][17][18][19]
Distillation Characteristics
The distillation curve provides information on the boiling range of a fuel, which affects its volatility and combustion characteristics.
-
ASTM D86: Standard Test Method for Distillation of Petroleum Products at Atmospheric Pressure. This laboratory batch distillation method determines the boiling range characteristics of fuels.[20][21][22]
Visualizing Experimental Workflows
Synthesis of 2-Methyl-1,3-dioxolane
Caption: Synthesis of 2-methyl-1,3-dioxolane via acetalization.
Fuel Blend Performance Testing Workflow
Caption: Workflow for evaluating biofuel additive performance.
References
- 1. Effect of Methyl Tertiary Butyl Ether (MTBE) and Ethyl Tertiary Butyl Ether (ETBE) on the Properties of Gasoline [article.sapub.org]
- 2. 2-Methyl-1,3-dioxolane | C4H8O2 | CID 10342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methyl-1,3-dioxolane 97 497-26-7 [sigmaaldrich.com]
- 4. 2-METHYL-1,3-DIOXOLANE - Safety Data Sheet [chemicalbook.com]
- 5. uofkej.uofk.edu [uofkej.uofk.edu]
- 6. ijae.iust.ac.ir [ijae.iust.ac.ir]
- 7. mdpi.com [mdpi.com]
- 8. aaqr.org [aaqr.org]
- 9. tandfonline.com [tandfonline.com]
- 10. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 11. Characterization on Gasoline Engine Using MTBE and DIE Additives | PDF [slideshare.net]
- 12. ASTM D2699 Method for Octane Number | Ayalytical [ayalytical.com]
- 13. matestlabs.com [matestlabs.com]
- 14. ASTM D2699 (Octane Number – Research) – SPL [spllabs.com]
- 15. info.ornl.gov [info.ornl.gov]
- 16. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 17. ASTM D5191 for Reid Vapor Pressure | Ayalytical [ayalytical.com]
- 18. ASTM D5191 - eralytics [eralytics.com]
- 19. ASTM D5191 - Clark Testing [clarktesting.com]
- 20. nazhco.com [nazhco.com]
- 21. ASTM D86 distillation curve: Experimental analysis and premises for literature modeling [scite.ai]
- 22. fluidlife.com [fluidlife.com]
A Comparative Guide to 2-Methyl-1,3-Dioxolane and Other Cyclic Acetals in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing undesired side reactions. Cyclic acetals are a cornerstone of carbonyl protection, prized for their stability in neutral to strongly basic conditions and their facile removal under acidic conditions.[1][2][3] Among these, 2-methyl-1,3-dioxolane offers a unique profile in terms of reactivity and stability. This guide provides an objective comparison of 2-methyl-1,3-dioxolane with other commonly employed cyclic acetals, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.
Performance Comparison: 2-Methyl-1,3-Dioxolane vs. Alternatives
The choice of a cyclic acetal protecting group hinges on a delicate balance between its ease of formation, stability towards various reagents, and the conditions required for its removal. Here, we compare 2-methyl-1,3-dioxolane with two common alternatives: the parent 1,3-dioxolane (formed from formaldehyde or its equivalent) and the six-membered 1,3-dioxane.
Cyclic acetals are generally stable to a wide range of reagents, including strong nucleophiles and bases.[4] This stability makes them excellent choices for protecting carbonyl groups during reactions involving organometallics (like Grignard reagents), hydrides, and other basic reagents.[1][3] The primary difference in their utility often comes down to the kinetics of their formation and the acidity required for their cleavage.
Key Performance Metrics
| Protecting Group | Relative Rate of Formation | Relative Rate of Hydrolysis (Cleavage) | Stability to Nucleophiles/Bases |
| 2-Methyl-1,3-dioxolane | Moderate to Fast | Moderate | Excellent |
| 1,3-Dioxolane | Generally slower than substituted counterparts | Generally faster than 2-methyl-1,3-dioxolane | Excellent |
| 1,3-Dioxane | Generally slower than 1,3-dioxolanes | Aldehyde-derived dioxanes are hydrolyzed slower than aldehyde-derived dioxolanes. Ketone-derived dioxanes are hydrolyzed faster than ketone-derived dioxolanes.[5] | Excellent |
| 2,2-Dimethyl-1,3-dioxolane | Fast (from ketones) | Slower than 2-methyl-1,3-dioxolane | Excellent |
Note: The rate of formation and hydrolysis can be significantly influenced by the specific substrate, catalyst, and reaction conditions.
Hydrolytic Stability: A Quantitative Look
The rate of hydrolysis is a critical parameter, as it dictates the conditions under which the protecting group can be selectively removed. The stability of the intermediate carboxonium ion is the rate-determining step in the acid-catalyzed cleavage of acetals.
A study on the hydrolysis of various cyclic acetals provides valuable insights into their relative stabilities. While specific data for 2-methyl-1,3-dioxolane is not always directly compared, the trends for substituted dioxolanes can be extrapolated. Generally, ketone-derived 1,3-dioxanes are hydrolyzed faster than ketone-derived 1,3-dioxolanes.[5] Conversely, aldehyde-derived 1,3-dioxolanes are hydrolyzed more rapidly than their corresponding 1,3-dioxane counterparts.[5]
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for success in the laboratory. Below are representative protocols for the formation and deprotection of cyclic acetals.
Protocol 1: Protection of Cyclohexanone using Ethylene Glycol to form 1,4-Dioxaspiro[4.5]decane (a 1,3-Dioxolane derivative)
Objective: To protect the carbonyl group of cyclohexanone as a cyclic acetal.
Materials:
-
Cyclohexanone
-
Ethylene glycol
-
p-Toluenesulfonic acid (PTSA) monohydrate (catalyst)
-
Toluene (solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclohexanone (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 eq).
-
Add a sufficient volume of toluene to fill the flask and the Dean-Stark trap.
-
Heat the mixture to reflux and continuously remove the water formed during the reaction via the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by distillation or column chromatography if necessary.
Protocol 2: Deprotection of a 2-Substituted-1,3-Dioxolane
Objective: To remove the cyclic acetal protecting group and regenerate the carbonyl compound.
Materials:
-
2-Substituted-1,3-dioxolane
-
Acetone
-
Water
-
Hydrochloric acid (catalytic amount)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the 2-substituted-1,3-dioxolane in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., a few drops).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.
-
Upon completion, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting carbonyl compound by distillation or column chromatography as needed.
Visualizing the Chemistry: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General workflow for carbonyl protection and deprotection.
Caption: Stability of cyclic acetals under various conditions.
Conclusion
The selection of a cyclic acetal protecting group is a nuanced decision that depends on the specific requirements of a synthetic route. 2-Methyl-1,3-dioxolane offers a reliable and moderately reactive option for carbonyl protection. Its formation and cleavage kinetics fall between those of the more labile unsubstituted 1,3-dioxolane and the often more stable 1,3-dioxanes. For reactions requiring robust protection under basic and nucleophilic conditions, all three classes of cyclic acetals perform admirably. The key distinction lies in the conditions required for deprotection, where the substitution pattern and ring size allow for a degree of tunable lability. By understanding these subtle yet significant differences, researchers can strategically employ these protecting groups to navigate complex synthetic pathways with greater efficiency and control.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
A Comparative Guide to 2-Methyl-1,3-dioxolane and Tetrahydrofuran as Solvents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of 2-methyl-1,3-dioxolane and tetrahydrofuran (THF) as solvents in organic synthesis. While THF is a widely utilized and versatile solvent, 2-methyl-1,3-dioxolane is emerging as a potential alternative with a distinct property profile. This document aims to provide an objective comparison based on available experimental data, detailed experimental protocols for key reactions, and a thorough examination of their physical, chemical, and safety properties.
Executive Summary
Tetrahydrofuran (THF) is a well-established ethereal solvent with broad utility in a range of chemical reactions, including Grignard reactions, polymerizations, and as a solvent for various polar and nonpolar compounds.[1][2] However, its tendency to form explosive peroxides and its miscibility with water present challenges in handling and purification.[3][4][5]
2-Methyl-1,3-dioxolane, a cyclic acetal, is presented as a potential alternative. While direct comparative studies on its performance against THF in many common reactions are limited in publicly available literature, its physical properties suggest it may offer advantages in specific applications. This guide will also draw comparisons with the structurally similar and more extensively studied green solvent alternative, 2-methyltetrahydrofuran (2-MeTHF), to provide a broader context for evaluating potential THF substitutes.[6][7][8]
Physicochemical Properties: A Head-to-Head Comparison
A clear understanding of the physical and chemical properties of a solvent is crucial for its selection in a given reaction. The following table summarizes the key properties of 2-methyl-1,3-dioxolane and THF.
| Property | 2-Methyl-1,3-dioxolane | Tetrahydrofuran (THF) | Reference |
| Molecular Formula | C₄H₈O₂ | C₄H₈O | [2][9] |
| Molecular Weight | 88.11 g/mol | 72.11 g/mol | [2][9] |
| Boiling Point | 82-83 °C | 66 °C | [2][9] |
| Melting Point | Not available | -108.4 °C | [2][10] |
| Density | 0.982 g/mL at 25 °C | 0.889 g/mL at 20 °C | [2][9] |
| Flash Point | -2 °C | -14 °C | [3][11] |
| Water Solubility | Completely miscible | Miscible | [2][12] |
| Vapor Pressure | 57.3 hPa at 20 °C | 176 hPa at 20 °C | [2][10] |
Efficacy in Key Organic Reactions: A Data-Driven Analysis
Direct experimental comparisons of 2-methyl-1,3-dioxolane and THF in key reactions are not widely reported. However, we can infer potential performance based on its properties and by examining comparative data for the related solvent, 2-MeTHF.
Grignard Reactions
Grignard reactions are fundamental carbon-carbon bond-forming reactions that are highly sensitive to the choice of solvent. Ethereal solvents like THF are standard due to their ability to solvate the magnesium center of the Grignard reagent.[1]
While specific data for 2-methyl-1,3-dioxolane in Grignard reactions is scarce, studies on the closely related 2-MeTHF have shown it to be a viable and in some cases, superior, alternative to THF. For instance, in the synthesis of a pharmaceutical intermediate, the use of 2-MeTHF resulted in a higher yield and improved diastereoselectivity compared to THF.
It is important to note that these results for 2-MeTHF may not be directly extrapolated to 2-methyl-1,3-dioxolane, and further experimental validation is necessary.
Polymerization Reactions
THF is a common monomer and solvent in cationic ring-opening polymerization to produce polytetrahydrofuran (poly(THF)).[3] The mechanism involves the protonation of the ether oxygen followed by nucleophilic attack of another THF molecule.
Experimental Protocols
To facilitate further research and direct comparison, detailed experimental protocols for representative Grignard and polymerization reactions in THF are provided below.
Experimental Protocol: Grignard Reaction in THF
Objective: To synthesize a tertiary alcohol via the reaction of a Grignard reagent with a ketone in THF.
Materials:
-
Magnesium turnings
-
Alkyl or aryl halide (e.g., bromobenzene)
-
Anhydrous Tetrahydrofuran (THF)
-
Ketone (e.g., acetone)
-
Aqueous acid (e.g., 1 M HCl) for workup
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
All glassware must be thoroughly dried in an oven and assembled under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small amount of a solution of the alkyl/aryl halide in anhydrous THF to the magnesium.
-
Initiate the reaction (e.g., by gentle heating or adding a crystal of iodine).
-
Once the reaction starts, add the remaining halide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of the ketone in anhydrous THF dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding aqueous acid.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over a drying agent, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation or chromatography.[1][2][15][16][17]
Experimental Protocol: Cationic Ring-Opening Polymerization of THF
Objective: To synthesize poly(tetrahydrofuran) via cationic ring-opening polymerization.
Materials:
-
Tetrahydrofuran (THF), freshly distilled
-
Initiator (e.g., a strong protic acid like trifluoromethanesulfonic acid or a pre-formed initiator)
-
Terminating agent (e.g., water or an alcohol)
Procedure:
-
All glassware must be rigorously dried and the reaction carried out under a dry, inert atmosphere.
-
Charge a reaction vessel with freshly distilled THF.
-
Cool the THF to the desired reaction temperature (e.g., 0 °C).
-
Add the initiator to the stirred THF solution.
-
Allow the polymerization to proceed for the desired time. The viscosity of the solution will increase as the polymer forms.
-
Terminate the polymerization by adding a terminating agent.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or water).
-
Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.[3]
Safety Profile
A critical aspect of solvent selection is its safety profile. Both 2-methyl-1,3-dioxolane and THF are flammable liquids and should be handled with appropriate precautions.
| Hazard | 2-Methyl-1,3-dioxolane | Tetrahydrofuran (THF) | Reference |
| GHS Pictograms | GHS02 (Flammable) | GHS02 (Flammable), GHS07 (Irritant), GHS08 (Health Hazard) | [3][4][5][9][11] |
| Signal Word | Danger | Danger | [3][4][5][9][11] |
| Hazard Statements | H225: Highly flammable liquid and vapour. | H225: Highly flammable liquid and vapour. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H351: Suspected of causing cancer. EUH019: May form explosive peroxides. | [3][4][5][9][11] |
| Key Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. P233: Keep container tightly closed. | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [3][4][5][10][11] |
Logical Relationships in Solvent Selection
The choice between 2-methyl-1,3-dioxolane and THF, or any solvent, is a multi-faceted decision. The following diagram illustrates the key considerations.
Conclusion
Tetrahydrofuran remains a benchmark solvent in organic synthesis due to its excellent solvating power and versatility. However, its safety concerns, particularly peroxide formation, necessitate careful handling and consideration of alternatives.
2-Methyl-1,3-dioxolane presents itself as a potential alternative, although a clear lack of direct, quantitative comparative data with THF in many common applications is a significant knowledge gap. Its higher boiling point may be advantageous for reactions requiring elevated temperatures. The structural similarity to 2-MeTHF, a well-documented "greener" alternative to THF, suggests that 2-methyl-1,3-dioxolane could also possess favorable environmental and performance characteristics, but this requires experimental verification.
Researchers and drug development professionals are encouraged to consider 2-methyl-1,3-dioxolane as a potential substitute for THF, particularly in applications where its distinct physical properties may be beneficial. However, it is crucial to conduct small-scale trials to validate its efficacy and optimize reaction conditions for any specific transformation before scaling up. Further research directly comparing the performance of 2-methyl-1,3-dioxolane and THF in a wider range of reactions is warranted to fully elucidate its potential as a mainstream solvent in organic chemistry.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. Mobile [my.chemius.net]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-メチル-1,3-ジオキソラン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 2-METHYL-1,3-DIOXOLANE - Safety Data Sheet [chemicalbook.com]
- 11. bg.cpachem.com [bg.cpachem.com]
- 12. 2-METHYL-1,3-DIOXOLANE CAS#: 497-26-7 [amp.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Efficient synthesis of 2-methylene-4-phenyl-1,3-dioxolane, a cyclic ketene acetal for controlling the NMP of methyl methacrylate and conferring tunable degradability - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. community.wvu.edu [community.wvu.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Data of 2-Methyl-1,3-dioxolane Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for 2-methyl-1,3-dioxolane and its common isomers: 4-methyl-1,3-dioxolane and the cis and trans stereoisomers of 2,4-dimethyl-1,3-dioxolane. Understanding the distinct spectral features of these closely related compounds is crucial for their accurate identification and characterization in various research and development applications. This document summarizes key data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the isomers of 2-methyl-1,3-dioxolane. These values are compiled from various spectral databases and literature sources. Note that spectral data for the cis and trans isomers of 2,4-dimethyl-1,3-dioxolane are often reported for the mixture, and obtaining data for the pure, separated isomers can be challenging.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | H-2 | H-4 / H-5 | Methyl Group(s) |
| 2-Methyl-1,3-dioxolane | ~4.8-5.0 (q) | ~3.8-4.0 (m) | ~1.3 (d) |
| 4-Methyl-1,3-dioxolane | ~4.8 (s) | ~3.4 (t), ~4.0 (dd) | ~1.2 (d) |
| cis-2,4-Dimethyl-1,3-dioxolane | ~4.8 (q) | ~3.6 (t), ~4.1 (m) | ~1.2 (d), ~1.3 (d) |
| trans-2,4-Dimethyl-1,3-dioxolane | ~4.9 (q) | ~3.2 (t), ~4.3 (m) | ~1.2 (d), ~1.3 (d) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C-2 | C-4 / C-5 | Methyl Group(s) |
| 2-Methyl-1,3-dioxolane | ~103 | ~65 | ~21 |
| 4-Methyl-1,3-dioxolane | ~94 | ~70, ~76 | ~19 |
| cis-2,4-Dimethyl-1,3-dioxolane | ~102 | ~70, ~73 | ~19, ~21 |
| trans-2,4-Dimethyl-1,3-dioxolane | ~102 | ~72, ~75 | ~19, ~21 |
Table 3: Infrared (IR) Spectroscopy Data (Key Absorptions in cm⁻¹)
| Compound | C-H stretch (alkane) | C-O stretch (ether) | Other Key Bands |
| 2-Methyl-1,3-dioxolane | ~2850-3000 | ~1050-1150 | ~1380 (CH₃ bend) |
| 4-Methyl-1,3-dioxolane | ~2850-3000 | ~1050-1150 | ~1375 (CH₃ bend) |
| 2,4-Dimethyl-1,3-dioxolane (mixture) | ~2850-3000 | ~1050-1150 | ~1370-1380 (CH₃ bend) |
Table 4: Mass Spectrometry Data (Key Fragment Ions, m/z)
| Compound | Molecular Ion (M⁺) | Base Peak | Other Key Fragments |
| 2-Methyl-1,3-dioxolane | 88 | 43 | 45, 73 |
| 4-Methyl-1,3-dioxolane | 88 | 44 | 43, 73 |
| 2,4-Dimethyl-1,3-dioxolane (mixture) | 102 | 43 | 57, 87 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized based on the instrument and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified dioxolane isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same sample. A proton-decoupled sequence is standard. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a neat spectrum can be obtained by placing a drop of the compound between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be acquired first and subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the dioxolane isomer in a volatile organic solvent (e.g., dichloromethane or diethyl ether) at a concentration of approximately 100-1000 µg/mL.
-
GC Separation: Inject 1 µL of the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar). A typical temperature program would be to hold at 50°C for 2 minutes, then ramp at 10°C/min to 200°C.
-
MS Detection: The eluent from the GC is introduced into a mass spectrometer operating in electron ionization (EI) mode at 70 eV. The mass spectrum is scanned over a range of m/z 35-200.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification and differentiation of 2-methyl-1,3-dioxolane isomers.
Caption: Workflow for Spectroscopic Differentiation of Isomers.
This guide serves as a foundational resource for the spectroscopic analysis of 2-methyl-1,3-dioxolane and its isomers. For definitive structural confirmation, it is always recommended to compare experimental data with that of authenticated reference standards.
A Comparative Guide to the Performance of 2-Methyl-1,3-dioxolane and its Alternatives in Fragrance Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of 2-methyl-1,3-dioxolane and its structurally related alternatives in fragrance formulations. While 2-methyl-1,3-dioxolane itself is not utilized as a fragrance ingredient due to a lack of a distinct odor profile, this document will focus on well-established, commercially available alternatives, offering a valuable resource for formulation development.
Executive Summary
Searches of scientific literature and industry databases indicate that 2-methyl-1,3-dioxolane is not employed as a fragrance ingredient. Safety data sheets and supplier information confirm a lack of available data on its olfactory characteristics. However, several structurally similar dioxolane and dioxane derivatives are valued for their distinct scent profiles and performance in various consumer products. This guide will compare the following key alternatives:
-
Ethyl 2-methyl-1,3-dioxolane-2-acetate (Fructone/Apple Ketal) : A widely used ingredient with a fruity, apple-like, and woody scent.
-
2-Methyl-4-phenyl-1,3-dioxolane : Known for its powerful floral, jasmine-like aroma.
-
2-Ethyl-4-methyl-1,3-dioxolane : Characterized by a sweet, almost medicinal scent.
The following sections will delve into the quantitative performance data, experimental protocols for fragrance evaluation, and a comparative analysis of these alternatives.
Comparative Performance Data
The performance of a fragrance ingredient is determined by a combination of its chemical properties and how it is perceived. The following table summarizes key quantitative data for the selected alternatives to 2-methyl-1,3-dioxolane.
| Parameter | Ethyl 2-methyl-1,3-dioxolane-2-acetate (Fructone) | 2-Methyl-4-phenyl-1,3-dioxolane | 2-Ethyl-4-methyl-1,3-dioxolane |
| CAS Number | 6413-10-1 | 2441-95-4 | 4359-46-0 |
| Odor Profile | Fruity, apple, woody, sweet pine | Floral, jasmine, indolic | Sweet, "sickeningly sweet," medicinal |
| Odor Threshold | Data not available | cis-(2R,4S): 125 µg/L air[1] | 5-10 ng/L[2] |
| cis-(2S,4R): 384 µg/L air[1] | |||
| Vapor Pressure | 0.047713 mmHg @ 23°C | Data not available | 15.01 mmHg @ 25°C[3][4] |
| Log P (Octanol/Water) | 1.0 | 1.8 | 1.128 (estimated)[3][4] |
| Stability in Formulations | Good stability in a wide range of products including lotions, shampoos, and soaps.[5] | Stable in body lotion, shampoo, soap, and other personal care products.[5] | Stability is questionable at acidic pH, but appears stable at neutral to alkaline pH.[2] |
Experimental Protocols for Fragrance Evaluation
The data presented in this guide is derived from established methodologies in the fragrance industry. The following are detailed protocols for key experiments used to characterize and compare fragrance ingredients.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a technique that combines the separation of volatile compounds by gas chromatography with human sensory perception. It is instrumental in identifying the specific components of a complex fragrance mixture that contribute to its overall scent.
Methodology:
-
Sample Preparation: The fragrance material is diluted in a suitable solvent (e.g., ethanol) to an appropriate concentration.
-
Injection: A small volume of the prepared sample is injected into the gas chromatograph.
-
Separation: The individual components of the fragrance are separated based on their boiling points and polarity as they pass through the GC column.
-
Detection: The column effluent is split between a conventional detector (e.g., a mass spectrometer for chemical identification) and a sniffing port.
-
Olfactory Assessment: A trained sensory panelist sniffs the effluent from the sniffing port and records the odor character and intensity of each compound as it elutes.
-
Data Analysis: The retention time of each odor event is correlated with the data from the chemical detector to identify the odor-active compounds.
Sensory Panel Analysis for Fragrance Profiling
Sensory panels are used to obtain qualitative and quantitative data on the odor characteristics of a fragrance material.
Methodology:
-
Panelist Selection and Training: A panel of 10-15 individuals is selected based on their olfactory acuity and trained to identify and rate a wide range of odor descriptors.
-
Sample Preparation: Fragrance materials are diluted to a standardized concentration in an odorless solvent and applied to smelling strips.
-
Evaluation: Panelists are presented with the smelling strips in a controlled environment and asked to rate the intensity of various odor attributes (e.g., fruity, floral, woody) on a labeled magnitude scale (e.g., 0-10).
-
Data Collection: The ratings from all panelists are collected and averaged to create an odor profile for each fragrance material.
-
Statistical Analysis: The data is statistically analyzed to determine significant differences in the odor profiles of the compared materials.
Fragrance Longevity on Substrate
This protocol assesses the tenacity of a fragrance material over time.
Methodology:
-
Substrate Preparation: Standard cotton swatches are prepared and placed in a controlled environment (e.g., a constant temperature and humidity chamber).
-
Application: A precise amount of the fragrance material is applied to the center of each swatch.
-
Evaluation at Intervals: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), a trained sensory panel evaluates the odor intensity of the swatches.
-
Data Recording: The intensity ratings are recorded and plotted over time to generate a longevity curve for each fragrance material.
Logical Relationships in Fragrance Performance
The overall performance of a fragrance ingredient is a function of several interrelated factors. The following diagram illustrates the key relationships that determine the olfactory impact of a fragrance molecule.
Conclusion
While 2-methyl-1,3-dioxolane does not possess the olfactory properties required for use as a fragrance ingredient, its structural analogues offer a diverse palette of scents for perfumers and product formulators. Ethyl 2-methyl-1,3-dioxolane-2-acetate (Fructone) provides a versatile and stable fruity-woody note suitable for a wide range of applications. 2-Methyl-4-phenyl-1,3-dioxolane offers a powerful and elegant floral-jasmine character. In contrast, 2-ethyl-4-methyl-1,3-dioxolane delivers a unique, intense sweet scent, though its stability in acidic formulations requires consideration.
The selection of a suitable alternative will depend on the desired odor profile, the chemical environment of the end product, and the required performance characteristics such as longevity and intensity. The experimental protocols outlined in this guide provide a framework for conducting in-house evaluations to determine the optimal ingredient for a specific formulation.
References
A Comparative Guide to the Gas-Phase Decomposition of 2-Methyl-1,3-dioxolane and Related Cyclic Acetals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic parameters and decomposition pathways of 2-methyl-1,3-dioxolane and its structural analogs, 2,2-dimethyl-1,3-dioxolane and cyclopentanone ethylene ketal. The data presented is derived from gas-phase thermal decomposition studies and is intended to serve as a valuable resource for researchers in various fields, including physical chemistry, organic synthesis, and materials science.
Quantitative Kinetic Data
The thermal decomposition of these cyclic acetals has been shown to be a unimolecular, homogeneous process that follows first-order kinetics[1][2][3]. The rate of decomposition is significantly influenced by the substitution at the C2 position of the dioxolane ring. The following table summarizes the Arrhenius parameters for the decomposition of 2-methyl-1,3-dioxolane and its analogs, providing a clear comparison of their relative stabilities and decomposition kinetics.
| Compound | log A (s⁻¹) | Activation Energy (Ea) (kJ/mol) | Temperature Range (°C) | Pressure Range (Torr) | Reference |
| 2-Methyl-1,3-dioxolane | 13.61 ± 0.12 | 242.1 ± 1.0 | 459-490 | 46-113 | [1][2][4] |
| 2,2-Dimethyl-1,3-dioxolane | 14.16 ± 0.14 | 253.7 ± 2.0 | 459-490 | 46-113 | [1][2][4] |
| Cyclopentanone Ethylene Ketal | 14.16 ± 0.14 | 253.7 ± 2.0 | 459-490 | 46-113 | [1][2][4] |
Experimental Protocols
The kinetic data presented above were obtained through a standardized experimental setup for studying gas-phase unimolecular reactions. The key aspects of the methodology are outlined below.
Experimental Setup
The decomposition reactions were carried out in a static vacuum system. A Pyrex reaction vessel was used, and its internal walls were deactivated to minimize surface reactions. This deactivation was achieved by coating the vessel with a layer of carbonaceous material from the pyrolysis of allyl bromide. The temperature of the reaction vessel was maintained with a precision of ±0.2 °C using a furnace equipped with a temperature controller. Pressure measurements were performed using a manometer.
Reaction Monitoring
The progress of the decomposition reaction was monitored by measuring the total pressure increase in the static system. The rate coefficients were determined from the initial slopes of the pressure versus time curves. In addition to manometry, gas chromatography (GC) was employed to identify and quantify the reaction products. This allowed for a detailed analysis of the product distribution and confirmation of the reaction stoichiometry. To prevent the occurrence of free-radical chain reactions, the experiments were conducted in the presence of a radical suppressor, propene[1][2][3].
Visualizing the Process
To better understand the experimental procedure and the proposed decomposition mechanism, the following diagrams have been generated.
Caption: Experimental workflow for kinetic studies.
Caption: Proposed decomposition pathway.
Decomposition Mechanism and Product Analysis
The thermal decomposition of 2-methyl-1,3-dioxolane and its analogs proceeds through a stepwise mechanism[1][2]. The rate-determining step involves the formation of a concerted, nonsynchronous four-centered cyclic transition state[1][2][4]. This is followed by the cleavage of the C-O bond to form a diradical intermediate. This intermediate subsequently decomposes to yield the final products.
For all three compounds studied, the major decomposition products are the corresponding ketone and acetaldehyde[1][2][3].
-
2-Methyl-1,3-dioxolane decomposes to acetaldehyde.
-
2,2-Dimethyl-1,3-dioxolane decomposes to acetone and acetaldehyde.
-
Cyclopentanone Ethylene Ketal decomposes to cyclopentanone and acetaldehyde.
The proposed mechanism suggests that the initial C-O bond cleavage is the slowest step, and the subsequent fragmentation of the intermediate is rapid. The nature of the substituent at the C2 position influences the stability of the initial reactant and the transition state, thereby affecting the overall rate of decomposition. The electron-donating methyl groups in 2,2-dimethyl-1,3-dioxolane, for instance, lead to a higher activation energy compared to 2-methyl-1,3-dioxolane.
This comparative guide highlights the key kinetic and mechanistic features of the thermal decomposition of 2-methyl-1,3-dioxolane and related cyclic acetals. The provided data and experimental details offer a solid foundation for further research and application in relevant scientific and industrial fields.
References
- 1. Kinetics and mechanisms of the thermal decomposition of 2-methyl-1,3-dioxolane, 2,2-dimethyl-1,3-dioxolane, and cyclopentanone ethylene ketal in the gas phase. Combined experimental and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Assessing the Purity of Synthesized 2-Methyl-1,3-dioxolane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 2-methyl-1,3-dioxolane, a key intermediate in various chemical syntheses. We present detailed experimental protocols, comparative data, and an evaluation of alternative compounds to assist researchers in selecting the most appropriate methods for their specific needs.
Introduction to Purity Assessment of 2-Methyl-1,3-dioxolane
2-Methyl-1,3-dioxolane is a versatile cyclic acetal widely used as a protecting group for aldehydes, a solvent, and a precursor in the synthesis of pharmaceuticals and other fine chemicals. The purity of this compound is critical, as impurities can lead to side reactions, reduced yields, and compromised product quality. This guide focuses on the three primary analytical techniques for purity assessment: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Analytical Techniques for Purity Assessment
A multi-pronged approach utilizing chromatographic and spectroscopic techniques is recommended for a thorough assessment of 2-methyl-1,3-dioxolane purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture. It is the most common method for quantifying the purity of 2-methyl-1,3-dioxolane and identifying its impurities. Commercial grades of 2-methyl-1,3-dioxolane are often assayed at 97% purity.
Table 1: Comparison of GC-MS Parameters for Purity Analysis
| Parameter | 2-Methyl-1,3-dioxolane | Alternative: 2,2-Dimethyl-1,3-dioxolane | Alternative: 1,4-Dioxane |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent | Supelco β-DEX 120 (for chiral analysis) or similar non-polar column | DB-624 (30 m x 0.32 mm id, 1.8 µm) or equivalent |
| Injector Temp. | 250 °C | 250 °C | 225 °C |
| Oven Program | Start at 50°C (2 min), ramp to 250°C at 20°C/min | Start at 70°C (10 min), ramp to 100°C at 1°C/min | Start at 40°C (4 min), ramp to 160°C at 10°C/min |
| Carrier Gas | Helium at 1 mL/min | Helium at 1.5 mL/min | Helium |
| Detector | Mass Spectrometer (MS) | Mass Spectrometer (MS) | Flame Ionization Detector (FID) or MS |
| Expected Purity | >97% | >98% | High Purity grades available |
| Common Impurities | Ethylene glycol, acetaldehyde, paraldehyde, unreacted starting materials | Acetone, ethylene glycol | Ethylene oxide, water |
Experimental Protocol: GC-MS Analysis of 2-Methyl-1,3-dioxolane
-
Sample Preparation: Prepare a 1% (v/v) solution of the synthesized 2-methyl-1,3-dioxolane in a suitable solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Chromatographic Separation: Utilize a non-polar capillary column (e.g., DB-5ms). Set the oven temperature program to start at 50°C for 2 minutes, then ramp up to 250°C at a rate of 20°C per minute.
-
Mass Spectrometry: The mass spectrometer should be operated in electron ionization (EI) mode. The top mass-to-charge ratio (m/z) peaks for 2-methyl-1,3-dioxolane are typically observed at 73 and 43.[1]
-
Data Analysis: Identify and quantify the main peak corresponding to 2-methyl-1,3-dioxolane and any impurity peaks by comparing their mass spectra with reference libraries (e.g., NIST). Calculate the purity by determining the relative peak area of the main component. A limit of quantification (LOQ) as low as 5 µg/L can be achieved using headspace GC-MS.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound and is invaluable for confirming the identity of the synthesized product and detecting structural isomers and other impurities.
Table 2: Key ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Nucleus | 2-Methyl-1,3-dioxolane | Potential Impurity: Ethylene Glycol | Potential Impurity: Acetaldehyde |
| ¹H NMR (δ, ppm) | ~4.95 (q, 1H, CH), ~3.90 (m, 4H, OCH₂CH₂O), ~1.35 (d, 3H, CH₃) | ~3.70 (s, 4H, CH₂), ~2.5 (br s, 2H, OH) | ~9.80 (q, 1H, CHO), ~2.20 (d, 3H, CH₃) |
| ¹³C NMR (δ, ppm) | ~102.5 (CH), ~65.0 (OCH₂CH₂O), ~20.5 (CH₃) | ~63.5 (CH₂) | ~200.5 (CHO), ~31.0 (CH₃) |
Experimental Protocol: NMR Analysis of 2-Methyl-1,3-dioxolane
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The characteristic quartet for the methine proton, the multiplet for the dioxolane ring protons, and the doublet for the methyl group should be observed.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. Three distinct signals corresponding to the methine carbon, the equivalent methylene carbons of the ring, and the methyl carbon are expected.
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to confirm the proton ratios. Compare the chemical shifts in both ¹H and ¹³C spectra with literature values to confirm the structure. The presence of unexpected peaks may indicate impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. It is useful for confirming the formation of the acetal and the absence of starting materials like aldehydes and alcohols.
Table 3: Characteristic FTIR Absorption Bands
| Functional Group | 2-Methyl-1,3-dioxolane (cm⁻¹) | Potential Impurity: Ethylene Glycol (cm⁻¹) | Potential Impurity: Acetaldehyde (cm⁻¹) |
| C-H stretch (alkane) | 2990-2880 | 2950-2850 | 2980-2880, 2750-2700 |
| C=O stretch (aldehyde) | N/A | N/A | 1740-1720 |
| C-O stretch (acetal) | 1150-1050 (strong, multiple bands) | 1100-1000 (C-O stretch) | N/A |
| O-H stretch (alcohol) | N/A | 3500-3200 (broad) | N/A |
Experimental Protocol: FTIR Analysis of 2-Methyl-1,3-dioxolane
-
Sample Preparation: As 2-methyl-1,3-dioxolane is a liquid, the spectrum can be obtained directly by placing a drop of the neat liquid between two potassium bromide (KBr) plates or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic strong C-O stretching bands of the cyclic acetal. The absence of a strong, broad O-H stretching band (from ethylene glycol) and a sharp C=O stretching band (from acetaldehyde) is a good indicator of purity. The NIST WebBook provides reference spectra for 2-methyl-1,3-dioxolane.[3]
Visualization of the Purity Assessment Workflow
The following diagrams illustrate the logical flow of the purity assessment process.
Caption: Workflow for assessing the purity of synthesized 2-methyl-1,3-dioxolane.
Caption: Interrelationship of analytical techniques for comprehensive purity analysis.
Comparison with Alternative Compounds
The choice of a protecting group or solvent can depend on the specific reaction conditions and desired properties. Below is a comparison of purity assessment for 2-methyl-1,3-dioxolane with common alternatives.
Table 4: Purity Assessment of 2-Methyl-1,3-dioxolane and Alternatives
| Feature | 2-Methyl-1,3-dioxolane | 2,2-Dimethyl-1,3-dioxolane | 1,4-Dioxane |
| Primary Use | Acetaldehyde protection, solvent | Acetone protection, solvent | Solvent |
| Typical Purity | >97% | >98% | >99% |
| Primary Purity Assay | GC-MS | GC | GC-MS |
| Key Impurities | Ethylene glycol, acetaldehyde | Acetone, ethylene glycol | Water, peroxides, ethylene oxide |
| NMR Confirmation | Straightforward, distinct signals | Simple spectrum, two singlets | Single peak in ¹H and ¹³C NMR |
| FTIR Confirmation | Strong C-O stretches | Strong C-O stretches | Characteristic C-O-C stretches |
| Safety Concerns | Flammable | Highly flammable | Flammable, potential carcinogen, peroxide formation |
Conclusion
A combination of GC-MS, NMR, and FTIR spectroscopy provides a robust and comprehensive approach to assessing the purity of synthesized 2-methyl-1,3-dioxolane. GC-MS is essential for quantitative analysis and the detection of volatile impurities. NMR spectroscopy is crucial for unambiguous structural confirmation and the identification of isomers or structurally related impurities. FTIR offers a rapid method to confirm the presence of the desired acetal functional group and the absence of starting materials. By employing these techniques in a complementary fashion, researchers can ensure the quality and reliability of their synthesized 2-methyl-1,3-dioxolane for its intended applications in research and development.
References
A Comparative Benchmarking Guide to Carbonyl Protecting Groups: 2-Methyl-1,3-Dioxolane in Focus
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high fidelity. This guide provides a comprehensive comparison of 2-methyl-1,3-dioxolane as a protecting group for aldehydes and ketones against other commonly employed alternatives, including dimethyl acetals, 1,3-dioxanes, and 1,3-dithianes. The following sections present quantitative data, detailed experimental protocols, and visual workflows to aid in the strategic selection of the most appropriate protecting group for your specific synthetic needs.
Introduction to Carbonyl Protection
The carbonyl group is a cornerstone of organic chemistry, participating in a vast array of synthetic transformations. However, its reactivity can be a double-edged sword, often necessitating temporary masking or "protection" to prevent unwanted side reactions while other functional groups in the molecule are being manipulated. An ideal protecting group should be easy to introduce and remove in high yield, stable to a wide range of reaction conditions, and should not introduce additional stereocenters.
Acetals and ketals are the most common choices for carbonyl protection, prized for their stability in neutral to strongly basic environments.[1] This makes them invaluable in reactions involving organometallic reagents (e.g., Grignard reagents), hydrides (e.g., lithium aluminum hydride), and other nucleophiles.[1][2] The formation of these protecting groups is a reversible, acid-catalyzed process.[2][3]
Comparative Analysis of Carbonyl Protecting Groups
This section provides a comparative overview of 2-methyl-1,3-dioxolane and other common protecting groups. The data presented is a synthesis of information from various sources and should be considered in the context of the specific substrates and reaction conditions reported.
Stability and Reactivity
The stability of a protecting group under various reaction conditions is a critical factor in its selection. The following table summarizes the stability of 2-methyl-1,3-dioxolane and its counterparts to a range of common reagents and conditions.
| Protecting Group | Reagent/Condition | Stability | Reference |
| 2-Methyl-1,3-dioxolane | Strong Bases (e.g., LDA, t-BuOK) | Stable | [4][5] |
| Nucleophiles (e.g., RLi, RMgX) | Stable | [4][5] | |
| Reducing Agents (e.g., LiAlH4, NaBH4) | Stable | [4][5] | |
| Mild to Strong Oxidants | Generally Stable | [6] | |
| Aqueous Acid (e.g., pH < 4) | Labile | [4][5] | |
| Dimethyl Acetal | Strong Bases (e.g., LDA, t-BuOK) | Stable | [5][7] |
| Nucleophiles (e.g., RLi, RMgX) | Stable | [5][7] | |
| Reducing Agents (e.g., LiAlH4, NaBH4) | Stable | [5][7] | |
| Aqueous Acid (e.g., pH < 4) | Labile | [5][7] | |
| 1,3-Dioxane | Strong Bases (e.g., LDA, t-BuOK) | Stable | [4][5] |
| Nucleophiles (e.g., RLi, RMgX) | Stable | [4][5] | |
| Reducing Agents (e.g., LiAlH4, NaBH4) | Stable | [4][5] | |
| Aqueous Acid (e.g., pH < 4) | Labile (cleaves faster than 1,3-dioxolanes) | [8] | |
| 1,3-Dithiane | Strong Bases (e.g., LDA) | Stable (can be deprotonated at C2) | [4][9] |
| Nucleophiles (e.g., RLi, RMgX) | Stable | [4] | |
| Reducing Agents (e.g., LiAlH4, NaBH4) | Stable | [4] | |
| Aqueous Acid (e.g., pH < 1) | Stable | [4] | |
| Heavy Metal Salts (e.g., HgCl2) | Labile | [3] | |
| Oxidative Conditions | Labile | [4] |
Protection and Deprotection Conditions
The ease and efficiency of the protection and deprotection steps are crucial for the overall success of a synthetic sequence. The following table provides a comparative summary of typical conditions and reported yields for the formation and cleavage of these protecting groups.
| Protecting Group | Substrate | Protection Conditions | Yield (%) | Deprotection Conditions | Yield (%) | Reference |
| 2-Methyl-1,3-dioxolane | Ketones/Aldehydes | Ethylene glycol, p-TsOH, Toluene, reflux (Dean-Stark) | 53.1 (for ethyl acetoacetate) | Aqueous Acid (e.g., HCl) | High | [10] |
| Ketones/Aldehydes | N-hydroxybenzenesulfonamide, Et3N, Ethylene glycol, RT | Good | - | - | [11] | |
| Dimethyl Acetal | Aldehydes | HC(OMe)3, TsOH, MeOH, 40°C, 1h | 91 | 1 mol% decaborane, aq. THF | High | [12][13] |
| Ketones | CH(OCH3)3, 0.1 mol% HCl, MeOH, RT, 12h | High | - | - | [14] | |
| 1,3-Dioxane | Acrolein | 1,3-Propanediol, p-TsOH, CH2Cl2, RT, 8h | 65 | Aqueous Acid | High | [15] |
| 1,3-Dithiane | Aldehydes/Ketones | 1,3-Propanedithiol, p-TsOH, silica gel | Excellent | Cu(NO3)2·2.5H2O, Montmorillonite K10, sonication, RT | Excellent | [4][16] |
| Aldehydes/Ketones | 1,3-Propanedithiol, I2 | High | - | - | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful implementation in the laboratory.
Protection of a Ketone using 2-Methyl-1,3-Dioxolane (from Ethyl Acetoacetate)[10]
Materials:
-
Ethyl acetoacetate (25.5 mL)
-
Ethylene glycol (22.3 mL)
-
p-Toluenesulfonic acid monohydrate (0.2 g)
-
Toluene (100.0 mL)
-
Boiling chips
Procedure:
-
To a 500.0 mL round-bottom flask, add toluene, ethyl acetoacetate, ethylene glycol, p-toluenesulfonic acid monohydrate, and three boiling chips.
-
Assemble a Dean-Stark apparatus and reflux the mixture for one hour.
-
After one hour, stop the heating and allow the flask to cool to room temperature while the water in the condenser continues to run.
-
Once at room temperature, stop the water flow and discard the collected water from the Dean-Stark trap.
-
The reaction mixture contains the protected ketone, which can be purified by standard techniques.
Deprotection of a 2-Phenyl-1,3-dioxolane[17]
Materials:
-
2-Phenyl-1,3-dioxolane
-
Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF4)
-
Water
Procedure:
-
Dissolve the 2-phenyl-1,3-dioxolane in water.
-
Add a catalytic amount of sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF4).
-
Stir the reaction at 30 °C.
-
The reaction is reported to go to quantitative conversion to benzaldehyde within five minutes.
Protection of an Aldehyde as a Dimethyl Acetal[12]
Materials:
-
Aldehyde
-
Trimethyl orthoformate (HC(OMe)3)
-
p-Toluenesulfonic acid (TsOH)
-
Methanol (MeOH)
Procedure:
-
Dissolve the aldehyde in methanol.
-
Add trimethyl orthoformate and a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction at 40 °C for 60 minutes.
-
The product can be isolated and purified using standard workup and purification procedures.
Protection of a Carbonyl as a 1,3-Dithiane[4]
Materials:
-
Carbonyl compound
-
1,3-Propanedithiol
-
p-Toluenesulfonic acid (p-TsOH)
-
Silica gel
Procedure:
-
Mix the carbonyl compound, 1,3-propanedithiol, a catalytic amount of p-toluenesulfonic acid, and silica gel.
-
The reaction is reported to proceed with a short reaction time to give excellent yields.
-
Workup typically involves a simple filtration followed by removal of the solvent.
Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the protection and deprotection processes.
Carbonyl Protection Workflow
Caption: Workflow for the acid-catalyzed protection of a carbonyl group.
Carbonyl Deprotection Workflow
Caption: Workflow for the acid-catalyzed deprotection of an acetal/ketal.
Conclusion
The choice of a carbonyl protecting group is a critical decision in the design of a synthetic route. 2-Methyl-1,3-dioxolane offers a robust and reliable option for protecting aldehydes and ketones under basic and nucleophilic conditions. Its formation and cleavage are generally high-yielding and procedurally straightforward.
Key considerations for selecting a protecting group include:
-
Stability: Ensure the protecting group is stable to all subsequent reaction conditions.
-
Ease of Use: Consider the facility of both the protection and deprotection steps.
-
Orthogonality: In complex syntheses, select protecting groups that can be removed selectively in the presence of others. 1,3-Dithianes, for example, offer an orthogonal deprotection strategy compared to oxygen-based acetals.[3]
-
Substrate Scope: The reactivity of the carbonyl group and the steric environment around it can influence the choice of protecting group and the reaction conditions.
This guide provides a foundational dataset and procedural framework to assist researchers in making informed decisions. For novel or particularly sensitive substrates, it is always recommended to perform small-scale optimization experiments.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 4. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 5. Carbonyl Protecting Groups - Stability [organic-chemistry.org]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. Dimethyl Acetals [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
- 10. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Computational and Experimental Data for 2-methyl-1,3-dioxolane Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of experimentally determined and computationally predicted properties of 2-methyl-1,3-dioxolane. The aim is to offer an objective analysis of how theoretical data aligns with experimental findings, providing valuable insights for researchers in various fields, including drug development and materials science.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the available quantitative data for 2-methyl-1,3-dioxolane, contrasting experimental values with computationally derived or expected values.
Table 1: Physical and Computed Properties
| Property | Experimental Value | Computational Value |
| Boiling Point | 82-83 °C | Not Typically Calculated |
| Density | 0.982 g/mL at 25 °C[1] | Not Typically Calculated |
| Refractive Index | n20/D 1.398[1] | Not Typically Calculated |
| Molecular Weight | 88.11 g/mol | 88.11 g/mol (Computed by PubChem)[2] |
| XLogP3 | 0.2 (Computed by PubChem)[2] |
Table 2: Spectroscopic Data Comparison (1H and 13C NMR)
| Nucleus | Experimental Chemical Shift (δ, ppm) | Computationally Predicted Chemical Shift (δ, ppm) |
| 1H NMR | ||
| -CH- (ring) | ~4.9 | Expected to be accurately predicted by GIAO methods |
| -CH2- (ring) | ~3.9 | Expected to be accurately predicted by GIAO methods |
| -CH3 | ~1.2 | Expected to be accurately predicted by GIAO methods |
| 13C NMR | ||
| -CH- (ring) | ~103 | Expected to be accurately predicted by GIAO methods |
| -CH2- (ring) | ~65 | Expected to be accurately predicted by GIAO methods |
| -CH3 | ~21 | Expected to be accurately predicted by GIAO methods |
Table 3: Vibrational Spectroscopy Data Comparison (IR and Raman)
| Vibrational Mode | Experimental IR Frequency (cm-1) | Experimental Raman Frequency (cm-1) | Computationally Predicted Frequency (cm-1) |
| C-H stretch (alkane) | ~2800-3000 | ~2800-3000 | Expected to be in good agreement with DFT calculations |
| C-O stretch | ~1000-1300 | ~1000-1300 | Expected to be in good agreement with DFT calculations |
| Ring vibrations | Fingerprint region | Fingerprint region | DFT calculations can aid in assigning these complex vibrations |
Note: Specific peak assignments for experimental spectra require detailed analysis. Computational predictions are based on expected outcomes from standard methodologies.
Experimental and Computational Methodologies
A clear understanding of the methodologies used to obtain both experimental and computational data is crucial for a meaningful comparison.
Experimental Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Vibrational Spectroscopy:
-
Infrared (IR) Spectroscopy: FTIR spectra are often recorded on a spectrophotometer in the mid-IR range (e.g., 4000-400 cm-1). Samples can be analyzed as neat liquids between salt plates (e.g., KBr) or in solution.[2] The technique measures the absorption of infrared radiation by the molecule as it vibrates.
-
Raman Spectroscopy: FT-Raman spectra are typically recorded using a laser excitation source (e.g., Nd:YAG laser at 1064 nm). This technique provides complementary information to IR spectroscopy by detecting changes in the polarizability of the molecule during vibrations.
-
Computational Methodologies
-
Geometry Optimization:
-
Before predicting spectroscopic properties, the molecular geometry of 2-methyl-1,3-dioxolane is optimized to find its lowest energy conformation. This is commonly performed using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[4]
-
-
Prediction of Vibrational Spectra (IR and Raman):
-
Following geometry optimization, harmonic vibrational frequencies are calculated at the same level of theory. These calculations predict the positions of absorption bands in the IR and Raman spectra. The intensities of these bands can also be calculated to generate a theoretical spectrum.[5]
-
-
Prediction of NMR Spectra:
-
NMR chemical shifts are typically predicted using the Gauge-Independent Atomic Orbital (GIAO) method.[6] This calculation is usually performed at the DFT level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set) on the previously optimized geometry. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound like TMS.[7]
-
Workflow for Comparing Experimental and Computational Data
The following diagram illustrates the logical workflow for a comprehensive comparison of experimental and computational data for a given molecule like 2-methyl-1,3-dioxolane.
Caption: Workflow for comparing experimental and computational data.
Conclusion
The comparison between experimental and computational data for 2-methyl-1,3-dioxolane reveals both the strengths and limitations of each approach. Experimental measurements provide real-world, accurate values for macroscopic properties like boiling point and density, which are not directly accessible through single-molecule computations. On the other hand, computational chemistry offers a powerful tool for predicting and interpreting spectroscopic data at the molecular level.
For spectroscopic properties such as NMR chemical shifts and vibrational frequencies, computational methods like GIAO and DFT, respectively, are expected to provide results that are in good agreement with experimental data. These theoretical calculations can be invaluable for assigning complex spectra and understanding the underlying molecular vibrations and electronic environments. The synergy between experimental and computational approaches provides a more complete and robust understanding of the chemical and physical properties of molecules like 2-methyl-1,3-dioxolane, which is essential for applications in research and development.
References
- 1. 2-Methyl-1,3-dioxolane 97 497-26-7 [sigmaaldrich.com]
- 2. 2-Methyl-1,3-dioxolane | C4H8O2 | CID 10342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methyl-1,3-dioxane | C5H10O2 | CID 136444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Computational infrared and Raman spectra by hybrid QM/MM techniques: a study on molecular and catalytic material systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gaussian.com [gaussian.com]
- 7. youtube.com [youtube.com]
Safety Operating Guide
Safe Disposal of 2-methyl-1,3-dioxolane-2-acetamide: A Procedural Guide
Disclaimer: No specific Safety Data Sheet (SDS) for 2-methyl-1,3-dioxolane-2-acetamide (CAS No. 70829-14-0) was found. The following disposal procedures are based on the hazardous properties of its constituent functional groups: the highly flammable and irritant nature of 2-methyl-1,3-dioxolane and the potential carcinogenicity and organ toxicity of acetamide.[1][2][3][4][5][6][7][8][9][10] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Hazard Assessment
Before handling this compound for disposal, it is crucial to understand its potential hazards. Based on its chemical structure, this compound should be treated as a hazardous substance with the following potential dangers:
-
Flammability: The 2-methyl-1,3-dioxolane component is a highly flammable liquid.[6][7][10] Vapors may form explosive mixtures with air. All sources of ignition must be eliminated from the handling and storage areas.
-
Health Hazards:
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following PPE is mandatory:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before use. |
| Body Protection | A flame-retardant lab coat. For larger quantities, a chemical-resistant apron or suit may be necessary. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge may be required if handling outside a fume hood. |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Clearly label a dedicated, chemically compatible waste container as "Hazardous Waste: this compound".
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department. Incompatible chemicals can lead to dangerous reactions.[4]
-
Keep the container in a designated satellite accumulation area within the laboratory.
2. Waste Collection:
-
Perform all transfers of the chemical waste inside a certified chemical fume hood to minimize inhalation exposure.
-
Use a funnel to transfer liquid waste into the container to prevent spills.
-
For solid waste, use appropriate tools to avoid generating dust.
-
Ensure the exterior of the waste container remains clean and free of contamination.
3. Container Management:
-
The waste container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid to prevent leaks and vapor release.[8]
-
Keep the container closed at all times, except when adding waste.
-
Store the container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[8][10]
-
Provide secondary containment for the waste container to capture any potential leaks.
4. Requesting Waste Pickup:
-
Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy (often not to exceed one year in academic labs), arrange for its disposal through your EHS department.[2]
-
Provide a complete and accurate description of the waste on the hazardous waste tag.
5. Emergency Procedures:
-
Spills: In case of a small spill, absorb the material with a non-combustible absorbent (e.g., sand, vermiculite).[11] Place the absorbed material in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your EHS department immediately.
-
Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[8] Do not use a water jet.
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6]
-
Inhalation: Move the individual to fresh air.[6]
-
Seek immediate medical attention for any exposure.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. nj.gov [nj.gov]
- 2. epa.gov [epa.gov]
- 3. What are the side effects of Acetamide? [synapse.patsnap.com]
- 4. ACETAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. echemi.com [echemi.com]
- 7. bg.cpachem.com [bg.cpachem.com]
- 8. fishersci.com [fishersci.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. 2-METHYL-1,3-DIOXOLANE - Safety Data Sheet [chemicalbook.com]
- 11. nj.gov [nj.gov]
Personal protective equipment for handling 2-methyl-1,3-Dioxolane-2-acetamide
Essential Safety and Handling Guide for 2-methyl-1,3-dioxolane-2-acetamide
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound.
Hazard Identification and Classification
Based on the data for 2-methyl-1,3-dioxolane, the primary hazards are its high flammability and potential for causing serious eye irritation.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable liquids, Category 2 | GHS02 (Flame) | Danger | H225: Highly flammable liquid and vapour.[1][2][3] |
| Eye irritation, Category 2 | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[2] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical to minimize exposure and ensure safety.
| Protection Type | Recommended Equipment | Justification & Best Practices |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | Conforming to EN166 (EU) or NIOSH (US) standards is recommended to protect against splashes and vapors.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and impervious clothing. | Inspect gloves for integrity before each use. Contaminated clothing should be removed immediately and laundered before reuse.[1][4] |
| Respiratory Protection | Use in a well-ventilated area. A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced. | Ensure adequate ventilation to keep airborne concentrations below exposure limits.[1] |
Safe Handling and Storage
Proper handling and storage procedures are essential to prevent accidents and maintain the chemical's integrity.
Handling
-
Ventilation: Always handle in a well-ventilated area, preferably in a chemical fume hood.[1][2]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. No smoking in the handling area.[1][2]
-
Electrostatic Discharge: Take precautionary measures against static discharge. Use ground/bond containers and receiving equipment.[1][2]
-
Personal Hygiene: Wash hands thoroughly after handling.[1]
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[4]
-
Moisture: The parent compound is moisture-sensitive; store in a dry environment.[2][4]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
| Emergency Situation | First Aid & Spill Response |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][4] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1][4] |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1] |
| Spill | Evacuate personnel to a safe area. Remove all sources of ignition. Use personal protective equipment. Contain the spill with inert material (e.g., sand, earth) and collect for disposal. Use spark-proof tools and explosion-proof equipment.[1] |
| Fire | Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam to extinguish. Water spray can be used to cool closed containers.[1] |
Disposal Plan
Dispose of contents and containers in accordance with local, regional, and national regulations.[2] Do not allow the chemical to enter drains.[1] Waste material should be treated as hazardous waste.
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for handling a chemical spill of this compound, emphasizing safety and containment.
Caption: Workflow for handling a chemical spill.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
